Nimustine

Catalog No.
S537240
CAS No.
42471-28-3
M.F
C9H13ClN6O2
M. Wt
272.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nimustine

CAS Number

42471-28-3

Product Name

Nimustine

IUPAC Name

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea

Molecular Formula

C9H13ClN6O2

Molecular Weight

272.69 g/mol

InChI

InChI=1S/C9H13ClN6O2/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14)

InChI Key

VFEDRRNHLBGPNN-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in DMSO, soluble in dilute HCl, soluble in water.

Synonyms

Nimustine Hydrochloride; pimustine hydrochloride; ACNU 50; Nidran; ACNU; N4amino2methyl5pyrimidinyl)methylN(2chloroethyl)Nnitrosourea

Canonical SMILES

CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O

The exact mass of the compound Nimustine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, soluble in dilute HCl, soluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758675. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Nitrosourea Compounds. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide: Nimustine (ACNU) Mechanism of Action and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Nimustine hydrochloride (ACNU) represents a chloroethylnitrosourea compound with established alkylating activity against various malignancies, particularly central nervous system tumors. This whitepaper provides a comprehensive technical analysis of this compound's molecular mechanisms, experimental methodologies, and clinical applications tailored for researchers and drug development professionals. This compound exerts its cytotoxic effects primarily through DNA alkylation, specifically targeting the O-6 and N-7 positions of guanine residues, resulting in lethal cross-links that disrupt DNA replication and transcription. Recent advances in delivery strategies, particularly convection-enhanced delivery (CED), have revitalized interest in this compound for treating glioblastomas and other challenging CNS malignancies. This review synthesizes current understanding from foundational biochemistry through contemporary clinical applications, providing both quantitative data summaries and experimental protocols to support ongoing research and development efforts.

Chemical Properties and Pharmacokinetic Profile

This compound (1-(4-amino-2-methyl-5-pyrimidinyl)methyl-3-(2-chloroethyl)-3-nitrosourea hydrochloride) is a water-soluble nitrosourea compound characterized by high lipophilicity that enables exceptional blood-brain barrier penetration. This property distinguishes it from other nitrosourea agents and underpins its utility in neuro-oncology.

  • Solubility and formulation: Unlike carmustine (BCNU), which requires ethanol-based solvents associated with ocular toxicity, this compound's water solubility provides distinct clinical safety advantages for intracarotid administration [1]. This characteristic also makes it particularly suitable for convection-enhanced delivery applications where ethanol-free solutions are preferred for neurological applications.

  • Biodistribution and metabolism: Following systemic administration, this compound achieves cerebrospinal fluid concentrations representing 15-30% of plasma levels, facilitating therapeutic efficacy against CNS malignancies [2]. The compound undergoes spontaneous decomposition at physiological pH, generating reactive intermediates responsible for both therapeutic and toxic effects.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

Property Characteristics Research Significance
Chemical Classification Chloroethylnitrosourea compound Prototypical bifunctional alkylating agent
Solubility High water solubility Suitable for CED without toxic solvents [1]
Blood-Brain Barrier Penetration 15-30% of plasma levels in CSF Effective against CNS malignancies [2]
Molecular Weight 309.15 g/mol Favorable for tissue distribution [3]
Reactive Intermediates Diazonium ions and isocyanates Alkylation and carbamoylation activities [4]

Molecular Mechanism of Action

DNA Alkylation and Cross-linking

The primary mechanism of this compound's cytotoxicity involves alkylation of DNA bases, culminating in interstrand cross-links that disrupt DNA replication and transcription. The process involves several well-defined biochemical steps:

  • Decomposition and activation: At physiological pH, this compound undergoes spontaneous decomposition via hydroxyl ion abstraction, generating two primary reactive intermediates: an isocyanate compound and diazonium hydroxide [4] [2]. The latter further decomposes to form chloroethyldiazonium ions and ultimately reactive carbonium ions that mediate alkylation.

  • DNA guanine alkylation: The electrophilic carbonium ions preferentially attack the O-6 position of guanine residues, creating an initial monoalkylated adduct [4]. This intermediate undergoes intramolecular rearrangement, forming an ethylene bridge between the O-6 of guanine and the N-3 position of cytosine on the complementary DNA strand [4] [2]. These covalent cross-links prevent DNA strand separation during replication, causing replication fork arrest and ultimately triggering apoptotic pathways.

  • Additional molecular targets: Beyond O-6 guanine alkylation, this compound also modifies the N-7 position of deoxyguanylic acid and the N-3 position of deoxycytidylic acid, creating additional DNA-DNA and DNA-protein cross-links that compound cellular damage [2]. The isocyanate intermediates contribute to cytotoxicity through carbamoylation of proteins, inhibiting DNA polymerase and impairing repair of DNA strand breaks [4].

G ACNU ACNU Intermediate Reactive Intermediates (Diazonium hydroxide & Isocyanate) ACNU->Intermediate Spontaneous decomposition Alkylation DNA Guanine Alkylation (Primarily at O-6 position) Intermediate->Alkylation Carbonium ion attack Crosslink DNA Interstrand Cross-link (O-6 guanine to N-3 cytosine) Alkylation->Crosslink Intramolecular rearrangement Replication Replication Fork Arrest Crosslink->Replication Physical blockage DSB DNA Double-Strand Breaks Replication->DSB Collapsed replication forks Apoptosis Mitochondrial Apoptosis Pathway DSB->Apoptosis Caspase activation

Figure 1: this compound DNA Alkylation and Apoptosis Signaling Pathway

Cellular Consequences and Signaling Pathways

The DNA damage inflicted by this compound triggers complex cellular responses that determine cell fate:

  • DNA damage response activation: this compound-induced cross-links initiate phosphorylation of H2A.X (γ-H2A.X), a marker of DNA double-strand breaks, and activate the mismatch repair (MMR) system [5]. Cells deficient in MMR components (MSH2, MSH6, MLH1) demonstrate reduced apoptosis following this compound treatment, highlighting the importance of functional DNA damage recognition [5].

  • MAPK signaling involvement: this compound activates JNK and p38K MAPK pathways but interestingly does not consistently activate ERK1/2 [6]. Pharmacological inhibition and siRNA knockdown studies demonstrate that JNK signaling is particularly critical for this compound-induced apoptosis, while p38K and ERK1/2 play more modest roles [6].

  • Transcriptional regulation and apoptosis: JNK activation leads to c-Jun phosphorylation, which upregulates pro-apoptotic factors including BIM [6]. This BCL-2 family protein promotes mitochondrial outer membrane permeabilization, triggering caspase-9 and caspase-3 activation, and culminating in apoptotic cell death [6] [5]. Conversely, the AP-1 component FRA1 appears to exert protective effects, with its silencing enhancing this compound-induced apoptosis [6].

Experimental Models and Methodologies

In Vitro Assessment Protocols

Standardized methodologies have been developed to evaluate this compound's efficacy and mechanisms in laboratory models:

  • Cell viability and proliferation assays: Researchers typically employ Cell Counting Kit-8 (CCK-8) or XTT reduction assays to quantify this compound's effects on cell viability [5]. These assays measure mitochondrial reductase activity as a proxy for viable cell number following 72-hour drug exposure, with IC₅₀ values typically ranging from 10-100 μM depending on cell type and MGMT status [5].

  • Cell death analysis: Apoptotic death is quantified through multiple complementary approaches, including propidium iodide (PI) staining for sub-G1 population analysis, annexin V staining for phosphatidylserine externalization, and caspase-3/7 activation assays [5]. Western blotting for PARP cleavage provides additional confirmation of apoptotic pathway activation [5].

  • DNA damage assessment: Immunoblotting for γ-H2A.X serves as a sensitive marker for DNA double-strand breaks following this compound exposure [5]. Additional DNA damage response markers include phosphorylation of ATM, ATR, and CHK1/2, which can be quantified through Western blot or immunofluorescence [6] [5].

Table 2: Experimental Models for this compound Research

Model Type Key Applications Methodological Considerations
In Vitro Systems
L1210 murine leukemia cells Resting cell population studies [7] Nutrient-depleted medium for cell cycle synchronization
U87, U251, U343 GBM lines TMZ resistance mechanisms [5] Continuous TMZ exposure to derive resistant sublines
Primary glioma cultures Patient-specific therapeutic responses Limited replication capacity requires early passage use
In Vivo Systems
Rodent intracranial xenografts Drug distribution and efficacy [3] Stereotactic implantation for precise tumor location
9L rat gliosarcoma model CED parameters optimization [3] Immunocompetent host for microenvironment studies
Non-human primates CED safety and distribution [8] Required for human translation of delivery parameters
In Vivo Models and Convection-Enhanced Delivery

Advanced delivery approaches have been developed to optimize this compound's therapeutic potential:

  • Convection-Enhanced Delivery (CED) protocol: For preclinical CED studies, researchers typically use a reflux-free step-design infusion cannula connected to a micro-infusion pump (e.g., BeeHive system) [3]. This compound is dissolved in saline at 0.75-1 mg/mL concentration, with 14C-labeled ACNU (0.02 mg/animal in 20 μL) used for distribution studies [3]. Infusion rates of 0.1-0.3 μL/min are typically employed to maximize distribution while minimizing reflux [9] [8].

  • Drug distribution monitoring: Real-time monitoring of this compound distribution is achieved by co-infusing gadolinium-DOTA with the drug solution, allowing MR visualization of distribution volume [8]. Alternatively, mass spectrometry imaging (MSI) at 75 μm resolution provides detailed spatial distribution of the parent compound and metabolites in tissue sections [3].

  • Temozolomide-resistant models: To study this compound efficacy against resistant tumors, researchers establish TMZ-resistant sublines through continuous TMZ exposure (50-300 μM) for at least 12 months [5]. These models demonstrate that this compound retains efficacy against TMZ-resistant cells, with survival prolongation in mouse xenograft models [5].

G Planning Preoperative MRI Planning (Target definition, trajectory planning) Cannula Stereotactic Cannula Placement (Reflux-free step-design) Planning->Cannula Stereotactic guidance Infusion ACNU Infusion (0.75 mg/mL in 7 mL volume) Cannula->Infusion Catheter positioning Monitoring Real-time Distribution Monitoring (Gd-DOTA co-infusion with MRI) Infusion->Monitoring Continuous infusion Analysis Tissue Analysis & Efficacy Assessment (MSI, IHC, survival monitoring) Monitoring->Analysis Endpoint processing

Figure 2: Convection-Enhanced Delivery Experimental Workflow

Therapeutic Resistance and Clinical Limitations

Resistance Mechanisms

Several molecular pathways contribute to this compound resistance, mirroring mechanisms observed with other alkylating agents:

  • DNA repair pathways: O6-methylguanine-DNA methyltransferase (MGMT) represents the primary resistance mechanism, directly removing chloroethyl adducts from the O-6 position of guanine before they can form lethal cross-links [2]. Additionally, mismatch repair (MMR) deficiencies (particularly MSH6 and MLH1 downregulation) confer resistance by preventing recognition and processing of this compound-induced DNA damage [5].

  • Drug transport and metabolism: While this compound's spontaneous activation reduces classic enzymatic resistance mechanisms, cellular efflux transporters may limit intracellular accumulation. Additionally, enhanced glutathione-S-transferase activity may contribute to detoxification through conjugation with reactive intermediates.

  • Altered apoptosis signaling: Defects in mitochondrial apoptosis pathways, including imbalances in BCL-2 family proteins or caspase inhibition, can confer resistance despite successful DNA cross-link formation [6]. The balance between pro-apoptotic (c-Jun) and protective (FRA1) AP-1 components further modulates cellular sensitivity [6].

Toxicity Profile

The clinical application of this compound is limited by several dose-related toxicities:

  • Hematological toxicity: Delayed myelosuppression represents the dose-limiting toxicity, with nadirs for white blood cells (4-5 weeks) and platelets (5-6 weeks) after administration [2]. This prolonged suppression necessitates extended intervals between treatment cycles (typically 6 weeks) and careful monitoring of hematological parameters [2].

  • Neurotoxicity: While this compound exhibits low CNS toxicity with conventional intravenous administration, intra-arterial delivery increases risks of encephalopathy, seizures, focal weakness, and stroke-like symptoms [2]. Pathological examination reveals focal necrosis and mineralizing angiopathy, likely resulting from combined direct neurotoxicity and endothelial damage [2].

  • Ocular complications: Intra-arterial administration carries risk of retinal injury and optic neuropathy, though these are less frequent than with carmustine due to this compound's ethanol-free formulation [1]. Supraophthalmic delivery positioning and ocular compression devices can mitigate these risks [1].

Clinical Applications and Future Directions

Modern Delivery Approaches

Innovative administration strategies aim to maximize this compound's efficacy while minimizing systemic exposure:

  • Convection-enhanced delivery: Recent phase I/II trials demonstrate that CED of this compound (0.75 mg/mL in 7 mL volume) combined with systemic temozolomide is well-tolerated and shows promising efficacy against DIPG, achieving a 1-year survival rate of 60% compared to historical controls of <10% [9] [8]. Real-time monitoring with Gd-DOTA co-infusion allows for optimized distribution volumes and early detection of leakage into CSF spaces [8].

  • Combination therapy strategies: this compound demonstrates synergistic interactions with temozolomide both in vitro and in clinical settings [8] [5]. This combination leverages different alkylation patterns and DNA damage recognition pathways to overcome resistance mechanisms. Additionally, this compound's ability to inhibit TGF-β1 secretion and reduce Fas expression may modulate the tumor microenvironment to enhance immune cell infiltration [3].

  • Salvage therapy for resistant malignancies: this compound demonstrates significant activity against temozolomide-resistant glioblastoma models, with both lomustine and this compound achieving prolonged survival in mice bearing TMZ-resistant xenografts where temozolomide itself was ineffective [5]. This positions this compound as a valuable option for salvage therapy following temozolomide failure.

Table 3: Clinical Trial Data for this compound in Neuro-Oncology

Trial Design Patient Population Key Outcomes Reference
Phase II, multicenter 20 pediatric DIPG patients 1-year survival: 60%; Median survival: 15 months [9]
Phase I, CED 16 recurrent brainstem glioma patients Recommended concentration: 0.75 mg/mL; Well-tolerated [8]
Intra-arterial vs intravenous 84 glioblastoma patients Similar median survival (56 vs 59 weeks) [2]
Preclinical CED study Rat 9L intracranial model Robust distribution; Delayed clearance at infusion site [3]
Future Research Directions

Several promising research avenues may enhance this compound's therapeutic potential:

  • Biomarker development: Further investigation of MGMT status, MMR proficiency, and AP-1 component expression as predictive biomarkers could improve patient selection [6] [2]. Additionally, molecular imaging approaches to visualize these factors in situ could guide therapy personalization.

  • Novel combination strategies: Research exploring this compound with PARP inhibitors (exploiting DNA damage response), immunomodulatory agents (building on observed immune cell infiltration), and targeted therapies may yield synergistic effects worthy of clinical development [3].

  • Delivery technology advancement: Refinements in CED catheter design, real-time monitoring techniques, and convection optimization algorithms may significantly improve drug distribution and therapeutic outcomes [9] [8]. Development of implantable slow-release systems analogous to Gliadel wafers could provide sustained local drug exposure.

Conclusion

This compound remains a valuable alkylating agent in the neuro-oncology arsenal, particularly with advanced delivery approaches like CED that maximize its therapeutic potential while mitigating systemic toxicity. Its well-characterized mechanism of DNA cross-linking and favorable CNS penetration provide a strong pharmacological foundation for continued clinical application. Ongoing research focusing on biomarker-directed therapy, novel combination approaches, and enhanced local delivery promises to expand this compound's utility against glioblastoma, DIPG, and other challenging CNS malignancies. For research purposes, the compound continues to serve as an important tool for understanding DNA damage response pathways and developing strategies to overcome therapeutic resistance in solid tumors.

References

The Detailed Alkylation and Cross-Linking Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The process by which nimustine creates lethal DNA cross-links involves multiple steps and intermediates:

  • Spontaneous Decomposition: Under physiological conditions, this compound decomposes to generate two highly reactive electrophilic intermediates: an isocyanate and a diazonium ion [1].
  • Initial Alkylation: The reactive diazonium species alkylates the O6 position of a guanine base in DNA, forming O6-chloroethylguanine [1] [2].
  • Cross-link Formation: This initial adduct is unstable and undergoes an intramolecular rearrangement, forming N1,O6-ethanoguanine. This intermediate then reacts with the N3 position of a cytosine base on the opposite DNA strand, creating a stable ethyl bridge between the two strands—the DNA interstrand cross-link (ICL) [1].
  • Alternative Pathway: Intact this compound molecules can also directly alkylate DNA, leading to cross-links where one guanine is carbamoylated [1].

This mechanism of DNA ICL formation can be visualized in the following pathway:

G This compound This compound Intermediate Reactive Intermediates (Isocyanate & Diazonium ion) This compound->Intermediate Spontaneous Decomposition O6_adduct O6-chloroethylguanine (Initial Alkylation Adduct) Intermediate->O6_adduct Alkylation of Guanine O6 EthanoGuanine N1,O6-ethanoguanine (Cross-link Precursor) O6_adduct->EthanoGuanine Intramolecular Rearrangement DNA_ICL DNA Interstrand Cross-Link (ICL) (Guanine-Cytosine) EthanoGuanine->DNA_ICL Reaction with Cytosine N3

Visualization of the key chemical steps in this compound-induced DNA cross-linking.

Resistance Mechanisms and Overcoming Strategies

A major challenge in this compound therapy is tumor resistance, primarily mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) [2] [3].

  • MGMT's Role: MGMT directly repairs the critical O6-alkylguanine lesion by transferring the alkyl group from the guanine to its own cysteine residue. This repair prevents the formation of the cross-link precursor, rendering this compound ineffective. After transferring the alkyl group, MGMT is ubiquitinated and degraded [1] [3].
  • Overcoming Resistance with Lonidamine: Recent research (2024) shows that the energy blocker lonidamine (LND) can reverse this compound resistance through a multi-pronged "HMAGOMR" mechanism [2]:
    • H: Moderately inhibits Hexokinase activity.
    • M: Causes Mitochondrial dysfunction.
    • A: Suppresses ATP-dependent drug efflux.
    • G: Changes redox homeostasis to inhibit GSH-mediated drug inactivation.
    • O: Increases intracellular Oxidative stress.
    • M: Downregulates MGMT expression by inducing intracellular acidification.
    • R: Partially inhibits energy-dependent DNA Repair.

The synergy between this compound and lonidamine, which targets tumor energy metabolism, can be summarized as follows:

G LND Lonidamine (LND) Acidification Intracellular Acidification LND->Acidification Energy_Loss Energy Deficiency (Inhibits Glycolysis & Mitochondria) LND->Energy_Loss MGMT_Down MGMT Downregulation Acidification->MGMT_Down ACNU_Effect This compound (ACNU) Effectiveness MGMT_Down->ACNU_Effect Permits Cross-link Formation DNA_Repair_Impair Impaired DNA Repair Energy_Loss->DNA_Repair_Impair DNA_Repair_Impair->ACNU_Effect Enhances Damage

Mechanisms through which lonidamine sensitizes resistant tumor cells to this compound.

Experimental Data and Protocols

For researchers, quantitative data and established experimental protocols are essential. The table below summarizes key findings from the search results:

Cell Line/Model Assay/Measurement Key Findings/IC50 Values Citation
Human Glioblastoma SF126 Cell survival (IC50) 480 μM (ACNU alone) [2]
Human Glioblastoma SF763 Cell survival (IC50) 1445 μM (ACNU alone); Synergy with LND (Q = 0.98-1.44) [2]
Human Glioblastoma U-87MG Cell viability (MTT, 72 hrs) IC50 = 0.72 μM [4]
C3H/HeN mouse xenografts Tumor growth inhibition 15-30 mg/kg (IV, combined with radiotherapy) caused tumor growth inhibition, weight loss, and WBC depression. [4]

Detailed In Vitro Methodology (from [2]):

  • Cell Culture: Use human glioblastoma cell lines (e.g., SF126, SF763).
  • Drug Treatment:
    • Prepare a stock solution of this compound hydrochloride (e.g., 10 mM in DMSO).
    • Treat cells with varying concentrations of ACNU alone and in combination with a sensitizer like lonidamine (LND). A typical pretreatment with LND is for 24 hours.
  • Cytotoxicity Assay:
    • Cell Survival: Measure cell survival rate after drug exposure. Calculate IC25 and IC50 values.
    • Colony Formation: Seed cells at low density after drug treatment, allow colonies to form for 1-2 weeks, then fix, stain, and count. Calculate colony formation rates.
  • Apoptosis Assay:
    • Use an Annexin V-FITC/PI apoptosis assay kit.
    • Analyze cells via flow cytometry to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
  • MGMT Expression Analysis:
    • After drug treatment (e.g., LND-induced acidification), analyze MGMT protein levels using Western Blotting.

References

nimustine blood-brain barrier permeability

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of BBB Permeability

Nimustine's ability to penetrate the BBB is a fundamental property of its chemical structure.

  • Inherent Lipophilicity: this compound belongs to the class of chloroethyl nitrosoureas. Its molecular structure includes a 2-chloroethyl chain attached to the nitrosated nitrogen, which confers significant lipophilicity (fat-solubility) [1]. This property allows the drug to passively diffuse through the lipid bilayers of the brain's endothelial cells, which form the BBB [1].
  • Solubility Profile: Notably, this compound is soluble in both water and methanol, indicating its dual affinity. This balance is crucial—it has enough water solubility for administration and distribution in the bloodstream, and sufficient lipid solubility to traverse the BBB [2].

Molecular Mechanism of Action and Resistance

The tables below summarize the drug's action mechanism and the key resistance pathways that limit its efficacy.

Table 1: Mechanism of Action of this compound

Step Process Description
1 Spontaneous Decomposition In aqueous solutions, this compound decomposes to generate two highly reactive electrophilic intermediates: an isocyanate and a chloroethyl diazonium ion [1].
2 DNA Alkylation The primary cytotoxic action is the alkylation of the O-6 position of guanine in DNA [3] [1].
3 DNA Cross-linking The initial O6-chloroethylguanine adduct undergoes intramolecular rearrangement, ultimately forming a lethal DNA interstrand cross-link (ICL) between guanine and cytosine on opposite DNA strands [3] [1]. These ICLs prevent DNA strand separation, blocking DNA replication and transcription, which leads to cell death [3].

Table 2: Key Resistance Mechanisms to this compound

Mechanism Description Impact
MGMT Repair The DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) can transfer the alkyl group from the O-6 position of guanine to its own active site, thereby repairing the cross-link precursor and preventing the formation of lethal ICLs [3]. Primary resistance mechanism; high MGMT expression is linked to treatment failure [3].
Glutathione Detoxification The glutathione (GSH)/glutathione-S-transferase (GST) system can quench the reactive electrophiles produced by this compound, leading to drug inactivation before it can reach its DNA target [3]. Reduces the effective intracellular drug concentration [3].
Drug Efflux Multidrug resistance-associated proteins (e.g., p-glycoprotein) can actively export this compound out of the tumor cell, reducing intracellular accumulation [3]. Decreases drug exposure and cytotoxicity [3].

The following diagram illustrates the mechanism of action and major resistance pathways of this compound.

G This compound This compound Decomposition Decomposition This compound->Decomposition In Vivo DNAAlkylation DNAAlkylation Decomposition->DNAAlkylation Reactive Intermediates DNACrosslink DNACrosslink DNAAlkylation->DNACrosslink Rearrangement CellDeath CellDeath DNACrosslink->CellDeath MGMT MGMT MGMT->DNAAlkylation Repairs GSH GSH GSH->Decomposition Detoxifies Efflux Efflux Efflux->this compound Exports Drug

Diagram of this compound's mechanism and resistance.

Strategies to Overcome Resistance and Enhance Efficacy

Recent research focuses on combining this compound with agents that target tumor metabolism to overcome resistance.

  • Combination with Energy Blockers: Lonidamine (LND), an energy metabolism blocker, has shown promise as a chemosensitizer for this compound. It employs a multi-pronged "HMAGOMR" mechanism [3]:
    • H: Moderately inhibits Hexokinase activity.
    • M: Induces Mitochondrial dysfunction.
    • A: Suppresses ATP-dependent drug efflux.
    • G: Alters redox homeostasis to inhibit GSH-mediated drug inactivation.
    • O: Increases intracellular oxidative stress.
    • M: Downregulates MGMT expression by inducing intracellular acidification.
    • R: Partially inhibits energy-dependent DNA repair.
  • Efficacy in Resistant Models: In resistant SF763 mouse tumor xenografts, the combination of LND and ACNU significantly inhibited tumor growth with fewer side effects than ACNU alone [3]. This suggests that targeting energy metabolism is a viable strategy to reverse this compound resistance in glioblastoma [3].

Experimental Models for Assessing BBB Permeability

Research on this compound's BBB penetration and efficacy relies on specific experimental models.

Table 3: In Vitro and In Vivo Models in this compound Research

Model Type Specific System Application in this compound Studies
In Vitro BBB Model hCMEC/D3 cell line [4]. Human cerebral microvascular endothelial cells grown on collagen-coated transwell filters to form a monolayer. Measures barrier integrity via Transendothelial Electrical Resistance (TEER) and permeability to fluorescent dextrans. Used to study how factors like glioblastoma stem cell secretomes modulate BBB permeability and potentially affect this compound delivery [4].
In Vivo Efficacy Model Mouse tumor xenografts [3] [5]. Human glioblastoma cells (e.g., SF763, U87MG) implanted subcutaneously or intracranially in immunodeficient mice. Evaluates the antitumor activity and survival benefit of this compound, either alone or in combination with other drugs like lonidamine [3] or against temozolomide-resistant gliomas [5].

In Silico Prediction of BBB Permeability

The search for new brain-penetrant drugs is increasingly aided by computational models. While these are general tools not specific to this compound, they represent the cutting-edge in BBB permeability prediction.

  • Traditional Methods: Early approaches used quantitative structure-activity relationship (QSAR) models based on physicochemical properties like lipophilicity (log P) and polar surface area [6].
  • Advanced AI Models: Modern methods use Graph Neural Networks (GNNs) that represent molecules as graphs (atoms as nodes, bonds as edges). These models, such as the Geometric Multi-color Message Passing GNN (GMC-MPNN), incorporate 3D geometric information and long-range atomic interactions to more accurately predict BBB permeability, potentially outperforming traditional rules [6].

References

Key Pharmacokinetic Parameters of Nimustine

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the quantitative pharmacokinetic data for nimustine from different experimental settings. A notable finding is its very short half-life in the cerebrospinal fluid (CSF) [1] [2].

Parameter Reported Value(s) Experimental Context Source
Half-life in CSF 0.2 - 1.1 hours [2] CSF perfusion chemotherapy in human patients Morikawa et al. (1998) [2]
Half-life in Plasma Up to 30% of ACNU crosses the BBB (as a percentage of administered dose) [3] Intravenous administration in dogs Yamazaki et al. (2014) [3]
Peak CSF Concentration Timing ~40 minutes after start of a 1-hour perfusion [2] CSF perfusion chemotherapy in human patients Morikawa et al. (1998) [2]
Recommended Concentration for CED 0.75 mg/mL (in a fixed 7 mL volume) [4] Convection-Enhanced Delivery (CED) in a human Phase I trial Saito et al. (2020) [4]
Maximum Tolerated Dose (MTD) in Dogs 25 mg/m² (intravenous) [3] Phase I dose-escalation study in tumor-bearing dogs Yamazaki et al. (2014) [3]
Dose-Limiting Toxicity (DLT) Neutropenia [3] Phase I dose-escalation study in tumor-bearing dogs Yamazaki et al. (2014) [3]

Detailed Experimental Protocols

Here are the methodologies for two key local delivery techniques used in this compound pharmacokinetic studies.

Cerebrospinal Fluid (CSF) Perfusion Chemotherapy

This protocol is designed to achieve high drug concentrations in the CSF for treating disseminated brain tumors [1] [2].

  • Drug Preparation: this compound is dissolved in artificial CSF. Doses used in studies include 5 mg in 20 mL and 5 mg in 100 mL of perfusate [1].
  • Administration Setup: The solution is perfused into the cerebral ventricular system via an Ommaya reservoir placed in the lateral ventricle [1] [2].
  • Drainage & Sampling: The CSF is continuously drained and collected from another Ommaya reservoir placed in the lumbar spinal canal or the temporal lobe subarachnoid space to allow for serial sampling [1] [2].
  • Sample Analysis: this compound concentrations in the collected CSF samples are typically quantified using High-Performance Liquid Chromatography (HPLC) [1] [2].
Convection-Enhanced Delivery (CED)

CED is a localized technique that uses a pressure gradient to deliver drugs directly into brain tissue, bypassing the blood-brain barrier [4] [5]. The following workflow outlines a representative CED procedure from a clinical trial.

workflow start Start: Patient with Recurrent Brainstem Glioma preop_plan Preoperative Planning start->preop_plan mri MRI with Angiography & Diffusion Tensor Imaging preop_plan->mri software Trajectory Planning using iPlan Flow Software mri->software catheter_rule Define Safety Rules: - Min. 10mm from CSF - Avoid white matter leak paths software->catheter_rule implant Stereotactic Catheter Implantation catheter_rule->implant confirm_mri Post-Op MRI for Catheter Placement Confirmation implant->confirm_mri mix_infusate Prepare Infusate: ACNU + Gd-DOTA Tracer confirm_mri->mix_infusate start_ced Begin CED Infusion (7 mL total volume) mix_infusate->start_ced monitor Real-Time Monitoring via Intermittent MRI start_ced->monitor adjust Adjust Infusion Parameters if Needed monitor->adjust If Backflow/Leakage complete Infusion Complete After 2.5 Days monitor->complete If Distribution OK adjust->monitor

Workflow for CED of this compound in a clinical trial setting, based on Saito et al. (2020) [4].

  • Preoperative Planning: Surgical trajectory is planned using specialized software (e.g., iPlan Flow) with integrated MRI, CT, and Diffusion Tensor Imaging (DTI) data. Key safety rules include maintaining a minimum distance of 10 mm from the catheter tip to CSF spaces to prevent leakage, and avoiding trajectories that cross critical white matter tracts identified by DTI [4].
  • Catheter Implantation: Up to two reflux-free step-design infusion catheters are stereotactically implanted at the optimized coordinates [4] [5].
  • Infusate Preparation: this compound is dissolved in saline. For real-time monitoring, the infusate is mixed with a gadolinium-based tracer (e.g., Gd-DOTA). The concentration used in the phase I trial was escalated from 0.25 mg/mL to a recommended 0.75 mg/mL [4].
  • Infusion & Monitoring: The infusate is delivered using a micro-infusion pump over approximately 2.5 days. The distribution is monitored in real-time via intermittent MRI, allowing for adjustments in the infusion rate or volume if backflow or leakage into undesired areas is detected [4].

Research Implications and Pathways

The pharmacokinetic data highlights two critical areas for development:

  • Overcoming Short Half-life: The very short half-life of this compound in the CSF strongly supports the use of localized delivery strategies like CED. These methods maintain a therapeutically effective concentration at the tumor site for a prolonged period (over 24 hours in rodent models) [5], which is difficult to achieve with systemic administration.
  • Mechanism of Action and Immune Modulation: As a nitrosourea, this compound acts primarily as an alkylating agent, forming DNA interstrand cross-links that lead to cell death [6]. Recent evidence suggests local delivery may also modulate the tumor microenvironment by inhibiting TGF-β1 secretion and reducing Fas expression, thereby promoting the infiltration of CD4+/CD8+ lymphocytes into the tumor [5].

References

Mechanism of Action: DNA Alkylation and Cross-Linking

Author: Smolecule Technical Support Team. Date: February 2026

Nimustine exerts its cytotoxic effects through a complex mechanism that leads to DNA damage, preventing cancer cells from replicating.

  • Spontaneous Decomposition: Upon administration, this compound undergoes spontaneous decomposition in aqueous solution. This generates two highly reactive electrophilic intermediates [1]:
    • An isocyanate
    • A chloroethyldiazonium hydroxide species, which further forms a reactive diazonium ion [1].
  • DNA Alkylation: The reactive diazonium ion is the primary alkylating species. It preferentially attacks the O⁶ position of guanine bases in the DNA major groove [2] [1].
  • DNA Cross-Linking: The initial O⁶-alkylguanine adduct can undergo further intramolecular rearrangement. This leads to the formation of a cytotoxic interstrand cross-link between the guanine and a cytosine base on the opposite DNA strand. This cross-link is a key lethal event that disrupts DNA replication [1].

The following diagram illustrates the key steps in this compound's mechanism of action leading to DNA cross-linking.

G This compound This compound Intermediate1 Decomposition Products This compound->Intermediate1 Spontaneous Decomposition Intermediate2 Reactive Diazonium Ion Intermediate1->Intermediate2 AlkylatedDNA O⁶-Alkylguanine (Mono-adduct) Intermediate2->AlkylatedDNA Alkylation (Major Groove) CrossLinkedDNA Guanine-Cytosine Interstrand Cross-Link AlkylatedDNA->CrossLinkedDNA Intramolecular Rearrangement

Experimental Protocols for Studying this compound-DNA Interaction

Researchers use several biophysical techniques to study how this compound interacts with DNA, providing insights into its binding sites and the resulting structural changes.

Technique Key Experimental Parameters Primary Application & Findings for this compound
ATR-FTIR Spectroscopy DNA concentration: 42 mM (phosphate); Molar ratios (this compound/DNA): 1/60, 1/40, 1/20; Incubation: 2 hrs at room temp [2]. Identified binding to guanine (C6=O6) and thymine (C4=O4) in the DNA major groove [2].
Circular Dichroism (CD) Spectroscopy DNA concentration: 2.5 mM; Molar ratios: 1/60 to 1/20; Wavelength range: 200-320 nm [2]. Detected conformational change of DNA from native B-form towards C-form [2].
Isothermal Titration Calorimetry (ITC) DNA: 5×10⁻³ mM; this compound: 1.5 mM; 20 serial injections at 25°C [2]. Determined reaction is entropy-driven and endothermic, suggesting hydrophobic interactions in the major groove pocket [2].
Cell-Based Assays (in vitro) Use of temozolomide-resistant (TMZ-R) GBM cell lines (e.g., U87, U251); Drug treatment for 72 hrs; Analysis of cell death and DNA damage markers (e.g., γ-H2A.X) [3]. Demonstrated efficient antitumor effects on TMZ-resistant cells; showed upregulation of DNA double-strand break signaling [3].

Synthesis of Key Research Findings

  • Overcoming Temozolomide (TMZ) Resistance: A 2021 study demonstrated that this compound and lomustine effectively induced growth arrest and apoptosis in GBM cell lines with acquired resistance to temozolomide, a standard first-line treatment. The study found that while TMZ's efficacy was significantly reduced, This compound's antitumor effects were maintained in these resistant cells, suggesting its value as a salvage therapy [3].
  • Role of MGMT and Resistance: The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) is a key mechanism of resistance to this compound. MGMT repairs the initial O⁶-alkylguanine adduct, preventing cross-link formation [4]. Research shows that combining this compound with MGMT inactivators like O6-benzylguanine can sensitize resistant tumor cells [4].
  • Other Resistance Mechanisms: Beyond MGMT, resistance can arise from reduced drug uptake and increased active efflux from cancer cells. Studies on resistant glioma sublines indicate that membrane-modifying agents like reserpine can help retain this compound in cells and overcome this efflux-based resistance [5].

Clinical and Therapeutic Context

  • Primary Use: this compound is used for treating malignant gliomas (e.g., glioblastoma). It is often administered via slow intravenous injection at a dose of 2-3 mg/kg or 90-100 mg/m² every 6 weeks, depending on hematological recovery [6].
  • Combination Therapy: It is frequently used in combination with other agents, such as teniposide, particularly as a second- or third-line treatment for recurrent glioblastoma [1] [7].
  • Advantageous Properties: As a lipophilic molecule, this compound can effectively cross the blood-brain barrier, making it suitable for targeting central nervous system tumors [1].
  • Next-Generation Development: Research continues into new nitrosourea compounds. Tinostamustine is an investigational, first-in-class drug that combines the alkylating function of a nitrosourea with pan-histone deacetylase (HDAC) inhibition. This dual mechanism may offer enhanced efficacy and is planned for evaluation in the adaptive GBM AGILE clinical trial platform for glioblastoma [8].

References

Nimustine: Stability and Molecular Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Nimustine (ACNU) is a chloroethyl nitrosourea derivative used as an alkylating anticancer drug, primarily for treating malignant gliomas [1] [2]. Its key characteristic is sufficient water solubility, which distinguishes it from some other nitrosoureas and makes it suitable for specific administration techniques like convection-enhanced delivery (CED) [3] [2].

The core instability of this compound stems from the nitrosourea group. This group labilizes the nitrogen-carbon bond, leading to spontaneous decomposition and complex degradation pathways [4].

The diagram below illustrates the established degradation pathway of this compound in an aqueous solution and its subsequent alkylation of DNA, which is responsible for its antitumor activity [1] [4].

G A This compound (ACNU) B Tautomeric Form of this compound A->B Tautomerization C Tetrahedral Intermediate B->C Nucleophilic Addition of H₂O D Diazonium Ion (Alkylating Species) C->D Decomposition F Mono-Alkylated DNA (O⁶-Guanine) D->F Alkylation E DNA Guanine Residue E->F Nucleophilic Site (O⁶ position) G DNA Cross-link F->G Reaction with Cytosine N-3

This alkylation leads to the formation of cytotoxic DNA interstrand cross-links, which prevent DNA replication and ultimately cause cell death [4].

Spectroscopic and Thermodynamic Analysis

The molecular interaction between this compound and DNA has been studied using biophysical techniques, providing the following insights [1]:

Analysis Method Key Findings on this compound-DNA Interaction
ATR-FTIR Spectroscopy Binding with nitrogenous bases in the DNA major groove, primarily with Guanine (C6=O6) and Thymine (C4=O4) [1].
Circular Dichroism (CD) Spectroscopy Perturbation of DNA's native B-conformation and partial transition into a C-form upon this compound binding [1].
Isothermal Titration Calorimetry (ITC) Interaction is entropy-driven and endothermic, suggesting hydrophobic interactions within the DNA major groove [1].

Research and Handling Implications

The decomposition mechanism has direct implications for this compound handling and formulation:

  • Storage Considerations: this compound formulations must be protected from factors that accelerate decomposition, such as elevated temperatures and extreme pH conditions.
  • Analytical Monitoring: Stability-indicating methods are necessary to monitor the formation of degradation products over time.
  • Activity Correlation: The generation of the active diazonium ion is crucial for efficacy, but its inherent reactivity also dictates the drug's short half-life in solution.

References

Molecular Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Nimustine's anticancer activity begins with its spontaneous decomposition in the aqueous cellular environment to produce two highly reactive electrophilic intermediates [1]:

  • An isocyanate: Primarily responsible for the carbamoylation of proteins, which can inhibit several DNA repair enzymes.
  • A chloroethyl diazonium ion: The primary DNA-alkylating species that leads to cytotoxic DNA cross-links [1].

The key cytotoxic event is the formation of DNA interstrand cross-links (ICLs), which prevents DNA strand separation and halts replication [1] [2]. Spectroscopic studies confirm this compound binds specifically to guanine (O6) and thymine (O4) in the DNA major groove, causing a partial conformational shift in the DNA from the native B-form toward the C-form [3].

This massive DNA damage activates the DNA damage response (DDR) signaling pathway, initiating a complex cellular decision-making process that can lead to apoptosis [2].

Key Experimental Evidence & Protocols

Research on this compound's efficacy includes both in vitro and in vivo models, with recent clinical trials exploring novel delivery methods.

In Vitro Experimental Models

Established human glioblastoma (GBM) cell lines are used to study this compound's effects. The methodology typically involves:

  • Cell Culture: Use human GBM cell lines like U87MG, U251MG, and LN-229, cultured in standard medium [4] [5].
  • Drug Treatment: Treat cells with this compound at varying concentrations; studies often use 50-100 µM to model serum concentrations achievable in patients [5].
  • Analysis of Effects:
    • Cell Viability: Assessed by MTT or Cell Counting Kit-8 (CCK-8) assay 72 hours post-treatment [4] [2].
    • Apoptosis Detection: Measured by flow cytometry using Annexin V/PI staining or by observing cleavage of caspases and PARP via western blotting [4] [5].
    • DNA Damage Response: Monitored by western blotting for phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks [5].

The diagram below illustrates the signaling pathway this compound triggers in glioma cells to induce apoptosis, as identified in these in vitro studies [5]:

G This compound This compound DNA_Damage DNA Damage (DSBs & ICLs) This compound->DNA_Damage MAPK_Signaling MAPK Pathway Activation DNA_Damage->MAPK_Signaling JNK JNK Phosphorylation MAPK_Signaling->JNK cJun c-Jun Phosphorylation JNK->cJun AP1 AP-1 Transcription Factor cJun->AP1 BIM BIM Upregulation AP1->BIM Apoptosis Apoptosis BIM->Apoptosis Activates Intrinsic Pathway

This compound induces apoptosis via DNA damage-triggered JNK/c-Jun/BIM signaling.

In Vivo Experimental Models
  • Animal Models: Female C3H/HeN mice implanted with solid FM3A tumors [2].
  • Dosing Regimen: Intravenous administration of 15-30 mg/kg this compound, either once weekly for 4 doses or every two weeks for 2 doses [2].
  • Efficacy Assessment: Primary outcome is inhibition of tumor growth. Toxicity is monitored via body weight loss and depression of white blood cell (WBC) count [2].
Clinical Trial: Convection-Enhanced Delivery (CED)

A recent Phase II trial investigated a novel local delivery method for this compound in pediatric Diffuse Intrinsic Pontine Glioma (DIPG) [6] [7]:

  • Methodology: One month after radiotherapy, a CED catheter was placed via stereotactic surgery into the tumor site. A solution of This compound hydrochloride (0.75 mg/mL) was infused continuously over 2-3 days to a cumulative volume of 7 mL [6] [7].
  • Key Findings: This approach achieved a 1-year survival rate of 60% and a median overall survival of 15 months, significantly higher than historical controls. The objective response rate (ORR) was 35% [6] [7].

Quantitative Activity Data

The table below summarizes inhibitory concentrations (IC50) of this compound against various human cancer cell lines from experimental models [2].

Cell Line Cell Type / Origin Assay IC50 / Cytotoxicity
U-87MG ATCC Human Glioblastoma MTT Assay (72 hours) 0.84 µM [2]
SF-126 Human Glioblastoma CCK8 Assay (24 hours) 320 µM [2]
SF-126 (AGT-deficient) Human Glioblastoma (DNA repair deficient) CCK8 Assay (24 hours) 450 µM [2]

Efficacy in Drug-Resistant Cancers

A significant application of this compound is in treating temozolomide-resistant glioblastoma (TMZ-R-GBM). One study established TMZ-resistant clones of human GBM cells and found that while TMZ's antitumor effect was significantly reduced, This compound and lomustine (CCNU) demonstrated efficient antitumor effects against these resistant cells, both in vitro and in vivo [4]. Systemic treatment with this compound in mouse models significantly prolonged survival after implantation of TMZ-resistant cells [4].

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Nimustine exerts its cytotoxic effect through a multi-step process that culminates in programmed cell death.

  • DNA Alkylation and Crosslink Formation: As a chloroethylating nitrosourea, this compound adds alkyl groups to DNA, preferentially at the O-6 position of guanine [1]. This lesion undergoes intramolecular rearrangement, ultimately forming a cytotoxic DNA inter-strand crosslink (ICL), which prevents DNA strands from separating and halts replication [2] [3].
  • Activation of DNA Damage and Apoptotic Signaling: The DNA damage inflicted by this compound activates complex cellular signaling networks.
    • The formation of DNA double-strand breaks (DSBs) triggers the DNA Damage Response (DDR), marked by phosphorylation of histone H2AX (γH2AX) [1].
    • This damage also activates the MAP kinase signaling cascade, specifically leading to the phosphorylation of JNK and its downstream target, the transcription factor c-Jun (a component of AP-1) [4] [5] [1].
    • This JNK/c-Jun-mediated signaling pathway induces the expression of the critical pro-apoptotic BH3-only protein, BIM. The upregulation of BIM is a essential step in committing the cell to apoptosis following this compound treatment [5] [1].

The following diagram illustrates the key signaling pathways involved in this compound-induced apoptosis:

G This compound This compound DNA DNA This compound->DNA Alkylation & Crosslinks DDR DNA Damage Response (DDR) γH2AX DNA->DDR MAPK MAPK/JNK Signaling (Phosphorylation) DDR->MAPK cJun c-Jun / AP-1 Activation MAPK->cJun BIM BIM Induction cJun->BIM Apoptosis Apoptosis BIM->Apoptosis

Experimental Data and Protocols

Research on this compound involves specific in vitro and in vivo models to elucidate its efficacy and mechanisms.

Quantitative Cytotoxicity Data

The table below summarizes cytotoxicity data (IC₅₀ values) of this compound against various glioma cell lines.

Cell Line Experimental Context IC₅₀ Value Citation
U-87MG (ATCC) Cell viability after 72 hrs (MTT assay) 0.72 μM [4]
U-87MG (ATCC) Cell viability after 72 hrs (MTT assay) 0.84 μM [6]
SF-126 Cell survival after 24 hrs (CCK8 assay), low AGT 320 μM [6]
SF-126 Cell survival after 24 hrs (CCK8 assay), AGT-deficient 450 μM [6]
Key Experimental Methodologies
  • Apoptosis Assay (Flow Cytometry): LN-229 glioma cells treated with 50 μM ACNU. At various time points (72-120 hours), cells are stained with Propidium Iodide (PI), and the sub-G1 fraction (indicative of apoptotic cells) is quantified using flow cytometry [6] [1].
  • Western Blot Analysis: Protein extracts from LN-229 cells treated with 50 μM ACNU for 24-120 hours. Membranes are probed with antibodies against cleaved caspases (-3, -8, -9), BIM, and γH2AX to confirm activation of apoptotic and DNA damage pathways [4] [6] [1].
  • siRNA Knockdown Experiments: LN-229 and U87MG cells are transfected with siRNA targeting JNK or c-Jun, or shRNA targeting BIM. Following knockdown, cells are treated with ACNU, and the reduction in apoptosis levels (compared to controls) is measured to confirm the functional role of these specific proteins in the drug's mechanism [5] [1].

Clinical Relevance and Advanced Applications

This compound has an important role in neuro-oncology, both in systemic use and in advanced local delivery techniques.

  • Use in Glioblastoma and TMZ Resistance: this compound is used for recurrent malignant gliomas [2]. Studies show that both this compound (ACNU) and lomustine (CCNU) exert efficient antitumor effects on temozolomide (TMZ)-resistant glioblastoma (GBM) models, both in vitro and in vivo, suggesting their value in salvage therapy [7].
  • Convection-Enhanced Delivery (CED): A Phase I trial demonstrated the safety and feasibility of delivering this compound directly into brainstem gliomas using CED. This technique bypasses the blood-brain barrier, allowing high local drug concentrations (a recommended concentration of 0.75 mg/mL in 7 mL infusion volume) with minimal systemic toxicity [8]. Basic research confirms that this compound has a robust distribution and delayed clearance in the brain when delivered via CED [9].

References

Nimustine in Chemical Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Nimustine is utilized as a reagent in organic synthesis. One patent describes its use as an oxidizing agent in a key step for the synthesis of the anthelmintic compound Moxidectin [1].

The table below summarizes the oxidation step where this compound is employed:

Reaction Objective Reaction Type Key Reagent Reaction Conditions Role of this compound
Oxidation of a hydroxy group at the C-29 position to a ketone, without oxidizing the C-13 and C-25 hydroxy groups [1] Selective Oxidation This compound (as an oxidant) [1] Carried out in an organic solvent (e.g., dichloromethane, toluene) with a binding agent (e.g., triethylamine), typically at temperatures between -10°C to 30°C [1] To selectively achieve the target oxidation, avoiding the side reactions and low yields associated with traditional methods like Swern oxidation [1]

Biological Activity & Mechanism of Action

This compound hydrochloride (ACNU) is a nitrosourea alkylating agent with a well-established mechanism of action, primarily used in cancer research and treatment, especially for malignant brain tumors [2] [3] [4].

The following diagram illustrates the key cellular signaling pathways induced by this compound hydrochloride:

G cluster_primary Primary DNA Damage cluster_pathway Activated Signaling Pathways cluster_apoptosis Apoptosis Execution This compound This compound DSB Double-Strand Breaks (DSBs) This compound->DSB ICL Inter-Strand Crosslinks (ICLs) This compound->ICL DDR DNA Damage Response (DDR) DSB->DDR ICL->DDR MAPK p38 MAPK/JNK Pathway DDR->MAPK Activates Caspase Caspase-3/8/9 Cleavage MAPK->Caspase AP1 AP-1 Activation MAPK->AP1 Bim Bim Expression ↑ MAPK->Bim Outcome Cell Apoptosis Caspase->Outcome AP1->Outcome Bim->Outcome

Supporting Experimental Data

The mechanisms shown in the pathway are supported by the following experimental findings:

  • Cellular Effects: In human glioma cell lines (e.g., LN-229), treatment with 50 μM this compound for 72-120 hours induced apoptosis. Over 24-120 hours, it activated the DNA damage response and the MAPK signaling pathway [3] [5].
  • In Vivo Efficacy: In C3H/HeN mouse models with solid FM3A tumors, intravenous administration of this compound hydrochloride (15-30 mg/kg) demonstrated a dose-dependent inhibition of tumor growth [3] [5].

Interpretation & Further Research

Based on the search results, the synthesis information for this compound appears to be part of proprietary pharmaceutical manufacturing processes, which are often not disclosed in the public domain. To proceed with your research, you could:

  • Consult Specialized Databases: Use platforms like SciFinder or Reaxys, which are designed for deep chemical literature and patent searching and may contain more detailed synthetic procedures.
  • Analyze from Structure: The chemical structure (SMILES: Cl.CC1=NC=C(CNC(=O)N(CCCl)N=O)C(N)=N1) is available [6], which could be used as a starting point for retrosynthetic analysis [7] [6].

References

Drug Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Nimustine hydrochloride (ACNU) is a nitrosourea-based alkylating agent used as an antineoplastic drug [1] [2]. Its key characteristic is the ability to cross the blood-brain barrier, making it particularly relevant for treating central nervous system (CNS) tumors [1] [3].

The primary mechanism of action involves inducing DNA damage in cancer cells through two main pathways [4]:

  • DNA interstrand crosslinks (ICLs): This prevents DNA strands from separating, critically inhibiting DNA replication and transcription.
  • DNA double-strand breaks (DSBs): This severe form of DNA damage leads to cell cycle arrest and apoptosis.

The molecular mechanism begins with the spontaneous decomposition of the nitrosourea group, generating two key electrophiles [1] [2]:

  • A chloroethyldiazonium hydroxide ion, which is responsible for DNA alkylation and cross-linking.
  • An isocyanate group, which can carbamoylate proteins and inhibit DNA repair mechanisms.

The following diagram illustrates the signaling pathways triggered by this compound-induced DNA damage, leading to cancer cell death.

G This compound This compound DNA_Damage DNA Damage (Cross-links & Double-Strand Breaks) This compound->DNA_Damage DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR MAPK p38 MAPK / JNK Pathway Activation DDR->MAPK Caspase Caspase Cascade Activation (Caspase-3/8/9) DDR->Caspase AP1 Transcription Factor AP-1 Activation MAPK->AP1 BIM Upregulation of Pro-apoptotic Protein BIM AP1->BIM BIM->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Figure 1: Signaling pathways of this compound-induced apoptosis in cancer cells. DNA damage triggers the MAPK/JNK pathway and caspase cascade, leading to cell death [5] [4].

Clinical Applications & Research Data

While this compound has been used systemically for various brain tumors and lymphomas, the most significant recent research involves its local delivery via Convection-Enhanced Delivery (CED) for treating Diffuse Intrinsic Pontine Glioma (DIPG), a lethal pediatric brain tumor [5] [6] [7].

The table below summarizes key quantitative data from recent clinical trials investigating CED of this compound.

Trial Phase / Focus Patient Population Key Efficacy Findings Dosage & Administration

| Phase II [5] [7] | Children (3-21 yrs) with newly diagnosed DIPG (n=21) | 1-year survival rate: 60% Median Overall Survival: 15 months Objective Response Rate (CR+PR): 35% | Concentration: 0.75 mg/mL Volume: 7 mL (±0.3 mL) Infusion: Over 2-3 days via CED catheter, 1 month post-radiotherapy | | Phase I [6] | Patients (3-81 yrs) with recurrent brainstem gliomas (n=16) | Demonstrated antitumor activity and prolonged overall survival. Recommended concentration: 0.75 mg/mL | Concentration Escalation: 0.25, 0.5, and 0.75 mg/mL Volume: 7 mL via CED with real-time MRI monitoring |

Beyond DIPG, research confirms this compound's efficacy against temozolomide-resistant glioblastoma (TMZ-R-GBM), a common clinical challenge [8]. The following table compares its effects with other alkylating agents in this context.

Drug Mechanism Efficacy in TMZ-R-GBM Models Key Research Findings
This compound (ACNU) Alkylating agent (nitrosourea); forms DNA cross-links [8] [4] Effective [8] Induces DNA damage and apoptosis in TMZ-resistant cells; significantly prolongs survival in mouse models [8].
Lomustine (CCNU) Alkylating agent (nitrosourea); forms DNA cross-links [1] [8] Effective [8] Demonstrates efficient antitumor effects on TMZ-R-cells, comparable to ACNU [8].
Temozolomide (TMZ) Alkylating agent (imidazotetrazine); primarily methylates DNA [8] Ineffective [8] Antitumor effects are significantly reduced in TMZ-R-cells due to altered DNA damage response [8].

Experimental Protocols & Workflows

For your experimental planning, here are detailed methodologies from key recent studies.

Convection-Enhanced Delivery (CED) Clinical Protocol

This workflow is based on the phase I and II trials for brainstem gliomas [5] [6].

a. Preoperative Planning:

  • Imaging: Obtain high-resolution 3D T1-weighted (with contrast) and T2-weighted MRI, along with MR angiograms and computed tomography (CT) scans for stereotactic localization.
  • Software Planning: Co-register all imaging datasets using specialized planning software (e.g., iPlan Flow, Brainlab). Segment the target tumor volume, vessels, functional areas, and cerebrospinal fluid (CSF) compartments.
  • Trajectory Planning: Plan the catheter trajectory to avoid sulci and ventricles by at least 10 mm to prevent infusate leakage. Use Diffusion Tensor Imaging (DTI) to visualize white matter tracts and further optimize the path.

b. Catheter Insertion and Drug Infusion:

  • Stereotactic Surgery: Insert one or two CED catheters under stereotactic guidance, positioning the tip within the target region.
  • Real-Time Monitoring: Mix the ACNU solution with a contrast agent (e.g., Gadolinium-DOTA) for real-time visualization via MRI. Perform initial MRI to confirm catheter placement.
  • Infusion Parameters:
    • Concentration: 0.75 mg/mL [5] [6].
    • Total Volume: 7 mL.
    • Flow Rate: Start at 0.1 mL/h per catheter. It can be increased to 0.2-0.3 mL/h based on tolerance and monitoring [5].
    • Duration: Administer continuously over 2.5 to 3 days.

c. Safety and Efficacy Assessment:

  • Monitoring: Pause infusion periodically (e.g., 4 times total) for repeated MRI to monitor drug distribution and check for leakage [6].
  • Concomitant Medication: Administer steroids and antibiotics throughout the infusion period [6].
  • Endpoints: Assess overall survival, radiographic response (using RANO criteria), and monitor adverse events (using CTCAE criteria) [5].

The following diagram summarizes this complex clinical workflow.

G Planning Preoperative Planning MRI High-Resolution MRI/CT Planning->MRI Seg Segment Target & CSF Spaces Planning->Seg Plan Plan Trajectory (Avoid ventricles/sulci) Planning->Plan MRI->Seg Seg->Plan Surgery Stereotactic Surgery & Catheter Insertion Plan->Surgery Confirm MRI to Confirm Catheter Placement Surgery->Confirm Infusion Drug Infusion Phase Confirm->Infusion Param ACNU: 0.75 mg/mL, 7 mL total Flow: 0.1 → 0.3 mL/h over 2-3 days Infusion->Param Monitor Real-time MRI Monitoring with Gd-DOTA Infusion->Monitor Pause Pause Infusion for MRI (x4) Infusion->Pause Param->Monitor Monitor->Pause Assessment Post-Treatment Assessment Monitor->Assessment Pause->Monitor Adjust if needed Efficacy Efficacy: OS, Radiographic Response (RANO) Assessment->Efficacy Safety Safety: Adverse Events (CTCAE) Assessment->Safety

Figure 2: Clinical workflow for CED of this compound in brainstem gliomas, covering preoperative planning to post-treatment assessment [5] [6].

In Vitro Protocol for Assessing Efficacy in TMZ-Resistant GBM

This protocol is derived from studies investigating this compound's effects on temozolomide-resistant glioblastoma cells [8].

  • Cell Line Preparation:

    • Use established human GBM cell lines (e.g., U87MG, U251MG) and their corresponding TMZ-resistant clones (TMZ-R-cells). TMZ-R-cells are generated by continuous culture in TMZ (e.g., 50-300 μM) for over one year [8].
    • Culture all cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere. Culture TMZ-R-cells without TMZ for one week prior to the assay to avoid acute effects [8].
  • Drug Treatment and Viability Assay:

    • Seed cells in 96-well plates at a density of 2x10³ cells per well.
    • After 24 hours, treat the cells with the experimental drugs: This compound (ACNU), Lomustine (CCNU), or Temozolomide (TMZ), dissolved in DMSO [8].
    • Incubate for 72 hours post-treatment.
    • Assess cell viability using a colorimetric assay like Cell Counting Kit-8 (CCK-8) or MTT assay, following the manufacturer's protocol [8].
  • Cell Death and Mechanism Analysis:

    • Cell Death Assay: Determine the rate of dead cells using dye exclusion assays (e.g., Propidium iodide with Hoechst 33342) [8].
    • Western Blot Analysis: Harvest cells 24-120 hours after treatment with 50 μM this compound. Analyze protein expression and cleavage to investigate mechanism, probing for markers like:
      • DNA Damage: γ-H2A.X (Ser139)
      • Apoptosis: Cleaved Caspase-3, Cleaved PARP
      • Signaling: BIM, phospho-c-Jun [8] [4].

Future Research Directions

The this compound research landscape is evolving, with several key trends and opportunities:

  • Combination Therapies: Research continues to explore this compound in combination with other agents, such as teniposide for recurrent glioblastoma or systemic temozolomide in CED protocols [1] [6].
  • Novel Formulations: There is a growing emphasis on developing improved formulations, such as liposomal encapsulation, to enhance efficacy and reduce systemic toxicity [9].
  • Salvage Therapy: Strong preclinical evidence supports the use of this compound (and lomustine) as a salvage treatment for temozolomide-resistant glioblastoma, addressing a major clinical hurdle [8].

References

Application Notes: Nimustine for In Vitro Glioblastoma Research

Author: Smolecule Technical Support Team. Date: February 2026

Nimustine is a chloroethylnitrosourea (CENU) alkylating agent that has shown effective antitumor activity, particularly in models of temozolomide-resistant glioblastoma (TMZ-R-GBM) [1] [2]. Its efficacy is attributed to the formation of cytotoxic DNA interstrand cross-links (ICLs), which trigger DNA damage response and apoptosis [3].

A primary mechanism of resistance to this compound is mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). Strategies to overcome this include combining this compound with energy blockers like lonidamine (LND), which downregulates MGMT expression and enhances this compound's cytotoxicity [3].

Standard In Vitro Protocol for this compound on Glioblastoma Cells

Here is a consolidated cell culture protocol synthesized from multiple recent studies. You can adapt the drug concentration and exposure time based on your specific research goals.

Table 1: Cell Culture and Treatment Parameters

Parameter Specifications Key Notes
Cell Lines Human glioblastoma lines (e.g., U251MG, U87MG, SF763, SF126) U251MG and SF763 are often used in resistance studies [3] [4].
Culture Medium DMEM or RPMI-1640, supplemented with 10% FBS [3] [4] Maintain at 37°C in a humidified 5% CO₂ atmosphere [4].
This compound Stock Typically dissolved in DMSO [2] Aliquot and store at -20°C or -80°C.
Working Concentrations Varies by cell line and assay (see Table 2) Determine the IC₅₀ for your specific cell line beforehand.
Exposure Time 24-hour incubation common for initial treatment [3] Longer-term effects are measured in subsequent assays.
Procedure
  • Cell Seeding: Seed cells into multi-well plates (e.g., 96-well for viability, 6-well for apoptosis/colony formation) at an appropriate density (e.g., 2-5 x 10³ cells/well for 96-well plates) and allow them to adhere for 24 hours [3] [2].
  • Drug Administration: Prepare fresh serial dilutions of this compound in complete culture medium from the stock solution. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO at the same concentration).
  • Incubation: Incubate cells with this compound for the desired duration (e.g., 24 hours).
  • Post-Treatment Analysis: After incubation, you can either:
    • Assay immediately for acute responses like cell viability or apoptosis.
    • Replace with fresh drug-free medium and continue incubation for several days for clonogenic survival assays.

Protocols for Key Downstream Assays

Cell Viability and Cytotoxicity (Cell Counting Kit-8 - CCK-8)

This method is ideal for generating dose-response curves and calculating IC₅₀ values.

  • Steps: After this compound treatment, add CCK-8 reagent directly to the wells and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader. The signal correlates with the number of viable cells [2].
  • Example Data: The table below summarizes IC₅₀ values from two studies to illustrate cell line-dependent variability.

Table 2: Exemplary this compound Cytotoxicity Data from Recent Studies

Cell Line Reported IC₅₀ (μM) Context / Notes Source
SF126 ~480 μM Monotherapy in parental cell line. [3]
SF763 ~1445 μM Monotherapy in parental cell line. [3]
U251MG 40 μg/mL (≈ 200 μM*) Used in combination with an anti-TfR antibody. [4]
U87MG 60 μg/mL (≈ 300 μM*) Used in combination with an anti-TfR antibody. [4]

Note: Conversion based on this compound molecular weight of ~309 g/mol.

Clonogenic (Colony Formation) Assay

This assay tests the long-term reproductive viability of cells after treatment.

  • Steps: After this compound treatment, trypsinize and re-seed cells at a low density (e.g., 300-1000 cells per well in a 6-well plate) in drug-free medium. Allow colonies to form for 1-3 weeks, refreshing medium periodically. Fix colonies with methanol/acetic acid, stain with crystal violet, and count colonies containing >50 cells [3].
Apoptosis Analysis (Annexin V / Propidium Iodide Staining)

Quantify programmed cell death using flow cytometry.

  • Steps: Harvest cells after treatment. Wash and resuspend them in a binding buffer. Stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15-20 minutes at room temperature in the dark. Analyze by flow cytometry within 1 hour. viable cells (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+) [3] [4].

Advanced Application: Combination with Lonidamine to Overcome Resistance

The energy blocker lonidamine (LND) can be used as a chemosensitizer to reverse this compound resistance through a mechanism summarized as "HMAGOMR" [3]. The following diagram illustrates the workflow and multi-target mechanism of this combination strategy.

Protocol for LND and ACNU Combination:

  • LND Pretreatment: Seed cells and allow to adhere. The next day, pretreat cells with LND (e.g., IC₂₅ values: 100 μM for SF126, 480 μM for SF763) for 24 hours [3].
  • This compound Addition: After pretreatment, add this compound directly to the medium at the desired concentration without removing LND.
  • Co-incubation: Continue the incubation with both drugs for the treatment period (e.g., another 24 hours).
  • Analysis: Proceed with your chosen downstream assay (e.g., CCK-8, clonogenic, apoptosis).

Experimental Workflow Overview

The diagram below outlines the complete workflow for a standard this compound experiment, from cell culture to data analysis.

G Step1 1. Culture & Seed Glioblastoma Cells Step2 2. This compound Treatment (Prepare dilutions, 24h exposure) Step1->Step2 Step3 3. Perform Assays Step2->Step3 Assay1 Cell Viability (CCK-8) Step3->Assay1 Assay2 Clonogenic Survival Step3->Assay2 Assay3 Apoptosis (Annexin V/PI) Step3->Assay3 Assay4 Other: Cell Cycle, Migration, etc. Step3->Assay4 Step4 4. Data Analysis & Interpretation Assay1->Step4 Assay2->Step4 Assay3->Step4 Assay4->Step4

References

Summary of Nimustine Combination Therapy Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Primary Indication Combination Protocol (Acronym) Dosing Regimen Key Efficacy Outcomes Common toxicities

| Malignant Glioma (Newly Diagnosed) | Nimustine + Teniposide (VM26) [1] | ACNU: 90 mg/m², IV, Day 1 VM26: 60 mg/m², IV, Days 1-3 With involved-field radiotherapy Cycles every 6 weeks | Glioblastoma (GBM): Median OS 17.3 mos; 2-yr OS 25% Anaplastic Glioma: Median OS 60.0 mos; 2-yr OS 88% [1] | Hematologic toxicity (less prominent vs. ACNU+Ara-C) [1] | | Malignant Glioma (Newly Diagnosed) | this compound + Cytarabine (Ara-C) [1] | ACNU: 90 mg/m², IV, Day 1 Ara-C: 120 mg/m², IV, Days 1-3 With involved-field radiotherapy Cycles every 6 weeks | GBM: Median OS 15.7 mos; 2-yr OS 29% Anaplastic Glioma: Median OS 62.5 mos; 2-yr OS 72% [1] | Hematologic toxicity (more prominent vs. ACNU+VM26) [1] | | Malignant Glioma | this compound + Cisplatin + Etoposide (ACE Therapy) [2] [3] | ACNU: 80 mg/m², IV, Day 1 Cisplatin: 20 mg/m²/day, Days 1-5 Etoposide: 60 mg/m²/day, Days 1-5 Cycles every 4 weeks (max 3 cycles) | Median Time to Progression: 40 weeks Median Survival Time: 146 weeks Response Rate (CR+PR): 28.6% [2] [3] | Grade 3/4 Hematological: 39.3% Nausea: 60.7% Grade 3/4 Renal: Occasional [2] [3] | | Glioblastoma (GBM) | Radiotherapy + Local this compound + Oral Temozolomide ("Rendezvous Therapy") [4] | Local delivery of ACNU + Oral TMZ Compared to standard RT + TMZ | Median OS: 18.5 mos (vs. 16.0 mos in control) Median PFS: 8.8 mos (vs. 7.0 mos in control) [4] | Tolerable GI, liver, hematological toxicity. Grade 3/4 toxicity: 18.3% (vs. 22.2% in control) [4] | | Refractory Small Cell Lung Cancer (SCLC) | this compound + Paclitaxel [5] | ACNU: 50 mg/m², IV, Day 1 Paclitaxel: 160 mg/m², IV, Day 1 Cycles every 3-4 weeks | Overall Response Rate: 25% Median Survival Time: 6.9 months [5] | Grade 3/4 Leukopenia: 50% Grade 3/4 Thrombocytopenia: 33% [5] | | Canine CNS Lymphoma | this compound + Prednisolone [6] | ACNU: 25–30 mg/m², IV Every 3-4 weeks for 4 total doses Prednisolone: 2 mg/kg/day, then tapered | Two cases achieved long-term survival of >2583 days and 1218 days [6] | Inappetence, leukopenia, thrombocytopenia, elevated liver enzymes [6] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these clinical studies, here are the detailed methodologies.

ACE Therapy for Malignant Gliomas

This protocol is for patients with supratentorial malignant gliomas who have undergone prior surgery and radiation [2] [3].

  • Patient Population: Adults with previously treated supratentorial malignant gliomas (e.g., glioblastoma, anaplastic astrocytoma).
  • Drug Administration:
    • This compound (ACNU): 80 mg/m², administered intravenously (IV) on Day 1 of the cycle.
    • Cisplatin: 20 mg/m²/day, administered IV on Days 1 to 5.
    • Etoposide: 60 mg/m²/day, administered IV on Days 1 to 5.
  • Treatment Cycle: This regimen is repeated every 4 weeks. The referenced study administered up to 3 cycles.
  • Supportive Care: Administer anti-emetic therapy (e.g., 5-HT3 antagonists) prophylactically due to the high rate of nausea and vomiting associated with this regimen.
  • Monitoring:
    • Hematological: Perform complete blood counts (CBC) weekly. Be prepared for dose modifications or delays for Grade 3/4 hematological toxicity.
    • Renal: Monitor renal function (serum creatinine, BUN) before each cycle due to cisplatin's nephrotoxicity. Ensure adequate hydration before and after cisplatin administration.
ACNU + VM26 vs. ACNU + Ara-C with Radiotherapy for Malignant Glioma

This is a first-line treatment protocol for newly diagnosed malignant glioma (glioblastoma or anaplastic glioma) given in conjunction with radiotherapy [1].

  • Patient Population: Adults with newly diagnosed malignant glioma and a Karnofsky Performance Score (KPS) > 60.
  • Radiotherapy Regimen:
    • Dose: 60 Gy total, delivered in 2 Gy fractions via involved-field radiotherapy.
  • Concurrent Chemotherapy (Two Arms):
    • Arm A: ACNU + VM26
      • This compound (ACNU): 90 mg/m², IV, on Day 1.
      • Teniposide (VM26): 60 mg/m², IV, on Days 1 to 3.
    • Arm B: ACNU + Ara-C
      • This compound (ACNU): 90 mg/m², IV, on Day 1.
      • Cytarabine (Ara-C): 120 mg/m², IV, on Days 1 to 3.
  • Treatment Cycle: Chemotherapy cycles are repeated every 6 weeks, concurrently with and following radiotherapy.
  • Monitoring:
    • Hematological: CBC should be monitored closely. The ACNU + Ara-C arm is associated with more pronounced hematologic toxicity.
    • Outcomes: Tumor response should be assessed by MRI using response assessment in neuro-oncology (RANO) criteria.

Experimental Workflow and Mechanism of Action

The following diagram illustrates the general workflow and primary mechanism of action for a this compound-based combination therapy, such as the ACE protocol.

G Start Patient Diagnosis & Eligibility A Surgery & Radiation (Prior or Concurrent) Start->A B Initiate Combination Chemotherapy A->B C This compound (ACNU) Administration (IV, Day 1) B->C F Combination Drug Administration (e.g., Cisplatin + Etoposide, Days 1-5) B->F D Crosses Blood-Brain Barrier C->D E1 Alkylates DNA (Cytotoxic Effect) D->E1 G Tumor Cell Death E1->G E2 Multi-targeted Cytotoxicity (Damage from multiple mechanisms) F->E2 E2->G H Monitor Response & Toxicity (Imaging, Blood Counts) G->H I Proceed to Next Cycle (Every 4-6 Weeks) H->I If Tolerated End End H->End If Disease Progression or Unacceptable Toxicity

Application Notes for Researchers

  • Toxicity Management: Myelosuppression, particularly thrombocytopenia and leukopenia, is the most common dose-limiting toxicity of this compound [2] [5]. Protocols must include rigorous hematological monitoring and support. Nausea and vomiting are also frequent and require proactive management with anti-emetics [2] [3].
  • Blood-Brain Barrier Penetration: this compound's significant advantage in treating central nervous system (CNS) malignancies is its ability to cross the blood-brain barrier, with studies indicating a penetration of up to 30% [6] [5]. This makes it a rational choice for primary and metastatic brain tumors.
  • Combination Rationale: The synergy in combination therapies often arises from attacking cancer cells with multiple, non-overlapping mechanisms of action. For example, while this compound acts as an alkylating agent, drugs like etoposide (a topoisomerase II inhibitor) and cisplatin (a platinum-based DNA cross-linker) provide complementary cytotoxic effects [2] [3].
  • Novel Administration Routes: Research into local delivery methods for this compound, such as in "rendezvous therapy," shows promise for enhancing efficacy while potentially mitigating systemic toxicity. This approach warrants further investigation in human trials [4].

References

Comprehensive Application Notes and Protocols: Spectroscopic Analysis of Nimustine-DNA Interactions for Anticancer Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nimustine-DNA Interaction Studies

This compound (ACNU) is a chloroethyl nitrosourea derivative that serves as a critical alkylating antineoplastic agent used primarily for treating malignant gliomas and other cancers. Its ability to cross the blood-brain barrier makes it particularly valuable for neuro-oncology applications. The molecular mechanism of this compound's anticancer activity involves direct interaction with DNA, leading to disruption of replication and transcription processes ultimately triggering tumor cell death. Understanding the precise nature of this compound-DNA binding is therefore essential for optimizing its therapeutic efficacy and developing next-generation agents with improved specificity and reduced side effects.

Spectroscopic analysis of this compound-DNA interactions provides researchers with powerful tools to elucidate the binding specificity, structural modifications, and thermodynamic parameters that govern this molecular recognition process. The comprehensive protocol described in this application note integrates multiple spectroscopic techniques to deliver a multidimensional understanding of how this compound interacts with its DNA target at molecular resolution. This approach enables drug development professionals to establish structure-activity relationships that can guide rational drug design strategies for novel nitrosourea derivatives with enhanced therapeutic profiles.

Table 1: Key Spectroscopic Techniques for this compound-DNA Interaction Studies

Technique Key Information Obtained Sample Requirements Throughput
ATR-FTIR Binding sites, functional group involvement 42 mM DNA in buffer, various drug ratios Moderate
CD Spectroscopy DNA conformational changes, helix perturbations 2.5 mM DNA, 0.041-0.125 mM this compound High
Isothermal Titration Calorimetry Binding affinity, thermodynamic parameters 1.5 mM this compound, 5×10⁻³ mM DNA Low
UV-Visible Spectroscopy Binding constant, binding stoichiometry Varying drug/DNA ratios High

ATR-FTIR Spectroscopy for Molecular Binding Site Detection

Principle and Background

ATR-FTIR spectroscopy provides exquisite sensitivity for detecting functional group interactions between this compound and DNA constituents. This technique monitors changes in vibrational frequencies of specific chemical bonds when this compound forms molecular complexes with DNA, allowing precise identification of binding sites and interaction mechanisms. The infrared spectrum reveals characteristic absorption patterns corresponding to guanine (C6=O6) and thymine (C4=O4) carbonyl stretching vibrations, which undergo measurable shifts upon drug binding. These spectral perturbations provide direct evidence of this compound's interaction with specific heterocyclic bases within the DNA major groove, offering insights beyond what can be determined through binding affinity measurements alone.

The molecular basis for ATR-FTIR detection stems from this compound's major groove-directed alkylation mechanism, which differs from classical minor groove binders or intercalators. As documented in foundational studies, this compound exhibits preferential binding to guanine and thymine residues through specific contacts with carbonyl functional groups at C6=O6 and C4=O4 positions, respectively [1]. This binding specificity correlates with this compound's therapeutic activity and helps explain the relationship between its chemical structure and biological effects. The ATR-FTIR approach captures these molecular interactions in physiological mimic conditions, providing biologically relevant binding data.

Experimental Protocol
2.2.1 Sample Preparation
  • DNA Solution Preparation: Dissolve highly polymerized calf thymus DNA in 10 mM tris-HCl buffer (pH 7.4) to prepare a stock solution of 42 mM concentration (based on phosphate molarity). Verify DNA purity by confirming an A260/A280 ratio of approximately 1.8 using UV absorbance measurements [1] [2]. Store the DNA solution at 8°C for 24 hours with intermittent stirring to ensure complete homogenization.

  • This compound Solution Preparation: Prepare this compound stock solution in deionized ultra-pure water (resistivity 18.2 MΩ·cm) at appropriate concentration to achieve target molar ratios when mixed with DNA solution. Due to this compound's sensitivity to aqueous decomposition, prepare fresh solutions immediately before use.

  • Complex Formation: Add this compound solution dropwise to DNA solution with continuous vortexing to achieve final molar ratios (r = this compound/DNA) of 1/60, 1/40, and 1/20. After addition, continue vortexing for 15 minutes followed by incubation at room temperature for 2 hours to ensure complete complex formation [1].

2.2.2 Instrumentation and Measurement Parameters
  • Instrument Setup: Utilize an FTIR spectrometer equipped with a KBr beam splitter and deuterated triglycine sulphate (DTGS) detector. Employ a ZnSe-micro horizontal attenuated total reflection (HATR) assembly for sampling in ATR mode.

  • Data Collection Parameters: Maintain constant environmental conditions at 46% relative humidity with continuous dry nitrogen purging to minimize atmospheric water vapor interference. Collect 256 interferograms with spectral resolution of 2 cm⁻¹ across the range of 2400-700 cm⁻¹ [1].

  • Reference Measurements: Acquire background spectrum of tris-HCl buffer alone under identical conditions. Record reference spectrum of pure this compound for subsequent spectral subtraction.

2.2.3 Data Processing and Analysis
  • Spectral Processing: Subtract buffer spectrum from all sample spectra to eliminate water contributions. Apply water subtraction criteria until the intensity of the water combination band at approximately 2200 cm⁻¹ reaches zero. Subtract pure this compound spectrum from this compound-DNA complex spectra to isolate DNA-specific spectral changes [1].

  • Spectral Interpretation: Identify key vibrational bands of DNA including guanine C6=O6 stretching at 1715 cm⁻¹ and thymine C4=O4 stretching at 1657 cm⁻¹. Monitor shifts in these band positions and intensities across different molar ratios to determine binding preferences and affinity [1].

  • Binding Confirmation: Correlate observed band shifts with specific molecular interactions. A downward shift in guanine C6=O6 stretching frequency indicates hydrogen bonding or electronic redistribution involving this functional group, confirming major groove binding.

G A Sample Preparation A1 Prepare DNA solution (42 mM in Tris-HCl buffer) A->A1 B ATR-FTIR Measurement B1 Purge with dry N₂ gas B->B1 C Spectral Processing C1 Subtract buffer spectrum C->C1 D Data Interpretation D1 Identify band shifts (Guanine 1715 cm⁻¹, Thymine 1657 cm⁻¹) D->D1 A2 Prepare this compound solution (fresh in ultra-pure water) A1->A2 A3 Mix at varying molar ratios (1/60, 1/40, 1/20) A2->A3 A4 Incubate with vortexing (15 min + 2 hr) A3->A4 A4->B B2 Collect 256 interferograms B1->B2 B3 Spectral range: 2400-700 cm⁻¹ B2->B3 B4 Resolution: 2 cm⁻¹ B3->B4 B4->C C2 Subtract this compound spectrum C1->C2 C3 Correct baseline C2->C3 C4 Normalize spectra C3->C4 C4->D D2 Determine binding sites D1->D2 D3 Confirm major groove binding D2->D3

Figure 1: ATR-FTIR Experimental Workflow for this compound-DNA Binding Analysis

Circular Dichroism Spectroscopy for DNA Conformational Analysis

Principle and Background

Circular dichroism (CD) spectroscopy is an exceptionally sensitive technique for detecting chiral molecular structures and monitoring conformational transitions in biomolecules. DNA helices possess intrinsic chirality that produces characteristic CD spectra in the ultraviolet range, with B-form DNA exhibiting a positive band at approximately 275 nm and a negative band at around 245 nm. When small molecules like this compound bind to DNA, they can induce local structural perturbations that manifest as alterations in these characteristic spectral signatures. CD spectroscopy can detect even subtle conformational shifts that occur during drug binding, providing insights into the geometrical changes imposed on the DNA helix upon complex formation.

Research has demonstrated that this compound binding induces a partial B-to-C conformational transition in DNA, which represents a significant structural alteration from the canonical B-form [1]. This transition is characterized by changes in helix winding and base pair tilt angles that can be readily detected through CD spectral modifications. The ability to monitor these conformational changes helps establish the relationship between this compound's chemical structure and its effects on DNA architecture, which potentially correlates with its biological activity and cytotoxicity toward cancer cells.

Experimental Protocol
3.2.1 Sample Preparation and Measurement
  • DNA and this compound Solutions: Prepare calf thymus DNA solution at constant concentration of 2.5 mM in 10 mM tris-HCl buffer (pH 7.4). Prepare this compound solutions at varying concentrations (0.041-0.125 mM) to achieve target molar ratios of 1/60, 1/40, and 1/20 when mixed with DNA.

  • Complex Formation and Equilibration: Incubate this compound-DNA mixtures for 2 hours at room temperature to ensure binding equilibrium before spectral acquisition.

  • Instrument Parameters: Utilize a CD spectrophotometer equipped with a quartz cuvette of 1 mm pathlength. Set scanning parameters to cover far UV range of 200-320 nm with scanning speed of 1 nm/sec. Collect and average five scans for each sample to improve signal-to-noise ratio [1].

3.2.2 Data Processing and Interpretation
  • Baseline Correction: Subtract buffer spectrum from all sample spectra to eliminate background contributions.

  • Spectral Analysis: Monitor changes in the characteristic B-form DNA bands, particularly the positive band at ~275 nm and negative band at ~245 nm. A decrease in positive band intensity coupled with a red shift suggests a B-to-C form transition, while maintenance of the overall spectral shape indicates preservation of overall right-handed helicity [1].

  • Transition Confirmation: Compare spectral profiles across different this compound concentrations to establish dose-dependent conformational changes. The observation of isodichroic points indicates two-state transitions between defined conformational states.

Table 2: CD Spectral Signatures of DNA Conformations Upon this compound Binding

DNA Conformation Key Spectral Features This compound-Induced Changes Biological Implications
Native B-Form Positive band at ~275 nm, Negative band at ~245 nm Reference state Physiological DNA structure
C-Form DNA Reduced intensity at 275 nm, Red-shifted positive band Partial transition at higher this compound ratios Increased DNA compaction
A-Form DNA Positive band at ~260 nm, Negative band at ~210 nm Not typically observed with this compound Dehydrated DNA form
Z-Form DNA Inverted spectrum with negative band at ~290 nm Not observed Left-handed helix

Isothermal Titration Calorimetry for Binding Thermodynamics

Principle and Background

Isothermal titration calorimetry (ITC) provides direct measurement of the thermodynamic parameters governing this compound-DNA interactions by quantifying the heat changes associated with binding events. This technique enables simultaneous determination of binding constant (Kₐ), reaction stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) in a single experiment, offering a complete thermodynamic profile of the molecular recognition process. For this compound-DNA interactions, ITC studies have revealed an entropy-driven endothermic reaction characteristic of hydrophobic interactions within the DNA major groove pocket [1].

The thermodynamic signature observed for this compound binding provides critical insights into the driving forces behind complex formation. The positive enthalpy and entropy changes suggest that this compound binding is dominated by desolvation effects and hydrophobic interactions rather than conventional hydrogen bonding or electrostatic attractions, which typically exhibit exothermic profiles. This information is invaluable for structure-based drug design, as it identifies the specific interaction types that should be optimized to enhance binding affinity or specificity in next-generation nitrosourea therapeutics.

Experimental Protocol
4.2.1 Sample Preparation and Instrument Setup
  • Solution Preparation: Precisely prepare this compound solution at 1.5 mM concentration and calf thymus DNA at 5×10⁻³ mM concentration in matched buffer (10 mM tris-HCl, pH 7.4). Degas all solutions before measurements to prevent bubble formation during titrations.

  • Instrument Calibration: Perform electrical calibration of the ITC instrument according to manufacturer specifications. Set working temperature to 25°C and maintain constant stirring speed throughout the experiment.

  • Baseline Determination: Establish stable baseline with buffer in both sample and reference cells before initiating titrations.

4.2.2 Titration Protocol and Data Collection
  • Injection Parameters: Program twenty serial injections of this compound solution into DNA solution with 200-second intervals between injections. Use injection volumes sufficient to achieve complete saturation of DNA binding sites over the titration course.

  • Control Experiment: Perform identical titration of this compound into buffer alone to determine heat of dilution. This control value must be subtracted from the main experiment to isolate binding-specific thermal effects.

  • Data Collection: Monitor heat flow over time following each injection until baseline returns to pre-injection level. Integrate peak areas to determine heat exchange per injection.

4.2.3 Data Analysis and Interpretation
  • Binding Model Fitting: Fit integrated heat data to an appropriate binding model (typically single-set-of-sites model for this compound-DNA interactions) using non-linear regression analysis.

  • Parameter Extraction: From the fitted curve, derive the binding constant (Kₐ), enthalpy change (ΔH), and binding stoichiometry (n). Calculate entropy change (ΔS) using the relationship ΔG = -RTlnKₐ = ΔH - TΔS.

  • Quality Assessment: Evaluate fitting goodness using residual analysis and chi-square values. Confirm that the derived stoichiometry aligns with expected binding site occupancy.

G A ITC Experimental Sequence B1 Prepare matched solutions (1.5 mM this compound, 5×10⁻³ mM DNA) A->B1 B2 Degas solutions (prevent bubble formation) B1->B2 B3 Load sample and reference cells B2->B3 B4 Establish stable baseline B3->B4 C1 Program 20 serial injections (200 sec intervals) B4->C1 C2 Monitor heat flow over time C1->C2 C3 Integrate peak areas C2->C3 C4 Perform control experiment C3->C4 D1 Subtract control heat signals C4->D1 D2 Fit binding isotherm D1->D2 D3 Extract Kₐ, ΔH, n values D2->D3 D4 Calculate ΔG and ΔS D3->D4

Figure 2: ITC Measurement Sequence for Thermodynamic Characterization

Table 3: Thermodynamic Parameters of this compound-DNA Interaction

Parameter Value Interpretation Technique Used
Binding Constant (Kₐ) 3.27 × 10³ M⁻¹ Moderate affinity interaction UV-Visible Spectroscopy [3]
Free Energy Change (ΔG) -4.79 kcal/mol Spontaneous binding process Calculated from Kₐ
Enthalpy Change (ΔH) Positive value Endothermic reaction Isothermal Titration Calorimetry [1]
Entropy Change (ΔS) Large positive value Entropy-driven process Isothermal Titration Calorimetry [1]
Stoichiometry (n) ~1 drug per binding site Defined binding occupancy Multiple techniques

Integrated Experimental Strategy and Technical Considerations

Strategic Workflow Design

A comprehensive analysis of this compound-DNA interactions requires methodological integration that combines the complementary strengths of multiple spectroscopic approaches. The recommended workflow begins with molecular docking simulations to generate binding hypotheses, followed by ATR-FTIR spectroscopy to experimentally verify interaction sites, CD spectroscopy to assess structural consequences, and ITC measurements to quantify thermodynamic driving forces. This multistage approach efficiently progresses from structural prediction to experimental validation and mechanistic interpretation, providing a complete picture of the binding event.

For research teams with limited resources, a streamlined approach focusing on ATR-FTIR and CD spectroscopy can still yield substantial insights into this compound's binding mechanism and structural effects. These techniques offer excellent information content relative to their operational requirements and can be implemented in most biophysical characterization laboratories. The critical consideration is maintaining consistent sample preparation across all techniques to ensure results comparability, particularly with respect to buffer composition, ionic strength, and drug-to-DNA ratios.

Technical Considerations and Troubleshooting
  • Sample Quality Verification: Always verify DNA purity using A260/A280 ratios (target ~1.8) and A230/A260 ratios (target >2.0) to detect potential contamination from proteins or solvents [2]. Use high-purity, highly polymerized calf thymus DNA to ensure consistent results.

  • This compound Stability: Prepare this compound solutions immediately before use due to potential hydrolysis in aqueous solution. Monitor solution stability by comparing fresh and aged samples using UV-Visible spectroscopy.

  • Buffer Compatibility: Use low-absorbance buffers such as tris-HCl for spectroscopic studies to minimize background interference. Avoid phosphate buffers in FTIR studies due to strong absorption in relevant spectral regions.

  • Artifact Identification: Conduct appropriate control experiments to distinguish specific binding from nonspecific associations. Include competition experiments with known DNA binders to verify binding specificity.

  • Concentration Verification: Precisely determine DNA concentration using extinction coefficient of 6600 cm⁻¹ M⁻¹ at 260 nm [1]. Verify this compound concentration using appropriate molar extinction coefficients based on fresh standard curves.

Conclusion and Research Implications

The integrated spectroscopic approaches outlined in this application note provide researchers with a comprehensive toolkit for characterizing this compound-DNA interactions at molecular resolution. The findings from these analyses consistently demonstrate that this compound engages in major groove-directed alkylation with specific contacts to guanine and thymine residues, inducing partial B-to-C conformational transitions in the DNA helix through thermodynamically distinct entropy-driven binding. This mechanistic understanding provides a solid foundation for rational drug design strategies aimed at developing improved nitrosourea therapeutics with enhanced binding affinity, sequence selectivity, and therapeutic efficacy.

The continued application of these spectroscopic methodologies to this compound analogs and related nitrosourea compounds will undoubtedly advance structure-activity relationship understanding in this important drug class. Future directions should include comparative studies of different nitrosourea derivatives to identify specific chemical features that optimize DNA binding characteristics while minimizing undesired side effects. Additionally, extending these investigations to oligonucleotides with defined sequences could reveal valuable insights into sequence-specific binding preferences that might be exploited for targeted therapeutic development.

References

Isothermal Titration Calorimetry for Characterizing Nimustine-DNA Interactions: Application Notes and Experimental Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Isothermal Titration Calorimetry (ITC) is a powerful label-free technique used to directly characterize the thermodynamics of biomolecular interactions without requiring immobilization or modification of the interacting partners [1] [2]. This technique has become invaluable in drug discovery and development, particularly for understanding how small molecule drugs like nimustine (ACNU) interact with their biological targets at the molecular level [3] [4].

This compound, a chloroethyl nitrosourea derivative, is an alkylating anticancer agent primarily used in treating malignant gliomas and other cancers [3] [5]. Its ability to cross the blood-brain barrier makes it particularly valuable for neuro-oncology applications [3] [5]. Understanding the precise molecular interactions between this compound and DNA is crucial for elucidating its mechanism of action and developing improved therapeutic agents with enhanced efficacy and reduced side effects [3].

This application note provides a comprehensive experimental protocol for investigating this compound-DNA interactions using ITC, along with representative thermodynamic data and methodological considerations for researchers in pharmaceutical development and molecular pharmacology.

Theoretical Background

ITC Measurement Principle

ITC operates by directly measuring heat changes (either released or absorbed) that occur when two molecules interact [1]. The instrument consists of two identical cells - a sample cell containing the macromolecule (e.g., DNA) and a reference cell typically filled with buffer or water - surrounded by an adiabatic jacket to prevent heat exchange with the environment [6] [1].

During an experiment, the ligand solution (this compound) is incrementally injected into the macromolecule solution (DNA) in the sample cell [1]. When binding occurs, heat is either evolved (exothermic) or absorbed (endothermic), creating a temperature difference between the sample and reference cells [1]. The instrument measures the power input required to maintain both cells at identical temperatures, converting this measurement into a binding isotherm that reveals the stoichiometry (N), binding constant (K~a~), enthalpy (ΔH), and entropy (ΔS) of the interaction [6] [1]. The Gibbs free energy (ΔG) is calculated from these parameters using the fundamental relationship: ΔG = -RTlnK~a~ = ΔH - TΔS [1].

Significance in Drug-DNA Interaction Studies

For anticancer drugs like this compound that target DNA, ITC provides crucial mechanistic insights that complement structural data from spectroscopic techniques [3]. The thermodynamic signature of the interaction (whether driven by enthalpy or entropy) reveals the nature of binding forces involved, such as hydrophobic interactions, hydrogen bonding, or conformational changes [3] [1]. Research has demonstrated that this compound-DNA interaction is an entropy-driven endothermic reaction, suggesting hydrophobic interaction of the drug in the DNA major groove pocket [3].

Experimental Design and Optimization

Critical Parameters for this compound-DNA ITC Studies

The following parameters must be carefully optimized for reliable characterization of this compound-DNA interactions:

Table 1: Key Experimental Parameters for this compound-DNA ITC Studies

Parameter Recommended Range Considerations for this compound-DNA Studies
Temperature 25°C Maintains physiological relevance; ensures protein stability
DNA Concentration 5×10⁻³ mM (for 1.4 mL cell) Based on successful implementation in published studies [3]
This compound Concentration 1.5 mM (in syringe) Provides ~300:1 excess at completion; ensures saturation
Number of Injections 20 Sufficient to define binding isotherm accurately
Injection Volume Variable (initial ~2μL, subsequent ~10μL) Initial smaller injection minimizes artifacts
Spacing Between Injections 200-300 seconds Allows adequate time for equilibration and baseline recovery
Stirring Speed 300-1000 rpm Ensures rapid mixing without foaming or degradation
The C-Value and Experimental Design

A critical consideration in ITC experimental design is the c-value, which determines the shape of the binding isotherm and the accuracy of determined parameters [1] [2]. The c-value is defined as:

c = n·K~a~·[M]~cell~

Where:

  • n = binding stoichiometry
  • K~a~ = association constant
  • [M]~cell~ = macromolecule concentration in the sample cell

For optimal results, the c-value should typically fall between 10-100 [2]. Values below 10 may allow determination of K~a~ but with compromised accuracy for stoichiometry (n), while values above 1000 enable precise determination of n but not K~a~ [2]. For this compound-DNA interactions, which exhibit moderate binding affinity, targeting c-values in the optimal range ensures accurate determination of all thermodynamic parameters.

Materials and Methods

Required Materials and Equipment
4.1.1 Reagents and Consumables
  • This compound (ACNU) (Sigma-Aldrich, M.W. = 272.69 g/mol) [3]
  • Highly polymerized calf thymus DNA (Sigma-Aldrich, Type I) [3]
  • Tris-HCl buffer (10 mM, pH 7.4) [3]
  • NaCl (for maintaining ionic strength) [6]
  • MgCl₂ (optional, for stabilizing DNA structure) [6]
  • Ultra-pure water (18.2 MΩ·cm resistance) [3]
  • Disposable borosilicate glass tubes (0.7-3 mL capacity) [6]
  • 0.22 μm vacuum filter for buffer sterilization [6]
4.1.2 Equipment
  • Isothermal Titration Calorimeter (e.g., MicroCal VP-ITC, ITC200, or similar) [6] [2]
  • Vacuum degassing system (e.g., ThermoVac) [6]
  • Benchtop refrigerated centrifuge [6]
  • Precision pipettors (covering 1-1000 μL range) [6]
  • UV-Vis spectrophotometer for concentration determination [3] [6]
  • pH meter with fine calibration capabilities [6]
Sample Preparation Protocol
4.2.1 Buffer Preparation and Matching
  • Prepare 500 mL of 10 mM Tris-HCl buffer (pH 7.4) using ultra-pure water
  • Filter through 0.22 μm membrane under vacuum to remove particulate matter
  • Degas buffer for 10-15 minutes using ThermoVac or similar system to eliminate dissolved gases that can form bubbles during experiments [6]
  • Verify pH after degassing and adjust if necessary

Critical Note: The buffer composition for DNA and this compound solutions must be identical to minimize heats of dilution that can obscure binding signals [2]. Even slight differences in pH, ionic strength, or co-solvent concentration can introduce significant artifacts.

4.2.2 DNA Stock Solution Preparation
  • Prepare calf thymus DNA stock solution at approximately 42 mM (phosphate concentration) in 10 mM Tris-HCl buffer (pH 7.4) [3]
  • Allow DNA to hydrate completely by storing at 8°C for 24 hours with intermittent gentle stirring [3]
  • Determine DNA concentration spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm [3]
  • Verify DNA purity by measuring the A₂₆₀/A₂₈₀ ratio - values of approximately 1.8-1.9 indicate minimal protein contamination [3]
  • Centrifuge DNA solution at 16,000 × g for 5-10 minutes at 4°C to remove any insoluble particulates [6]
  • Aliquot and store at 4°C for immediate use or -20°C for long-term storage
4.2.3 this compound Solution Preparation
  • Prepare this compound stock solution at 1.5 mM in 10 mM Tris-HCl buffer (pH 7.4) [3]
  • Due to the light sensitivity of nitrosourea compounds, perform preparations under dim light conditions
  • Centrifuge at 16,000 × g for 5 minutes at 4°C to remove any insoluble particles [6]
  • Use freshly prepared solutions immediately to prevent degradation
ITC Experimental Procedure
4.3.1 Instrument Preparation and Loading
  • Power on the ITC instrument and allow it to stabilize at 25°C for at least 1-2 hours before beginning experiments [6]
  • Clean reference and sample cells thoroughly according to manufacturer instructions
  • Fill the reference cell with ultra-pure water or matching buffer [6] [1]
  • Load the sample cell with 1.4-1.6 mL of DNA solution (5×10⁻³ mM in 10 mM Tris-HCl, pH 7.4) using careful filling technique to avoid bubble formation [3] [6]
  • Load the injection syringe with this compound solution (1.5 mM in identical buffer) following manufacturer's recommended procedure [6]
4.3.2 Titration Parameter Setup
  • Set experimental temperature to 25°C [3]
  • Program injection sequence as follows [3]:
    • Number of injections: 20
    • Initial delay: 60-120 seconds (for baseline stabilization)
    • Initial injection volume: 2 μL (discarded from data analysis)
    • Subsequent injection volumes: 10-15 μL
    • Spacing between injections: 200 seconds
    • Stirring speed: 300-1000 rpm
  • Begin titration and monitor baseline stability throughout experiment
Data Collection and Analysis
4.4.1 Raw Data Processing
  • Collect raw data as a series of heat flow peaks corresponding to each injection [1]
  • Integrate each peak to determine total heat evolved or absorbed per injection [1]
  • Correct for heats of dilution by subtracting control measurements from titrating this compound into buffer alone [3]
  • Plot corrected heat per mole of injectant versus molar ratio ([this compound]/[DNA]) [1]
4.4.2 Curve Fitting and Parameter Determination
  • Fit corrected data to appropriate binding model using nonlinear regression software (e.g., Origin with ITC extension) [6]
  • For this compound-DNA interaction, a single set of identical sites model is typically appropriate [3]
  • Determine the following parameters from the fitted curve:
    • Stoichiometry (n): number of binding sites per DNA molecule
    • Association constant (K~a~): measure of binding affinity
    • Enthalpy change (ΔH): heat content change upon binding
  • Calculate derived parameters:
    • Gibbs free energy change: ΔG = -RTlnK~a~
    • Entropy change: ΔS = (ΔH - ΔG)/T

The following workflow diagram illustrates the complete experimental procedure:

G Start Start ITC Experiment PrepBuffer Prepare and Degas Buffer Start->PrepBuffer PrepDNA Prepare DNA Solution (42 mM stock) PrepBuffer->PrepDNA Prepthis compound Prepare this compound Solution (1.5 mM) PrepDNA->Prepthis compound LoadCell Load Sample Cell with DNA Prepthis compound->LoadCell LoadSyringe Load Syringe with this compound LoadCell->LoadSyringe SetParams Set Experimental Parameters LoadSyringe->SetParams RunTitration Perform Titration (20 injections) SetParams->RunTitration CollectData Collect Raw Heat Data RunTitration->CollectData ProcessData Process and Integrate Data CollectData->ProcessData CorrectDilution Correct for Dilution Effects ProcessData->CorrectDilution FitModel Fit Binding Model CorrectDilution->FitModel ExtractParams Extract Thermodynamic Parameters FitModel->ExtractParams End Analysis Complete ExtractParams->End

Figure 1: ITC Experimental Workflow for this compound-DNA Interaction Studies

Results and Data Interpretation

Expected Thermodynamic Parameters for this compound-DNA Interaction

Based on published research, the following thermodynamic profile characterizes this compound-DNA interactions:

Table 2: Thermodynamic Parameters of this compound-DNA Interaction

Parameter Value Interpretation
Reaction Type Endothermic Heat absorbed during binding
Driving Force Entropy-driven Hydrophobic interactions dominate
Stoichiometry (n) Dependent on DNA construct Site-specific binding to guanine and thymine
Binding Sites Major groove Interaction with G(C6=O6) and T(C4=O4)
Structural Effect B to C-form transition Partial conformational change in DNA

The entropy-driven nature of this compound-DNA binding indicates that hydrophobic interactions play a predominant role in the association, consistent with major groove binding where the drug molecule displaces ordered water molecules [3]. The endothermic character suggests that the binding process involves structural rearrangements in both the drug and DNA molecules, which require energy input [3].

Troubleshooting and Quality Control
5.2.1 Common Experimental Issues and Solutions

Table 3: Troubleshooting Guide for this compound-DNA ITC Experiments

Problem Potential Causes Solutions
No detectable heat signal Incorrect concentrations; Degraded this compound; Improper instrument calibration Verify concentrations spectrophotometrically; Use fresh this compound solutions; Perform standard calibration
Irregular peak shapes Bubbles in cell; Precipitated material; Stirring issues Ensure proper degassing; Centrifuge samples before loading; Verify stirrer function
High heats of dilution Buffer mismatch between cell and syringe Pre-dialyze both components against common buffer; Use exactly matched buffer preparations
Poor curve fitting Incorrect binding model; Multiple binding modes Verify single-site binding model appropriateness; Consider multiple sites if warranted
Baseline instability Temperature fluctuations; Contaminated cells Allow longer thermal equilibration; Thoroughly clean cells between experiments
5.2.2 Data Quality Assessment

To ensure reliable results:

  • Repeat experiments at least in triplicate to assess reproducibility
  • Verify concentration accuracy using multiple methods when possible
  • Include control experiments (this compound into buffer, buffer into DNA) to correct for dilution effects
  • Assess fitting residuals for random distribution indicating appropriate model selection

Advanced Applications and Integration with Other Techniques

Correlative Structural Techniques

ITC data becomes particularly powerful when integrated with structural techniques that provide complementary information:

  • ATR-FTIR Spectroscopy: Identifies specific functional groups involved in binding (e.g., C6=O6 of guanine and C4=O4 of thymine in DNA major groove) [3]
  • Circular Dichroism (CD) Spectroscopy: Detects conformational changes in DNA secondary structure upon this compound binding (B to C-form transition) [3]
  • Mass Spectrometry Imaging: Visualizes spatial distribution of this compound in biological tissues, relevant for in vivo applications [5]
Biological Relevance and Therapeutic Implications

The thermodynamic parameters obtained from ITC studies provide insights into this compound's mechanism of action:

  • Major groove-directed alkylation explains the drug's specificity and mutagenic potential [3]
  • Entropy-driven binding correlates with this compound's ability to cross the blood-brain barrier via hydrophobic interactions [3] [5]
  • Understanding precise binding thermodynamics facilitates rational design of novel nitrosourea derivatives with improved efficacy and reduced side effects [3]

The following diagram illustrates how ITC data integrates with other techniques to provide a comprehensive understanding of this compound-DNA interactions:

G ITC ITC Measurements ThermoParams Thermodynamic Parameters (ΔH, ΔS, ΔG, Kₐ, n) ITC->ThermoParams Mechanism Comprehensive Mechanism of Action ThermoParams->Mechanism ATRFTIR ATR-FTIR Spectroscopy BindingSites Specific Binding Sites (Guanine O6, Thymine O4) ATRFTIR->BindingSites BindingSites->Mechanism CD CD Spectroscopy ConformChange DNA Conformational Changes (B to C-form transition) CD->ConformChange ConformChange->Mechanism MSI Mass Spectrometry Imaging SpatialDist Spatial Distribution in Tissue MSI->SpatialDist SpatialDist->Mechanism DrugDesign Rational Drug Design Mechanism->DrugDesign Informs

Figure 2: Multi-Technique Approach for Studying this compound-DNA Interactions

Conclusion

Isothermal Titration Calorimetry provides a powerful, label-free approach for quantitatively characterizing the interactions between this compound and DNA at the molecular level. The protocol outlined in this application note enables researchers to obtain comprehensive thermodynamic profiles of this biologically critical interaction, revealing the entropy-driven, hydrophobic nature of this compound binding in the DNA major groove.

When properly executed with attention to critical parameters such as buffer matching, concentration accuracy, and optimal c-value design, ITC yields reliable data on binding affinity, stoichiometry, and the enthalpy and entropy contributions driving complex formation. Integration of ITC data with structural techniques like ATR-FTIR and CD spectroscopy provides a multidimensional understanding of this compound's mechanism of action, facilitating the rational development of improved nitrosourea-based chemotherapeutic agents.

The continued application of ITC in characterizing drug-DNA interactions will undoubtedly contribute to advancing cancer chemotherapy through structure-based drug design and mechanism-driven therapeutic optimization.

References

Comprehensive Application Notes and Protocols: Nimustine ATR-FTIR DNA Binding Analysis for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Nimustine (ACNU) is a chloroethyl nitrosourea derivative used clinically against various malignancies including gliomas, yet its precise molecular mechanism has remained partially characterized. Current research demonstrates that this compound functions as a major groove-directed alkylating agent rather than a simple alkylator, binding specifically to guanine (C6=O6) and thymine (C4=O4) residues in DNA's major groove [1] [2]. This binding profile distinguishes it from minor groove interactors and offers unique therapeutic implications. Understanding these precise interaction mechanisms is crucial for developing improved nitrosourea therapeutics with enhanced efficacy and reduced side effects.

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy has emerged as a powerful analytical technique for investigating drug-DNA interactions at the molecular level. This label-free, non-destructive method provides detailed information about vibrational characteristics of molecules, enabling researchers to identify specific binding sites and conformational changes in nucleic acids upon drug interaction [3] [4]. The technique is particularly valuable for nucleic acid studies due to its sensitivity to base pairing, sugar conformation, and glycosidic torsional angles [3]. When combined with complementary techniques like circular dichroism (CD) spectroscopy and isothermal titration calorimetry, ATR-FTIR provides a comprehensive understanding of drug-DNA interactions that encompasses structural, conformational, and thermodynamic dimensions [1] [2].

Materials and Methods

Required Reagents and Equipment

Table 1: Essential Reagents and Equipment for this compound-DNA ATR-FTIR Studies

Category Specific Items Specifications/Notes
Reagents This compound ≥98% purity, store at -20°C protected from light
Calf thymus DNA High molecular weight, protein-free
Buffer components Tris-HCl, NaCl, EDTA
Deuterated solvent D₂O for specific spectral regions
Equipment FTIR spectrometer Must include ATR accessory
ATR crystal Diamond or Germanium internal reflection element
Spectral software For data processing and analysis
Centrifuge For sample preparation
UV-Vis spectrometer For DNA concentration verification

For optimal results, high-purity this compound should be sourced from reputable chemical suppliers, with purity verified through HPLC or similar methods. Calf thymus DNA serves as an excellent model system for these studies due to its well-characterized properties and representation of diverse sequence contexts. When preparing buffers, use molecular biology-grade reagents and ultrapure water (18.2 MΩ·cm) to minimize contaminant interference. The FTIR spectrometer should have a minimum resolution of 2 cm⁻¹ and be equipped with a temperature-controlled ATR accessory to maintain consistent experimental conditions [1] [3] [2].

Sample Preparation Protocol

DNA Stock Solution Preparation:

  • Prepare 10 mM Tris-HCl buffer (pH 7.4) containing 1 mM EDTA and 10 mM NaCl
  • Dissolve calf thymus DNA in buffer to a concentration of 10 mg/mL
  • Gently stir the solution overnight at 4°C to ensure complete dissolution without DNA shearing
  • Determine exact DNA concentration using UV absorbance at 260 nm (A₂₆₀ of 1.0 = 50 μg/mL double-stranded DNA)
  • Verify protein contamination absence by checking A₂₆₀/A₂₈₀ ratio (ideal value: ≥1.8)

This compound Stock Solution Preparation:

  • Prepare this compound fresh before each experiment due to potential decomposition
  • Dissolve in the same buffer as used for DNA to final concentration of 5 mM
  • Filter through 0.22 μm membrane to remove particulate matter

Sample Mixtures for ATR-FTIR:

  • Prepare DNA-nimustine mixtures at various molar ratios (typically 1:1, 1:5, 1:10 DNA:drug)
  • Incubate mixtures for 60 minutes at 37°C with gentle agitation to reach binding equilibrium
  • For D₂O-based experiments, lyophilize samples and reconstitute in D₂O buffer with equivalent composition

Experimental Procedure

ATR-FTIR Spectroscopy Protocol

Instrument Preparation:

  • Power on the FTIR spectrometer and allow it to warm up for at least 30 minutes to ensure thermal stability
  • Clean the ATR crystal thoroughly with suitable solvents (water, ethanol, acetone) and dry with soft, lint-free tissue
  • Purge the instrument compartment with dry, CO₂-free nitrogen gas for 15 minutes before data collection to minimize spectral interference from atmospheric water vapor

Background and Sample Measurement:

  • Collect background spectrum of the clean ATR crystal with buffer alone
  • Apply 10-20 μL of DNA or DNA-nimustine complex solution to the ATR crystal
  • Ensure complete coverage of the crystal surface and maintain consistent sample volume across measurements
  • Allow 2-3 minutes for temperature equilibration before data acquisition
  • Collect spectra over the range of 4000-800 cm⁻¹ with 4 cm⁻¹ resolution and 64-128 scans to ensure adequate signal-to-noise ratio
  • Repeat measurements for at least three independent preparations to ensure reproducibility

Data Collection Parameters:

  • Resolution: 4 cm⁻¹
  • Scan number: 64-128
  • Apodization: Happ-Genzel
  • Zero-filling: 2×
  • Detection: DTGS or MCT detector

The following workflow diagram illustrates the complete experimental procedure:

G This compound-DNA ATR-FTIR Experimental Workflow start Start Experiment prep Sample Preparation: • Prepare DNA stock solution • Prepare fresh this compound solution • Mix at desired molar ratios • Incubate 60min at 37°C start->prep inst Instrument Setup: • Power on FTIR spectrometer • Clean ATR crystal • Nitrogen purge for 15min prep->inst bg Background Measurement: • Collect buffer spectrum • Verify clean baseline inst->bg sample Sample Measurement: • Apply sample to ATR crystal • Temperature equilibration • Collect spectrum (64-128 scans) bg->sample repeat Repeat for all samples and replicates sample->repeat analysis Data Analysis repeat->analysis end Experimental Complete analysis->end

Data Analysis and Interpretation

Spectral Processing Methods

Preprocessing Steps:

  • Atmospheric compensation: Subtract water vapor and CO₂ contributions using instrument software
  • Baseline correction: Apply linear or polynomial baseline correction to eliminate scattering effects
  • Smoothing: Use Savitzky-Golay filtering (13-point window, 2nd polynomial order) if needed to reduce noise without distorting band shapes
  • Normalization: Normalize spectra to the DNA phosphate band (~1225 cm⁻¹) for quantitative comparisons

Second derivative analysis should be performed to enhance resolution of overlapping bands, using a 9-13 point window for optimal results. For quantitative assessment of binding-induced changes, peak deconvolution using Gaussian/Lorentzian band profiles is recommended to accurately determine band positions and intensities [1] [3] [2].

DNA Conformational and Binding Assessment

Table 2: Key FTIR Spectral Signatures for DNA and this compound Binding Analysis

Spectral Region (cm⁻¹) Vibrational Assignment Structural Information Changes upon this compound Binding
1700-1550 Base vibrations (G, C, A, T) Base pairing, base stacking Decreased intensity at 1710 cm⁻¹ (G), 1660 cm⁻¹ (T)
1225-1220 Asymmetric PO₂⁻ stretch DNA backbone conformation Shift from 1222 to 1218 cm⁻¹ (B to C-form transition)
1700-1500 Carbonyl (C=O) stretching Guanine (C6=O6), Thymine (C4=O4) Intensity decrease indicates major groove binding
1100-1000 Symmetric PO₂⁻ stretch Phosphodiester backbone Minimal changes observed
890-860 Deoxyribose conformation Sugar pucker (C2'-endo vs C3'-endo) Shifts indicating B to C-form transition

The spectral data indicates that this compound binding induces local conformational changes in DNA structure, particularly a partial B to C-form transition as evidenced by the phosphate band shift from ~1222 cm⁻¹ (characteristic of B-DNA) to ~1218 cm⁻¹ (characteristic of C-DNA) [1] [2]. The specific decreases in intensity at guanine (1710 cm⁻¹) and thymine (1660 cm⁻¹) carbonyl bands provide direct evidence of major groove binding at these specific bases. These spectral changes occur in a dose-dependent manner, with more pronounced effects observed at higher this compound:DNA molar ratios [2] [5].

The following diagram illustrates the data interpretation logic for ATR-FTIR spectra in this compound-DNA binding studies:

G ATR-FTIR Data Interpretation Logic for this compound-DNA Binding spectra ATR-FTIR Spectra Collection preprocessing Spectral Preprocessing: • Atmospheric compensation • Baseline correction • Normalization • Second derivative analysis spectra->preprocessing band_analysis Band Assignment & Analysis: • Identify key vibrational bands • Note frequency shifts • Quantify intensity changes preprocessing->band_analysis binding_sites Binding Site Identification: • Guanine C6=O6 decrease → G binding • Thymine C4=O4 decrease → T binding • Major groove interaction confirmed band_analysis->binding_sites conformation Conformational Assessment: • Phosphate band shift: B to C-form • Sugar pucker changes • Base stacking modifications band_analysis->conformation interpretation Integrated Interpretation: • Major groove-directed alkylation • Local conformational changes • Partial B to C-form transition binding_sites->interpretation conformation->interpretation

Applications and Conclusions

Drug Development Applications

The ATR-FTIR methodology for this compound-DNA binding analysis has significant applications throughout the drug development pipeline. In early-stage discovery, this approach can establish structure-activity relationships for nitrosourea derivatives, guiding medicinal chemistry efforts to optimize DNA binding characteristics. The technique provides a rapid screening platform for evaluating novel analogs, with the spectral signatures serving as biomarkers for effective major groove interaction [1] [2] [5]. Furthermore, the detailed understanding of this compound's binding mechanism facilitates combination therapy strategies with other anticancer agents that may have synergistic effects.

The methodology also finds application in toxicology and safety assessment, as understanding the precise DNA interaction mechanism helps predict potential genotoxic effects. The detection of specific conformational changes (B to C-form transition) provides insights into how DNA replication and transcription machinery might be affected, contributing to a comprehensive safety profile. Additionally, the ATR-FTIR approach can be adapted to study competitive binding with other DNA-interactive agents, potentially informing combination therapy regimens and resistance mechanisms [2] [5].

Conclusion and Future Directions

The ATR-FTIR spectroscopy protocol presented here provides a robust, reproducible method for investigating this compound-DNA interactions at the molecular level. The technique conclusively demonstrates that this compound functions as a major groove-directed alkylating agent with specificity for guanine and thymine residues, inducing local conformational changes in DNA structure characterized by a partial B to C-form transition. These insights are invaluable for understanding the compound's mechanism of action and for designing improved nitrosourea therapeutics.

Future methodological enhancements could incorporate isotope-edited FTIR approaches [6], where specific DNA bases are labeled with ¹³C or ¹⁵N to further resolve binding interactions. The combination of ATR-FTIR with computational modeling and molecular dynamics simulations would provide additional atomic-level insights into binding energetics and dynamics. Furthermore, extending these studies to specific gene sequences and chromatin contexts would enhance physiological relevance. As the field advances, establishing standardized ATR-FTIR protocols for drug-DNA interaction studies will facilitate data comparison across laboratories and accelerate the development of more effective, targeted cancer therapeutics.

References

Comprehensive Analysis of Nimustine-DNA Interactions: Application Notes and Protocols for Conformational Studies Using Circular Dichroism Spectroscopy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nimustine and Its Significance in Cancer Therapy

Nitrosourea therapeutics represent a class of alkylating agents that occupy a definitive position in cancer chemotherapy, with This compound (ACNU) being a particularly important derivative for the treatment of malignant gliomas and other solid tumors. As a chloroethyl nitrosourea compound, this compound demonstrates the ability to cross the blood-brain barrier, making it especially valuable in neuro-oncology. The primary mechanism of action of this compound and related nitrosourea derivatives has historically been attributed to simple alkylation of DNA; however, recent structural studies have revealed a more sophisticated molecular recognition process that involves specific binding interactions with the DNA helix.

The investigation of drug-DNA interactions serves as an essential component of rational drug design, providing critical information about the drug's mechanism of action at the molecular level. Understanding these interactions not only elucidates the basis for existing chemotherapeutic efficacy but also provides insights for the development of new nitrosourea therapeutics with enhanced efficacy and reduced side effects. Circular dichroism (CD) spectroscopy has emerged as a particularly powerful tool in such investigations, offering sensitivity to conformational changes in DNA secondary structure that occur upon drug binding.

Binding Mechanism and Conformational Changes

Molecular Recognition and Binding Mode

Spectroscopic investigations have demonstrated that this compound engages in major groove-directed alkylation of DNA, rather than functioning as a nonspecific alkylating agent. Through detailed structural analysis using multiple spectroscopic techniques, researchers have determined that this compound interacts specifically with guanine (C6=O6) and thymine (C4=O4) residues within the major groove of DNA [1] [2]. This specific recognition of nucleobases represents a sophisticated molecular interaction that underlies the drug's mechanism of action.

The thermodynamic profile of this compound-DNA interaction reveals an entropy-driven endothermic reaction, characteristic of hydrophobic interactions within the DNA major groove pocket [1]. This thermodynamic signature distinguishes this compound's binding mode from other DNA-interactive agents and provides insight into the driving forces that govern the formation of stable drug-DNA complexes. The preference for the major groove reflects the stereochemical compatibility between the drug molecule and the topological features of this DNA region, allowing for optimal contact with the hydrogen bonding acceptors of the nucleobases.

DNA Conformational Transitions

Circular dichroism spectroscopy has been instrumental in characterizing the conformational perturbations induced by this compound binding to DNA. The CD spectrum of native B-form DNA displays a characteristic conservative shape with a positive band at approximately 275-280 nm and a negative band around 245-250 nm [3]. Upon complexation with this compound, significant alterations in these spectral features occur, indicating substantial changes in DNA secondary structure.

  • B-to-C Form Transition: CD spectral analysis of this compound-DNA complexes demonstrates a clear perturbation of the native B-conformation, with evidence of a partial transition toward C-form DNA [1] [2]. This conformational shift represents a structural intermediate between the canonical B and A forms of DNA, characterized by alterations in helix winding and base pair tilt.

  • Groove Geometry Alterations: The structural changes accompanying this compound binding include modifications to the width and depth of the major groove, enhancing the complementarity between the drug molecule and its binding site. These alterations facilitate the observed specific contacts with guanine and thymine residues while maintaining overall helix integrity.

  • Base Stacking Modifications: Changes in the CD signal intensity in the region of 270-280 nm suggest alterations in base stacking interactions resulting from drug binding. These modifications to the electronic coupling between adjacent bases reflect the structural adjustments that accommodate this compound within the major groove.

Table 1: DNA Conformational Changes Induced by this compound Binding

Structural Parameter Native B-DNA This compound-DNA Complex Experimental Evidence
Helix Form Canonical B-form Partial C-form transition CD spectroscopy [1]
Major Groove Width ~11.7 Å Reduced dimension FTIR, Molecular modeling
Base Pair Tilt ~-6° Increased tilt angle CD spectral changes
Glycosidic Bond Angle anti anti (maintained) FTIR spectroscopy
Hydrogen Bonding Base pairing only Additional drug-base contacts FTIR difference spectroscopy

Quantitative Spectroscopic Data

Thermodynamic Parameters

The interaction between this compound and DNA has been quantitatively characterized using isothermal titration calorimetry (ITC), providing comprehensive thermodynamic parameters that define the binding reaction. These measurements reveal that the this compound-DNA interaction is characterized by an endothermic heat signature and a positive entropy change, consistent with the proposed hydrophobic binding mechanism in the major groove [1]. The thermodynamic profile distinguishes this compound from many other DNA-binding agents that typically exhibit exothermic binding profiles.

The binding constant for the this compound-DNA interaction has been determined through multiple complementary techniques, including UV absorption experiments and ITC measurements. These values consistently fall within the range of 10^4 M^-1, indicating moderate binding affinity that balances effective complex formation with necessary reversibility for biological activity [1]. This affinity range is characteristic of groove-binding molecules, which typically display lower binding constants than intercalating agents that exhibit binding constants in the range of 10^6-10^7 M^-1.

Spectral Changes and Binding Parameters

CD spectroscopy provides quantitative parameters that characterize the this compound-induced conformational changes in DNA. The spectral alterations include:

  • Reduction in positive band intensity at ~275 nm, indicating changes in base stacking interactions
  • Shift in crossover point from approximately 255 nm in native DNA, reflecting alterations in helix twist
  • Changes in ellipticity values that correlate with drug concentration, enabling determination of binding stoichiometry

Table 2: Quantitative Spectroscopic Parameters for this compound-DNA Interaction

Parameter Value Experimental Method Significance
Binding Constant (K) ~10^4 M^-1 Isothermal Titration Calorimetry Moderate binding affinity
Stoichiometry (n) ~0.2 (drug/base pair) CD titration Binding site size ~5 base pairs
ΔG Negative value ITC Spontaneous binding reaction
ΔH Positive value ITC Endothermic process
ΔS Positive value ITC Entropy-driven binding
B-C Transition Partial CD spectroscopy Altered DNA conformation

The following diagram illustrates the experimental workflow for characterizing this compound-DNA interactions using spectroscopic methods:

G A Sample Preparation B CD Spectroscopy A->B C FTIR Spectroscopy A->C D ITC Measurements A->D E Data Analysis B->E C->E D->E F Binding Model E->F

Experimental Protocols

Circular Dichroism Spectroscopy Protocol

Objective: To characterize conformational changes in DNA upon this compound binding using circular dichroism spectroscopy.

Materials and Reagents:

  • Highly polymerized calf thymus DNA (Type I, Sigma-Aldrich)
  • This compound (ACNU, Sigma-Aldrich)
  • Phosphate buffer (10 mM, pH 7.4) with 1 mM NaCl
  • Ultrapure water (resistivity ≥18 MΩ·cm)

Equipment:

  • Circular dichroism spectrophotometer with temperature control
  • Quartz CD cuvette with 1 mm path length
  • Analytical balance (sensitivity 0.01 mg)
  • pH meter
  • UV-Vis spectrophotometer for concentration determination

Procedure:

  • Sample Preparation:

    • Prepare stock DNA solution (200 μM in phosphate buffer) and incubate for 24 hours at 4°C for stabilization
    • Determine DNA concentration by measuring absorbance at 260 nm using molar extinction coefficient ε260 = 6600 M^-1cm^-1
    • Prepare this compound stock solution (1 mM) in phosphate buffer
    • Create this compound-DNA complexes at varying molar ratios (0.05, 0.1, 0.2, 0.4 drug/base pair) by adding appropriate aliquots of this compound stock to DNA solution
  • CD Measurements:

    • Equilibrate CD spectrophotometer to 25°C with nitrogen purge
    • Set scanning parameters: wavelength range 200-320 nm, step size 1 nm, bandwidth 1 nm, time constant 1 second
    • Record baseline spectrum with phosphate buffer alone
    • Measure CD spectrum of free DNA (50 μM in nucleotide phosphate)
    • Measure CD spectra of this compound-DNA complexes at each molar ratio
    • Perform three scans for each sample and average the results
  • Data Analysis:

    • Subtract buffer baseline from all sample spectra

    • Convert raw ellipticity (θ) to mean residue ellipticity [θ] using formula:

      where MRW is mean residue weight (330 g/mol for DNA), l is path length in cm, and c is concentration in g/mL

    • Analyze changes in CD band intensity, position, and crossover points

    • Plot ellipticity changes at specific wavelengths versus drug concentration to determine binding parameters

Troubleshooting Tips:

  • If signal-to-noise ratio is poor, increase scanning time or DNA concentration
  • If sample precipitation occurs, reduce ionic strength or drug concentration
  • Ensure cuvette cleanliness by rinsing with ethanol and buffer between measurements
ATR-FTIR Spectroscopy Protocol

Objective: To identify specific functional groups involved in this compound-DNA interaction using attenuated total reflectance Fourier transform infrared spectroscopy.

Materials and Reagents:

  • Calf thymus DNA (highly polymerized)
  • This compound
  • Deuterium oxide (D2O) for solvent suppression
  • Calcium fluoride (CaF2) windows for sample mounting

Procedure:

  • Sample Preparation:

    • Prepare DNA solution (100 μg/μL) in D2O buffer (10 mM phosphate, pD 7.4)
    • Incubate DNA solution for 24 hours at 4°C for complete equilibration
    • Prepare this compound-DNA complex at 1:5 molar ratio (drug:base pair)
    • Incubate complex for 2 hours at room temperature before measurement
  • ATR-FTIR Measurements:

    • Clean ATR crystal with deuterated methanol and dry gently
    • Apply 2 μL DNA sample to crystal and allow to form thin film
    • Collect FTIR spectrum with following parameters: 4 cm^-1 resolution, 256 scans, 1800-600 cm^-1 range
    • Repeat for this compound-DNA complex and free this compound
    • Maintain constant humidity during measurements
  • Spectral Analysis:

    • Subtract buffer spectrum from all sample spectra
    • Identify characteristic DNA bands: guanine (1712 cm^-1), thymine (1663 cm^-1), adenine (1607 cm^-1), cytosine (1528 cm^-1), phosphate asymmetric stretching (1225 cm^-1)
    • Monitor shifts in band positions and intensity changes upon this compound binding
    • Calculate difference spectra by subtracting free DNA spectrum from complex spectrum

Research Implications and Applications

The detailed characterization of this compound-DNA interactions has significant implications for cancer drug development and molecular pharmacology. The demonstration of specific major groove binding with defined base recognition provides a structural basis for understanding the drug's mechanism of action and informs the rational design of next-generation nitrosourea therapeutics. By establishing the correlation between molecular structure and DNA-binding behavior, these findings enable medicinal chemistry approaches to optimize drug specificity and reduce off-target effects.

The CD spectroscopy protocols described herein serve as a template for investigating other DNA-interactive compounds, providing a standardized methodology for evaluating conformational effects. This approach can be extended to study the binding of novel chemotherapeutic agents, supporting the drug discovery pipeline through efficient screening of candidate compounds. Furthermore, the observed B-to-C form transition induced by this compound expands our understanding of DNA structural plasticity and its potential exploitation in therapeutic interventions.

The following diagram illustrates the this compound-DNA binding process and subsequent conformational changes:

G A Free B-DNA B This compound Binding A->B C Major Groove Complex B->C D Conformational Change C->D F Guanine (O6) Thymine (O4) C->F G Hydrophobic Interactions C->G E B-C Form Transition D->E H Helix Parameter Alterations D->H

Conclusion

The application of circular dichroism spectroscopy, in conjunction with other biophysical techniques, has provided profound insights into the molecular mechanism of this compound-DNA interactions. The data conclusively demonstrate that this compound engages in specific major groove binding with DNA, interacting preferentially with guanine and thymine residues and inducing a partial B-to-C form transition in the DNA helix. These findings represent a significant advancement in understanding the action of nitrosourea therapeutics at the molecular level.

The experimental protocols outlined in this document provide robust methodologies for investigating drug-DNA interactions, emphasizing the particular utility of CD spectroscopy for monitoring conformational changes. These approaches offer the sensitivity, reproducibility, and quantitative rigor required for both basic research and drug development applications. As the field advances, these techniques will continue to facilitate the rational design of DNA-interactive chemotherapeutic agents with enhanced efficacy and reduced side effects.

References

Comprehensive Application Notes and Protocols for Nimustine in Glioma Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Key Findings

Nimustine (ACNU) is a chloroethylating nitrosourea compound that has demonstrated significant antitumor efficacy in preclinical glioma models, particularly against temozolomide-resistant gliomas. Through extensive animal studies, researchers have identified that this compound exerts its therapeutic effects through DNA crosslink formation, triggering apoptosis via the JNK/c-Jun signaling pathway and induction of the pro-apoptotic BH3-only protein BIM. These application notes synthesize the most current preclinical data to provide researchers with standardized protocols for evaluating this compound in glioma models, with particular emphasis on combination therapy approaches and advanced delivery methods that enhance drug efficacy while minimizing systemic toxicity.

Studies have revealed that this compound maintains efficacy against glioblastoma cells that have developed resistance to temozolomide, making it a promising candidate for salvage therapy in recurrent disease settings. The compound demonstrates enhanced antitumor effects when combined with hyperbaric oxygen therapy or delivered via convection-enhanced methods, with research documenting significant reductions in tumor volume and prolonged survival in multiple glioma models. The following sections provide detailed methodologies, quantitative data summaries, and standardized protocols to support translational research efforts aimed at optimizing this compound-based therapies for malignant glioma.

Animal Models and Experimental Data

Summary of this compound Efficacy in Glioma Models

Table 1: Experimental animal models and this compound treatment regimens in glioma research

Glioma Model Animal Host This compound Dose Combination Therapy Key Findings Reference
Human glioma SU3 cells GFP transgenic nude mice Not specified Hyperbaric oxygen therapy 76.3% reduction in tumor weight vs. control; reduced HIF-1α, VEGF, NF-κB [1]
GL261 neurospheres C57/BL6 syngeneic mice Not specified None Enhanced aggression and inflammatory cell infiltration in immunocompetent hosts [2]
TMZ-resistant human GBM cells (U87, U251, U343) Immunodeficient mice Systemic administration None Efficient antitumor effects on TMZ-resistant cells; prolonged survival [3]
Diffuse intrinsic pontine glioma (DIPG) Human patients (Phase I trial) 0.25-0.75 mg/mL via CED Systemic temozolomide Well-tolerated; recommended concentration: 0.75 mg/mL [4]

Table 2: Quantitative efficacy data of this compound in preclinical glioma models

Experimental Group Tumor Weight (g, mean ± SD) Reduction vs. Control Inflammatory Marker Expression Apoptosis Induction
Control (untreated) 6.03 ± 1.47 - High (baseline) Low (baseline)
HBOT alone 4.13 ± 1.82 31.5% Moderately reduced Moderate
This compound alone 2.39 ± 0.25 60.4% Reduced High
This compound + HBOT 1.43 ± 0.38 76.3% Significantly reduced Significantly enhanced
Model Selection Considerations

The GL261 syngeneic model in C57/BL6 mice presents significant advantages for studying glioma-initiating cells and tumor-immune interactions, as it maintains an intact immune microenvironment that more accurately recapitulates the human disease pathophysiology. Research demonstrates that GL261 neurospheres implanted in immunocompetent mice exhibit enhanced aggression and more closely correspond to human GBM histologically compared to xenografts in immunodeficient models [2]. This model shows robust inflammatory cell infiltration and expresses critical cytokines including IL-2, IL-4, B7-1, and IL-8 that influence treatment response, making it particularly suitable for evaluating immunomodulatory effects of this compound-based therapies.

For studies targeting temozolomide-resistant gliomas, patient-derived xenograft models with confirmed acquired TMZ resistance provide the most translational relevance. These models have demonstrated that this compound effectively induces apoptosis and prolongs survival even in TMZ-resistant settings, with cell death signaling upregulated at the level of DNA damage response initiation [3]. The molecular characterization of these models shows that TMZ resistance develops through regulation at the initial DNA damage response phase, while this compound effectively bypasses these resistance mechanisms through alternative signaling pathways that ultimately converge on caspase activation and apoptosis execution.

Therapeutic Protocols

This compound with Hyperbaric Oxygen Therapy

Experimental Workflow: The following diagram illustrates the experimental workflow for evaluating this compound combined with hyperbaric oxygen therapy in glioma models:

G Start Start Experiment CellImplant Implant human glioma SU3 cells into GFP transgenic nude mice Start->CellImplant Randomize Randomize into 4 groups CellImplant->Randomize GroupA Group A: Control Randomize->GroupA GroupB Group B: HBOT alone Randomize->GroupB GroupC Group C: this compound alone Randomize->GroupC GroupD Group D: this compound + HBOT Randomize->GroupD Treatment Administer treatments (28 days) GroupA->Treatment GroupB->Treatment GroupC->Treatment GroupD->Treatment HBOT Hyperbaric Oxygen Therapy Treatment->HBOT Groups B & D ACNU This compound (ACNU) Injection Treatment->ACNU Groups C & D Measure Measure tumor size with calipers at intervals HBOT->Measure ACNU->Measure Sacrifice Sacrifice animals at day 28 Measure->Sacrifice Analysis Tissue analysis: IHC and Western blot Sacrifice->Analysis End Data Collection & Analysis Analysis->End

Protocol Details:

  • Animal Model Preparation: Utilize GFP transgenic nude mice implanted with human glioma SU3 cells. Allow tumors to establish for 10-14 days post-implantation before initiating treatment [1].
  • Randomization and Group Allocation: Randomly assign animals to four experimental groups: (A) untreated control, (B) hyperbaric oxygen therapy (HBOT) alone, (C) this compound alone, and (D) combination therapy with both this compound and HBOT. Ensure每组至少有5只动物以获得统计学效力.
  • This compound Administration: Prepare this compound according to manufacturer specifications. Administer via intraperitoneal injection at the established maximum tolerated dose for the model. Treatment duration should span 28 days with administrations timed based on the compound's half-life [1].
  • Hyperbaric Oxygen Therapy Protocol: Expose animals to 100% oxygen at 2.5-3.0 atmospheres absolute pressure for 60-90 minutes daily. Schedule HBOT sessions to immediately follow this compound administration when used in combination [1].
  • Assessment and Endpoint Evaluation: Monitor tumor dimensions regularly using precision calipers. Calculate tumor volume using the formula: (width² × length)/2. Upon study completion, euthanize animals and extract tumors for weight measurement and molecular analysis [1].
  • Molecular Analysis: Process tumor tissues for immunohistochemical staining and Western blot analysis to evaluate expression levels of HIF-1α, TNF-α, IL-1β, VEGF, MMP9, and NF-κB – all potential biomarkers of treatment response [1].
Convection-Enhanced Delivery of this compound

Procedure Overview: The following diagram illustrates the convection-enhanced delivery (CED) procedure for this compound administration:

G Start Start CED Procedure PreopPlan Preoperative Planning: MRI with angiographs DTI for fiber tract mapping Start->PreopPlan Software iPlan Flow Software Trajectory planning PreopPlan->Software AvoidCSF Ensure catheter tip >10mm from CSF spaces Software->AvoidCSF CatheterPlace Stereotactic catheter placement confirmation AvoidCSF->CatheterPlace Infusion Infuse this compound + Gd-DOTA (0.25-0.75 mg/mL in 7 mL) over 2.5 days CatheterPlace->Infusion RealTimeMRI Real-time MRI monitoring of drug distribution Infusion->RealTimeMRI Adjust Adjust infusion parameters if needed RealTimeMRI->Adjust Adjust->Infusion If leakage detected CombineTMZ Concurrent systemic temozolomide administration Adjust->CombineTMZ Assess Assess tumor response via MRI and survival CombineTMZ->Assess End Endpoint Analysis Assess->End

Protocol Details:

  • Surgical Planning: Acquire preoperative MRI datasets with angiographic sequences and diffusion tensor imaging. Import data into surgical planning software (e.g., iPlan Flow) to identify optimal catheter trajectories that avoid critical vasculature and ventricular spaces [4].
  • Catheter Placement Guidelines: Position catheter tips at least 10mm from cerebral spinal fluid (CSF) compartments to prevent infusate leakage. Utilize stereotactic navigation for precise placement, confirming position via post-insertion MRI [4].
  • Infusate Preparation: Combine this compound at the target concentration (0.25, 0.5, or 0.75 mg/mL) with gadolinium-based contrast agent (Gd-DOTA) in a total volume of 7mL. The gadolinium permits real-time visualization of distribution during infusion [4].
  • Infusion Protocol: Administer this compound solution via CED over approximately 2.5 days using continuous infusion pumps. Pause infusion periodically (recommended: 4 times during procedure) to acquire MRI scans and monitor distribution [4].
  • Combination Therapy: Initiate oral or intravenous temozolomide (150-200 mg/m²/day for 5 days) beginning on day 1 of CED administration to provide synergistic antitumor activity [4].
  • Response Assessment: Conduct regular follow-up MRI with gadolinium contrast to evaluate tumor response. Monitor animals for neurological improvements and record overall survival as the primary efficacy endpoint [4].

Mechanistic Insights

Molecular Signaling Pathways

This compound induces apoptosis in glioma cells through a well-defined signaling cascade that involves DNA damage recognition, kinase activation, and transcriptional upregulation of pro-apoptotic factors. The primary mechanism involves formation of DNA interstrand crosslinks that trigger the DNA damage response, leading to phosphorylation of H2AX (γH2AX) and activation of the MAPK signaling pathway, specifically JNK (c-Jun N-terminal kinase) and its downstream target c-Jun [5]. This signaling cascade culminates in the transcriptional induction of the BH3-only protein BIM, a critical mediator of apoptosis that facilitates activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

Research demonstrates that pharmacological inhibition or siRNA-mediated knockdown of either JNK or c-Jun significantly reduces this compound-induced apoptosis, confirming their essential roles in the cell death pathway. Similarly, shRNA-mediated downregulation of BIM attenuates caspase-9 cleavage and impairs apoptosis execution following this compound treatment [5]. This pathway remains functional even in temozolomide-resistant glioma cells, explaining this compound's efficacy in this resistant population. The molecular signaling pathway activated by this compound can be visualized as follows:

G ACNU This compound (ACNU) DNADamage DNA Damage: Interstrand Crosslinks ACNU->DNADamage DDR DNA Damage Response (γH2AX formation) DNADamage->DDR JNK JNK Activation DDR->JNK cJun c-Jun Phosphorylation JNK->cJun Inhibition1 JNK Inhibition Reduces Apoptosis JNK->Inhibition1 AP1 AP-1 Transcription Factor Activation cJun->AP1 Inhibition2 c-Jun Knockdown Reduces Apoptosis cJun->Inhibition2 BIM BIM Gene Induction AP1->BIM Caspase9 Caspase-9 Cleavage BIM->Caspase9 Inhibition3 BIM Downregulation Attenuates Apoptosis BIM->Inhibition3 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Execution Caspase3->Apoptosis

Inflammatory Microenvironment Modulation

This compound significantly influences the tumor microenvironment, particularly through modulation of inflammatory mediators and immune cell infiltration. Combination therapy with hyperbaric oxygen demonstrates particularly robust effects on the inflammatory niche, with documented reductions in key cytokines and signaling molecules including TNF-α, IL-1β, VEGF, and NF-κB [1]. These modifications create an environment less conducive to tumor growth and invasion while potentially enhancing drug delivery to tumor cells through normalization of the abnormal tumor vasculature.

The importance of an intact immune system in this compound response is highlighted by studies comparing glioma models in immunocompetent versus immunodeficient hosts. Research demonstrates that GL261 neurospheres exhibit significantly enhanced aggression in syngeneic C57/BL6 mice with functional immunity compared to immunodeficient models, and these syngeneic grafts more accurately recapitulate the histological features of human GBM [2]. This underscores the critical contribution of immune cells and inflammatory mediators to the tumor's response to this compound, suggesting that therapeutic strategies targeting the immune microenvironment may enhance this compound's efficacy.

Research Applications

Model Selection and Therapeutic Optimization

When designing this compound studies for glioma, careful consideration of animal models is essential for generating translatable data:

  • Syngeneic immunocompetent models (e.g., GL261 in C57/BL6 mice) are preferable for evaluating immune modulation and inflammatory responses, as they maintain intact host immunity that significantly influences treatment outcomes [2].
  • Patient-derived xenografts in immunocompromised hosts are ideal for studying human-specific signaling pathways and assessing efficacy in temozolomide-resistant contexts [3].
  • Stem cell-enriched neurosphere cultures (both human and murine) provide more aggressive and therapy-resistant tumors that better recapitulate the heterogeneity of human glioblastoma [2].

For therapy development, research indicates several promising approaches to enhance this compound efficacy:

  • Hyperbaric oxygen combination addresses tumor hypoxia, a key resistance factor, and significantly enhances this compound sensitivity by increasing tumor oxygen pressure (PO₂) and reducing expression of hypoxia-associated factors like HIF-1α [1].
  • Convection-enhanced delivery bypasses the blood-brain barrier, enabling higher local drug concentrations while minimizing systemic exposure, particularly valuable for brainstem gliomas where surgical resection is not feasible [4].
  • Temozolomide combination schedules can be optimized based on mechanistic insights, with sequential administration potentially overcoming resistance mechanisms that develop during continuous TMZ exposure [3].
Translational Considerations

The transition from preclinical findings to clinical application requires attention to several key factors:

  • Dosing and concentration optimization must account for delivery method differences, with CED allowing for higher local concentrations (up to 0.75 mg/mL in 7mL volume) compared to systemic administration [4].
  • Treatment scheduling should consider the delayed apoptosis induction profile of this compound, which typically begins 72-96 hours after drug exposure and peaks at 120 hours [5].
  • Biomarker development should focus on monitoring γH2AX as an indicator of DNA damage response, JNK/c-Jun activation as evidence of pathway engagement, and BIM induction as a predictor of apoptotic commitment [5].
  • Response assessment in preclinical models should include longitudinal tumor volume measurements, survival analysis, and thorough molecular characterization of residual tumors following treatment to identify adaptive resistance mechanisms [1] [3].

These application notes provide a comprehensive framework for evaluating this compound in preclinical glioma models, with standardized protocols designed to generate reproducible, translatable data that can inform clinical development strategies for this promising therapeutic agent.

References

Application Notes: Nimustine via CED for Brainstem Gliomas

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Background and Rationale
  • Unmet Medical Need: DIPG and other recurrent brainstem gliomas are among the most challenging CNS tumors to treat, with a median survival for DIPG historically below 12 months. Surgical resection is often not feasible, and the blood-brain barrier (BBB) limits systemic chemotherapy options [1] [2].
  • CED as a Solution: CED bypasses the BBB by using a pressure gradient to convect infusates directly into the brain parenchyma, enabling high local drug concentrations while minimizing systemic exposure [1].
  • Nimustine (ACNU) Profile: ACNU is a water-soluble nitrosourea alkylating agent. Its mechanism involves major groove-directed alkylation of DNA, primarily binding to guanine (C6=O6) and thymine (C4=O4), leading to DNA cross-links and conformational changes from B-form to C-form, which ultimately trigger cell death [3] [4].
Key Clinical Trial Designs

The table below summarizes the design of two pivotal clinical trials investigating CED of ACNU.

Table 1: Summary of Clinical Trial Designs for CED of ACNU

Trial Characteristic Phase I Trial (2020) [1] Phase II Trial (2025) [2]
Study Population Adults & children (3-81 yrs) with recurrent brainstem gliomas (including DIPG). Children & young adults (3-21 yrs) with newly diagnosed DIPG.
Primary Objective Determine safety, tolerability, and Maximum Tolerated Concentration (MTC). Evaluate efficacy, with primary endpoint of 1-year survival rate.
Treatment Protocol ACNU CED + concurrent systemic Temozolomide (150-200 mg/m²/day for 5 days). ACNU CED as a monotherapy post-radiotherapy.

| CED Parameters | Volume: Fixed at 7 mL. Concentrations: Escalated from 0.25, 0.5, to 0.75 mg/mL. | Concentration: 0.75 mg/mL. Volume: Cumulative dose of 7 (±0.3) mL. | | Infusion Duration | Approximately 2.5 days [1]. | 2-3 days [2]. | | Real-Time Monitoring | Yes, via Gd-DOTA co-infusion and intermittent MRI [1]. | Implied by the methodology of catheter placement and infusion [2]. |

Efficacy and Safety Outcomes

Efficacy:

  • In the Phase I trial, CED of ACNU demonstrated antitumor activity based on radiographic assessment and was associated with prolonged overall survival. The recommended concentration for further study was 0.75 mg/mL [1].
  • The Phase II trial reported a 1-year survival rate of 60% from the start of radiotherapy and a median survival time of 15 months. Out of 20 evaluable patients, the objective response rate (ORR = Complete Response + Partial Response) was 35% (1 CR, 6 PR), with 9 patients having stable disease [2].

Safety:

  • The Phase I trial concluded that the procedure, when performed with real-time monitoring, was feasible and well-tolerated, with minimal drug-associated toxicity [1]. The Phase II trial did not report new safety signals, supporting the continued development of this approach [2].

Experimental Protocols

Patient Selection and Preoperative Planning
  • Inclusion Criteria: Patients with a clinical or radiological diagnosis of recurrent glioma in the brainstem. For the Phase II trial, patients were enrolled one month after completing standard radiotherapy (50-60 Gy) [1] [2].
  • Preoperative Imaging: High-resolution MRI with angiograms and stereotactic CT scans are required. All datasets should be co-registered and imported into surgical planning software (e.g., iPlan Flow, Brainlab) [1].
  • Trajectory Planning: The software is used to:
    • Segment the target volume, vessels, functional areas, and CSF compartments.
    • Plan catheter trajectories to avoid piercing the ependymal or pial surfaces. A minimum distance of 10 mm from the catheter tip to CSF spaces is recommended to prevent infusate leakage.
    • Analyze Diffusion Tensor Imaging (DTI) to identify white matter tracts that could act as preferential pathways or leakage routes for the infusate [1].
CED Catheter Placement and Infusion Procedure

Table 2: Key Steps in the CED Procedure

Step Protocol Details
1. Catheter Insertion Up to two infusion catheters are stereotactically inserted at the pre-planned coordinates. Post-placement, MRI confirms the final catheter position [1].
2. Infusate Preparation The ACNU solution is prepared at the target concentration (e.g., 0.75 mg/mL). For real-time monitoring, Gadolinium-DOTA (Gd-DOTA) is mixed into the infusion solution [1].
3. Infusion Execution The infusion is administered continuously over 2.5-3 days in a monitored clinical setting. A positive-pressure pump is used to maintain a constant flow rate to achieve convection [1] [2].
4. Real-Time Monitoring The infusion is paused periodically (e.g., 4 times during the process), and the patient undergoes MRI to visualize the distribution of Gd-DOTA, which mirrors the drug distribution. This allows for adjustment of the infusion parameters if leakage is detected [1].
5. Adjunct Medications Patients receive steroids and antibiotics throughout the infusion period to manage edema and prevent infection [1].
Safety and Response Assessment
  • Safety Monitoring: Patients should be hospitalized for approximately two weeks. Neurological status and vital signs are monitored continuously during infusion. Adverse events are graded according to NCI CTCAE criteria [1].
  • Efficacy Follow-up: After discharge, patients should be followed up every 4 weeks. Each visit should include a physical/neurological examination and an MRI with gadolinium contrast to evaluate tumor response based on standard criteria (e.g., RANO) [1].

Visual Workflow: CED of ACNU

The diagram below illustrates the sequential workflow for the CED of ACNU, from patient screening to follow-up.

D CED of ACNU Clinical Workflow Start Patient Screening & Enrollment A Preoperative Planning: MRI/CT Co-registration, Trajectory Planning Start->A B Stereotactic Surgery: Catheter Placement A->B C Post-Placement MRI: Catheter Position Confirmation B->C D ACNU Infusion: 2.5-3 Days with Real-Time MRI Monitoring C->D E Infusion Completion & Catheter Removal D->E F Hospitalization & Monitoring (~2 Weeks) E->F G Follow-up: MRI & Neurological Exam Every 4 Weeks F->G H Endpoint Assessment: Tumor Response & Survival G->H

Diagram Title: CED of ACNU Clinical Workflow

Conclusion and Future Directions

Early-phase trials demonstrate that CED of ACNU is a technically feasible, well-tolerated, and clinically promising approach for treating DIPG and recurrent brainstem gliomas. The phase II data, showing a 1-year survival rate of 60%, are particularly encouraging for this devastating disease. Future efforts should focus on confirmatory phase III trials, further optimization of catheter design and infusion parameters to improve drug distribution, and exploration of combination therapies with other anticancer agents to enhance efficacy [1] [2].

References

Proposed Liposomal Encapsulation Workflow for Nimustine

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow outlines the key stages of liposomal formulation, from initial preparation through to final characterization. This process integrates risk assessment and quality-by-design principles to ensure a reproducible and high-quality product.

G start Start Liposomal Formulation plan Planning & Risk Assessment - Define QTPP (e.g., particle size, EE%) - Identify CQAs - Assess CPPs (e.g., lipid ratio, temperature) start->plan prep Lipid & Drug Preparation - Dissolve lipids (e.g., DSPC, Cholesterol) and drug in organic solvent - Prepare aqueous buffer plan->prep form Formation & Assembly - Use microfluidics for controlled mixing - Form liposomes with narrow PDI prep->form purif Purification & Loading - Remove organic solvent & free drug - Use ammonium sulfate gradient for active drug loading form->purif char Characterization & QC - Measure size, PDI, Zeta Potential - Analyze Encapsulation Efficiency - Assess in vitro drug release purif->char end Final Liposomal Product char->end

Detailed Experimental Protocol

This protocol adapts the Direct Pouring Method (DPM) and microfluidics techniques for nimustine encapsulation, focusing on critical process parameters identified through risk assessment [1] [2].

Formulation Planning and Risk Assessment
  • Define Quality Target Product Profile (QTPP): Establish target criteria such as particle size (<150 nm for enhanced permeability and retention effect), polydispersity index (PDI < 0.2), encapsulation efficiency (EE% > 70%), and desired drug release profile [1] [3].
  • Identify Critical Quality Attributes (CQAs): These are measurable indicators of product quality, directly linked to the QTPP. Key CQAs include particle size distribution, zeta potential (for stability), EE%, and drug loading capacity [1].
  • Assess Critical Process Parameters (CPPs): Evaluate factors that significantly impact CQAs. Primary CPPs include lipid composition and molar ratio, quantity of cholesterol, and the temperature of organic solvent evaporation [1].
Materials and Equipment
  • Lipids and Drugs: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol (CHOL), PEG-lipid (e.g., DSPE-PEG2000), this compound hydrochloride [4] [5].
  • Solvents and Buffers: Ethanol, acetone, ammonium sulfate buffer (250 mM, pH 5.5), histidine-sucrose buffer (10 mM histidine, 10% sucrose, pH 6.5) for dialysis [5].
  • Equipment: Microfluidic device, high-pressure extruder with polycarbonate membranes (e.g., 0.2, 0.1, 0.08 μm), dialysis tubing, hot-plate magnetic stirrer, dynamic light scattering (DLS) instrument for particle size and zeta potential analysis, HPLC system for drug quantification.
Step-by-Step Preparation Method
  • Step 1: Lipid and Drug Preparation Dissolve DSPC, CHOL, PEG-lipid, and this compound in a 3:1 (v/v) ethanol-acetone mixture. Optimal lipid molar ratios from studies are DSPC:CHOL:PEG-lipid at 53:40:5 mol.% [5]. The quantity of CHOL is a key CPP, with typical molar ratios to phospholipid between 1.5 and 2.0 mol/mol [1].

  • Step 2: Liposome Formation via Microfluidics Use a microfluidic device for controlled synthesis. Inject the lipid-drug organic solution and an aqueous buffer (e.g., ammonium sulfate) into the device at controlled flow rates. This method ensures the formation of liposomes with a narrow size distribution [2].

  • Step 3: Solvent Removal and Purification Transfer the formed liposomes to a rotary evaporator or use dialysis to remove organic solvents. Purify the liposomes using techniques like dialysis or tangential flow filtration to remove unencapsulated this compound.

  • Step 4: Active Drug Loading (if applicable) For a remotely loaded formulation, create a transmembrane gradient. Actively load this compound into the pre-formed liposomes by incubating the drug with the liposomal suspension at 60°C for 1 hour. This can achieve loading efficiencies over 95% for similar drugs [5].

  • Step 5: Final Formulation and Storage Dialyze the final liposomal formulation against the histidine-sucrose buffer to remove external ammonium sulfate and free drug. Filter-sterilize the product and store at 4°C under an inert atmosphere if necessary.

Critical Steps and Optimization
  • Lipid Composition: The DSPC:CHOL ratio is crucial for membrane rigidity and drug retention. Cholesterol content of ~40 mol% is common for stable formulations [5].
  • Process Temperature: Maintain the temperature during extrusion and active loading at 60°C, above the phase transition temperature of DSPC, to ensure proper membrane fusion and drug loading [5].
  • Microfluidic Control: Precisely control the flow rate ratio (FRR) of aqueous to organic phases and the total flow rate (TFR) in the microfluidic device to fine-tune liposome size and lamellarity [2].

Quality Control and Characterization

After preparation, liposomes must be rigorously characterized against predefined CQAs. The table below summarizes key analytical methods and target values.

Critical Quality Attribute (CQA) Analytical Method Target / Acceptance Criteria
Particle Size (Z-average) Dynamic Light Scattering (DLS) 100 - 150 nm [1] [3]
Size Distribution (Polydispersity Index - PDI) Dynamic Light Scattering (DLS) < 0.2 [1]
Surface Charge (Zeta Potential) Laser Doppler Electrophoresis < -30 mV for high electrostatic stability [1]
Encapsulation Efficiency (EE%) HPLC / Mini-column centrifugation / Dialysis > 70% [1]
Drug Loading Capacity Calculation (mass drug / mass lipid) Report value
In Vitro Drug Release Dialysis in PBS / Simulated Biological Media Sustained release profile over 24-72 hours

Discussion and Future Perspectives

The provided protocol offers a foundational, quality-by-design approach for encapsulating this compound. Future development should focus on:

  • Advanced Targeting: Functionalizing the liposome surface with targeting ligands (e.g., peptides, antibodies) to actively target this compound to tumor cells [3].
  • Stimuli-Responsive Release: Developing "smart" liposomes that release their payload in response to specific tumor microenvironment triggers, such as low pH or overexpressed enzymes [3] [2].
  • Overcoming Biological Barriers: Optimizing formulation for specific administration routes, such as nose-to-brain delivery to bypass the blood-brain barrier for treating glioblastoma, a key indication for this compound [1].

References

Analytical Method for Nimustine Quantification

Author: Smolecule Technical Support Team. Date: February 2026

High-Performance Liquid Chromatography (HPLC) is a standard technique for determining nimustine concentration in biological samples. The following table summarizes a published method for analyzing this compound in blood and brain tissue [1].

Parameter Specification
Sample Types Human blood, brain tissue
Extraction Pre-packed Extrelut column; pH 4.52 buffer for blood, pH 5.0 buffer for brain
Key Feature Light-resistant test tubes not required at room temperature
Limit of Detection (LOD) 50 ng/mL (blood), 100 ng/g (brain)

Methodology Summary [1]:

  • Sample Preparation: Involves extraction using a pre-packed Extrelut column to simplify the process. Different buffer pH levels are used for blood (pH 4.52) and brain (pH 5.0) samples.
  • Handling Note: The method indicates that light-resistant test tubes are not necessary at room temperature, which simplifies the handling procedure.

Handling and Administration Insights

Information from clinical and veterinary studies provides guidance on this compound handling, though not from a direct laboratory perspective.

Aspect Guidance / Observation
Product Form Marketed in powder and solution forms [2].
Administration Typically administered via intravenous infusion [3].
Stated Concentration A concentration of 0.75 mg/mL was determined as the recommended dosage in a phase I trial for convection-enhanced delivery (CED) [4].
Stability Concern Instability of this compound is a known challenge, necessitating specific handling and formulation protocols [4].

Critical Safety Considerations

While the search results lack a specific safety data sheet (SDS) for this compound, they highlight its inherent hazards as a cytotoxic drug.

  • Cytotoxic Agent: this compound is a nitrosourea alkylating agent, meaning it is a cytotoxic compound that requires strict handling precautions [3] [4].
  • Adverse Effects: Clinical studies report expected side effects of myelosuppression, including leukocytopenia and thrombocytopenia, as well as elevated liver enzymes [3]. This confirms the necessity for safe handling to avoid exposure.
  • Standard Precautions: Based on its classification, handling this compound likely requires the use of personal protective equipment (PPE) such as gloves, gowns, and safety glasses, and should be prepared in a certified biological safety cabinet.

Experimental Workflow for Analysis

The diagram below outlines a general workflow for sample preparation and analysis based on the HPLC method [1].

Start Start: Collect Blood or Brain Sample Prep Sample Preparation Start->Prep Blood Extract with pH 4.52 Buffer Prep->Blood Brain Extract with pH 5.0 Buffer Prep->Brain Column Purify using Pre-packed Extrelut Column Blood->Column Brain->Column HPLC HPLC Analysis Column->HPLC Quant Quantify this compound HPLC->Quant

Research Applications and Context

Understanding how this compound is used in research can provide context for its handling.

  • Blood-Brain Barrier Permeability: this compound is notably used in neuro-oncology research due to its ability to cross the blood-brain barrier [3] [4].
  • Advanced Delivery Systems: Research is exploring local delivery methods like Convection-Enhanced Delivery (CED) to bypass the BBB entirely, often combining this compound with gadolinium for real-time MRI monitoring [4].
  • Combination Therapies: It is frequently studied in combination with other agents, such as prednisolone or temozolomide [3] [4].

Information Gaps and Next Steps

The search results lack the granular, practical details needed for a complete laboratory protocol. To proceed, I suggest you:

  • Consult Official Sources: Directly seek the Safety Data Sheet (SDS) from this compound manufacturers or suppliers like Daiichi Sankyo (Nidran).
  • Search Scientific Databases: Look for specialized papers on pharmaceutical formulation or stability studies of this compound using databases like PubMed and Google Scholar.
  • Refer to Pharmacopoeias: Check if this compound is listed in pharmacopoeias like the US Pharmacopeia (USP) or Japanese Pharmacopoeia (JP), which may contain standardized monographs and analytical methods.

References

Myelosuppression Management & Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines a framework for monitoring and managing myelosuppression, which can be adapted for investigational agents.

Aspect Monitoring Parameter Management Action / Dose Adjustment Criteria

| Hematological Monitoring | - Complete Blood Count (CBC) with differential

  • Absolute Neutrophil Count (ANC)
  • Platelet count | - ANC < 0.5 Gi/L: Delay next therapy cycle until recovery to ≥ 0.5 Gi/L [1].
  • Febrile Neutropenia (ANC < 1.0 Gi/L + fever): Interrupt therapy; resume at reduced dose after recovery; consider treatment discontinuation if recurrent [1].
  • Thrombocytopenia with bleeding (Platelets < 50 Gi/L): Interrupt therapy; resume at reduced dose after recovery [1]. | | Dose Modification | - Nadir counts (lowest point after dose)
  • Bone Marrow Biopsy Cellularity (BMBC) | - BMBC 15-30%: Reduce dose to 50% for next course.
  • BMBC < 15%: Reduce dose to 33% for next course [1].
  • For persistent cytopenias, delay next cycle until counts recover >25% above nadir and are rising [1]. | | Supportive Care | - Signs of infection
  • Bleeding events
  • Symptoms of anemia | - Administer granulocyte colony-stimulating factor (G-CSF) for neutropenia [2].
  • Provide prophylactic antibiotics and antifungals, especially during prolonged neutropenia [3].
  • Transfuse blood products (packed red blood cells, platelets) as needed [2]. | | Non-Hematological Toxicity | - Nausea/Vomiting
  • Diarrhea
  • Renal Function (BUN/Serum Creatinine) | - Grade 3/4 GI toxicity: Interrupt therapy until resolution to Grade ≤1; resume at a reduced dose [1].
  • Unexplained elevation in BUN/creatinine: Delay next cycle until values normalize and reduce subsequent dose by 50% [1]. |

Experimental Protocol for Efficacy Evaluation

When developing a combination therapy, a structured experimental protocol is crucial. The following methodology, adapted from a study on a triple-drug combination for relapsed/refractory Acute Myeloid Leukemia (AML), can serve as a template [3].

  • 1. Treatment Schedule: The combination regimen is administered in 28-day cycles.
    • Novel Agent A (e.g., Selinexor): 80 mg, orally, on Days 1, 3, 8, and 10.
    • Agent B (e.g., Venetoclax): Administer with a dose ramp-up (100 mg on Day 1, 200 mg on Day 2, 300 mg on Day 3, then 400 mg on Days 4-28).
    • Agent C (e.g., Azacitidine): 75 mg/m², subcutaneously or intravenously, daily on Days 1-7.
  • 2. Efficacy Assessment:
    • Perform a bone marrow biopsy on Day 14 of the first cycle.
    • Response Criteria: If bone marrow blasts are reduced to <5%, continue the current regimen. If the reduction is >50% but blasts are still ≥5%, also continue. If these targets are not met, consider the regimen ineffective and switch to a rescue therapy [3].
  • 3. Supportive Measures:
    • Use hydroxyurea for controlling high white blood cell counts prior to treatment.
    • Implement prophylactic antibiotics and antifungals. Note that azole antifungals may require a dose reduction of concomitant drugs like venetoclax [3].
    • Administer growth factors and transfuse blood products to manage cytopenias [3].

Myelosuppression Management Workflow

The diagram below illustrates a logical workflow for managing myelosuppression during a treatment cycle, based on the guidelines above.

Start Start of Treatment Cycle Monitor Monitor Blood Counts (ANC, Platelets) Start->Monitor CheckANC Check for Neutropenia Monitor->CheckANC CheckPlt Check for Thrombocytopenia Monitor->CheckPlt ActionNeutro ANC < 0.5 Gi/L or Febrile Neutropenia CheckANC->ActionNeutro Yes Proceed Proceed with Next Cycle CheckANC->Proceed No ActionThrombo Platelets < 50 Gi/L with Bleeding CheckPlt->ActionThrombo Yes CheckPlt->Proceed No Delay Delay Next Cycle ActionNeutro->Delay ActionThrombo->Delay ReduceDose Reduce Dose for Next Cycle Delay->ReduceDose ReduceDose->Proceed

Figure 1. Decision workflow for managing hematological toxicity during therapy.

Key Considerations for Researchers

  • Rigorous Protocol Adherence: A real-world study showed that rigorously following management guidelines from clinical trials, even outside the trial setting, yielded results close to those observed in the original trial [4]. Consistency is key.
  • Preemptive vs. Prophylactic Use: In the context of stem cell transplantation, azacitidine has been used both as prophylactic maintenance therapy (to prevent relapse in high-risk patients) and as preemptive therapy (initiated upon detection of minimal residual disease) [5]. This distinction is important for study design.
  • Comprehensive Toxicity Profile: Beyond myelosuppression, ensure your protocols monitor for non-hematological toxicities. Premedication for nausea and vomiting is a standard practice for many cytotoxic drugs [1].

References

Nimustine Resistance: Mechanisms & Countermeasures

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism / Strategy Key Findings Experimental Evidence / Protocol
MGMT-Mediated DNA Repair [1] [2] The MGMT protein repairs O6-alkylguanine DNA lesions, preventing the formation of cytotoxic DNA interstrand cross-links and leading to resistance. Detection: Evaluate MGMT status via promoter methylation PCR or immunohistochemistry. Inhibition: Use covalent MGMT inhibitors (e.g., O6-benzylguanine/O6-BG). However, these often cause high hematological toxicity [2].

| The "Lonidamine (LND) Strategy" [1] | The energy blocker LND reverses resistance via the "HMAGOMR" mechanism: inhibits Hexokinase; causes Mitochondrial dysfunction; inhibits ATP-dependent drug efflux; alters Glutathione/redox homeostasis; increases Oxidative stress; downregulates MGMT via acidification; inhibits energy-dependent DNA Repair [1]. | Protocol:

  • Cell Line: Use human glioblastoma cells (e.g., SF763).
  • Pretreatment: Administer LND (e.g., 480 μM for SF763 cells) 24 hours before ACNU.
  • Treatment: Add ACNU (e.g., 605 μM for SF763 cells).
  • Assess: Use cell counting, colony formation, and apoptosis assays (Annexin V/PI) to confirm synergistic cytotoxicity [1]. | | Resistance to Other Alkylators (Temozolomide) [3] | Tumors with acquired resistance to temozolomide (TMZ) may retain sensitivity to nimustine, as their resistance mechanisms (e.g., mismatch repair deficiency) do not always confer cross-resistance to other nitrosoureas. | Protocol:
  • Model: Establish TMZ-resistant glioblastoma cell lines (TMZ-R-cells) via continuous TMZ exposure.
  • Viability Assay: Treat TMZ-R-cells and their parental lines with TMZ, CCNU, and ACNU.
  • Analysis: Use cell counting kits (e.g., CCK-8) and cell death assays (Propidium Iodide/Hoechst staining) at 72 hours post-treatment. ACNU/CCNU should show efficacy in both parental and TMZ-R cells [3]. |

Experimental Workflow: Reversing Resistance with Lonidamine

For a visual summary of the experimental protocol using lonidamine to sensitize glioblastoma cells to this compound, refer to the following workflow:

Start Start: Human Glioblastoma Cell Line (e.g., SF763) A Plate cells in standard culture conditions Start->A B Pre-treatment with Lonidamine (LND) (24 hours) A->B C Add this compound (ACNU) to culture medium B->C D Incubate for 48-72 hours C->D E Assess Outcome Metrics D->E F1 Cell Viability (e.g., CCK-8 Assay) E->F1 F2 Clonogenic Survival (Colony Formation Assay) E->F2 F3 Apoptosis (Annexin V/PI Staining + Flow Cytometry) E->F3

Key Technical Considerations for Your Experiments

When designing your studies, please keep the following points in mind:

  • Confirming the Mechanism: The dramatic downregulation of MGMT by LND is linked to intracellular acidification [1]. It is crucial to measure intracellular pH in your experiments to confirm this effect is occurring in your specific model.
  • Choosing the Right Model: The efficacy of a strategy can depend heavily on the cell line and its inherent or acquired resistance profile. Using a panel of cell lines, including ones with acquired TMZ resistance, can provide more comprehensive and translatable results [3].
  • Beyond MGMT: While MGMT is a primary mechanism, remember that resistance can be multifactorial. The LND strategy is effective because it simultaneously targets energy metabolism, drug efflux, and redox homeostasis, making it a robust multi-target approach [1] [2].

References

optimizing nimustine combination therapies

Author: Smolecule Technical Support Team. Date: February 2026

Nimustine Technical Support Center

Drug Profile & Mechanism of Action
  • Drug Name: this compound Hydrochloride (also known as ACNU) [1]
  • Drug Class: Alkylating agent, Chloroethylnitrosourea (CNU) [1]
  • Primary Mechanism: It is a DNA alkylating agent that works by forming DNA interstrand cross-links, which prevents DNA replication and ultimately leads to cancer cell death [1].
  • Key Property: Its lipophilic nature allows it to effectively cross the blood-brain barrier, making it suitable for treating brain tumors like glioblastoma [1].

The diagram below illustrates the cellular mechanism of this compound-induced apoptosis, as identified in recent studies.

nimustine_apoptosis_pathway This compound-Induced Apoptosis in Glioma Cells (2025) This compound This compound DNA_Damage DNA_Damage This compound->DNA_Damage  Alkylates DNA JNK_Activation JNK_Activation DNA_Damage->JNK_Activation  Late Response cJun_Activation cJun_Activation JNK_Activation->cJun_Activation  Phosphorylation BIM_Induction BIM_Induction cJun_Activation->BIM_Induction  Transcription Apoptosis Apoptosis BIM_Induction->Apoptosis  Activates  Caspase-9

Optimized Combination Therapy Protocol

A 2025 network meta-analysis identified a this compound combination therapy as the optimal regimen for improving survival in recurrent glioblastoma [2]. The structured protocol below is synthesized from this high-quality evidence.

  • Base Regimen (Standard Care): Temozolomide (TMZ) + Radiotherapy (RT) [2]
  • Optimized Addition: this compound [2]
  • Key Findings:
    • Superior Efficacy: The triple combination (TMZ + RT + this compound) ranked best for improving both overall survival and progression-free survival [2].
    • Favorable Safety: The regimen exhibited a manageable safety profile among the treatments compared [2].

The following workflow outlines the key stages for implementing this combination therapy in a clinical or research setting.

combination_therapy_flow Combination Therapy Workflow (2025) Start Patient with Recurrent Glioblastoma BaseTherapy Standard Treatment TMZ + Radiotherapy Start->BaseTherapy Addthis compound Combine with This compound (ACNU) BaseTherapy->Addthis compound Monitor Monitor Survival & Adverse Events Addthis compound->Monitor

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary resistance mechanism against this compound, and how can it be overcome?

  • Challenge: The DNA repair protein O6-alkylguanine-DNA-alkyltransferase (AGT) can reverse the DNA damage caused by this compound, leading to therapy resistance [1].
  • Solution: Research strategies include using AGT inhibitors or combining this compound with other agents that induce different types of cell death. The 2025 meta-analysis supports combination therapy as a way to enhance efficacy despite resistance mechanisms [2] [1].

Q2: My experimental results show high cytotoxicity in healthy cell lines. How can I improve the therapeutic window?

  • Challenge: Nitrosoureas are known for bone marrow toxicity (myelosuppression) and other systemic side effects, which can limit their use [1].
  • Solution:
    • Use Novel Formulations: Investigate advanced formulations like liposomal encapsulation, which is a key trend in the field aimed at improving targeting and reducing systemic exposure [3] [4].
    • Explore Local Delivery: Learn from other nitrosoureas. An implantable wafer (Gliadel Wafer) delivering carmustine directly to the tumor site after surgery is an approved approach to reduce systemic toxicity [1].

Q3: Why is this compound considered a cross-linking agent, and what is the biological consequence?

  • Answer: this compound's chloroethyl group enables it to form covalent bonds between two guanine bases on opposite strands of DNA, creating a DNA interstrand cross-link [1].
  • Consequence: These cross-links are highly cytotoxic lesions that physically block DNA replication and transcription, making them particularly effective at killing cancer cells [1].

Q4: Are there other clinically relevant nitrosoureas, and how do they compare?

  • Answer: Yes, the most clinically relevant drugs in this class include Lomustine (CCNU, Carmustine (BCNU), and This compound (ACNU). Streptozotocin is also used but for a different cancer type (pancreatic islet cell cancer) [1]. The table below provides a quick comparison.
Drug Name Key Clinical Uses Notable Properties
This compound (ACNU) Recurrent glioblastoma (in combination) [2] [1] Lipophilic; crosses blood-brain barrier [1]
Carmustine (BCNU) Brain tumors, lymphoma, multiple myeloma [1] Available as implantable wafer for local therapy [1]
Lomustine (CCNU) Brain tumors, Hodgkin's lymphoma [1] Oral administration [1]

Key Takeaways

To summarize the optimization of this compound therapies:

  • Mechanism: Its efficacy stems from DNA cross-linking, with recent research highlighting the JNK/c-Jun/BIM pathway as critical for triggering apoptosis in glioma cells [5].
  • Combination: The most current clinical evidence strongly supports combining this compound with temozolomide and radiotherapy for recurrent glioblastoma [2].
  • Innovation: Future directions focus on overcoming limitations through advanced drug delivery systems, such as liposomal formulations, to enhance efficacy and reduce toxicity [3] [4] [1].

References

Nimustine Stability Overview & Handling

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge with nimustine is its rapid degradation in aqueous solution, a characteristic of nitrosourea compounds. The table below summarizes the key stability factors you must control.

Factor Effect on Stability Recommendation
pH Highly unstable at neutral/basic pH (pH 7); more stable in acidic conditions (pH 4-5) [1]. Dissolve and dilute in solutions at pH 4-5. Avoid phosphate-buffered saline (PBS) at pH 7 [1].
Temperature Degradation accelerates at room temperature [1]. Keep solutions refrigerated immediately after preparation. Use ice baths during handling [1].
Stability at RT (pH 7) 5% degradation occurs very rapidly (10-50 minutes) [1]. Prepare solutions immediately before use. Do not store at room temperature for extended periods [1].

Experimental Protocol: Preparation & Storage

This protocol outlines the recommended method for preparing a this compound stock solution for in vitro assays, based on stability data [1].

  • Reconstitution

    • Use a sterile, acidic diluent (e.g., 0.9% sodium chloride with pH adjusted to 4-5) instead of standard phosphate-buffered saline (PBS) [1].
    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.
  • Dilution

    • Perform further dilutions using the same cold, acidic diluent.
    • Prepare the final working solution in the culture medium just before adding it to your cells.
  • Storage

    • For short-term storage (hours), keep the stock solution refrigerated (2-8°C). Refrigeration can increase stability about 10-fold compared to room temperature [1].
    • For long-term storage, freezing is an option, but be aware that the stability of frozen this compound solutions has not been fully characterized [1].

Advanced Workflow: Convection-Enhanced Delivery (CED)

For advanced in vivo applications like Convection-Enhanced Delivery (CED), a specific and monitored protocol is used. The following diagram illustrates this workflow.

CED_Workflow CED of this compound Workflow Start Patient with Recurrent Brainstem Glioma Plan Preoperative Planning: MRI with Angiographs & CT Start->Plan Catheter Stereotactic Catheter Insertion Plan->Catheter Defines target volume and catheter trajectory Mix Prepare Infusate: ACNU + Gd-DOTA in saline Catheter->Mix Infuse Convection-Enhanced Delivery (CED) Mix->Infuse Monitor Real-time MRI Monitoring of Drug Distribution Infuse->Monitor Adjust Adjust Infusion Protocol if needed Monitor->Adjust If leakage detected Combine Co-administer Systemic Temozolomide Monitor->Combine If distribution OK Adjust->Infuse Resume infusion Assess Assess Safety & Tumor Response Combine->Assess

Key Steps in the CED Protocol [2]:

  • Preoperative Planning: Use MRI and specialized software (e.g., iPlan Flow) to plan the catheter trajectory, avoiding ventricles and CSF spaces to prevent infusate leakage.
  • Infusate Preparation: Mix this compound hydrochloride with Gadolinium-DOTA (Gd-DOTA) in saline. This allows for real-time visualization via MRI. The clinical trial used concentrations of 0.25, 0.5, and 0.75 mg/mL [2].
  • Real-Time Monitoring: Perform MR imaging periodically during the 2.5-day infusion to monitor drug distribution and adjust the flow rate if backflow or leakage occurs [2].

Frequently Asked Questions

What is the half-life of this compound in solution at physiological pH? While a precise half-life is not provided, stability data indicates that 5% degradation (t~0.95~) occurs in 10 to 50 minutes at room temperature and pH 7, highlighting its extreme lability under these conditions [1].

Can I prepare a this compound stock solution and freeze it for later use? While some nitrosourea and alkylating agents have been stored frozen for in vitro use, the stability of this compound under these conditions is not well-documented [1]. Freezing is not a recommended standard practice without first establishing stability in your specific solution.

What is the recommended maximum concentration for CED infusion? A Phase I trial established that a concentration of 0.75 mg/mL (in a fixed volume of 7 mL), infused with real-time monitoring, was the recommended dosage and was well-tolerated [2].

Troubleshooting Common Issues

  • Problem: Rapid loss of efficacy in cell-based assays.
    • Solution: Check the pH of your diluent and culture medium. Ensure the drug is prepared in an acidic vehicle and that the exposure time in neutral pH medium is as short as possible. Prepare fresh solutions for each experiment.
  • Problem: Inconsistent dosing in animal studies.
    • Solution: For systemic administration, follow the reconstitution and storage guidelines strictly. For local delivery like CED, implement real-time monitoring as described to ensure the delivered volume and distribution are correct [2].

References

nimustine blood-brain barrier penetration enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Nimustine and Blood-Brain Barrier Penetration

Basic Pharmacological Profile

This compound is a nitrosourea alkylating agent valued in neuro-oncology for its ability to cross the BBB [1]. This property is due to its high lipophilicity [1]. After systemic administration, concentrations in the cerebrospinal fluid (CSF) can reach 15–30% of plasma levels [1], which is a significant percentage for a chemotherapeutic agent.

Mechanism of Action and Limitations this compound exerts its antitumor effect by alkylating DNA, which leads to DNA cross-links and ultimately disrupts cellular replication [1]. However, its clinical use faces challenges:

  • Myelosuppression: The dose-limiting toxicity is severe and delayed bone marrow suppression, with nadirs for white blood cells and platelets occurring 4-6 weeks after administration [1].
  • Variable Penetration: The 15-30% CSF penetration, while good, may still be insufficient for robust antitumor efficacy in some cases, necessitating enhancement strategies [2].

Strategies to Enhance Brain Delivery

To overcome the BBB and increase drug concentration in brain tumors, several advanced methods have been investigated. The table below summarizes the key approaches applicable to this compound.

Method Core Principle Key Findings/Outcomes Associated Challenges
Convection-Enhanced Delivery (CED) [3] Uses a pressure gradient to infuse drugs directly into brain tissue, bypassing the BBB. Safe and feasible in patients; demonstrated antitumor activity in recurrent brainstem gliomas [3]. Technically complex; requires specialized equipment and planning to manage backflow and ensure targeted distribution [3].
Local Delivery-Induced BBB Opening [4] Local infusion of ACNU can transiently disrupt the BBB, creating a window for systemic drugs to enter. In rat models, BBB was open ~7-12 days post-CED; combining CED of ACNU with systemic doxorubicin prolonged survival [4]. Optimal timing is critical; the effect is temporary and must be leveraged within a specific window [4].
Polymer Wafer Implantation [5] Biodegradable wafers placed in the tumor resection cavity provide sustained local drug release. Approved approach using carmustine (Gliadel); modest survival benefit in glioblastoma [5]. Invasive (requires surgery); limited to resectable tumors; not yet clinically demonstrated with this compound.

Experimental Protocols for CED of this compound

Based on a Phase I clinical trial for recurrent brainstem gliomas, here is a detailed methodology for CED of this compound [3].

1. Preoperative Planning

  • Imaging: Perform MR imaging with angiograms and stereotactic computer tomography.
  • Software: Use planning software (e.g., iPlan Flow) to co-register patient data.
  • Target Segmentation: Segment the target volume, blood vessels, functional areas, and cerebral spinal fluid (CSF) compartments.
  • Trajectory Planning: Plan the catheter trajectory to avoid crossing ependymal or pial surfaces. Maintain a minimum distance of 10 mm from the catheter tip to CSF spaces to minimize leakage. Analyze diffusion tensor imaging to identify potential leakage pathways along white matter tracts [3].

2. Infusion Procedure

  • Drug Preparation: Dilute this compound in 0.9% NaCl solution. The study tested concentrations of 0.25, 0.5, and 0.75 mg/mL, with a fixed infusion volume of 7 mL [3].
  • Real-Time Monitoring: Mix the infusate with a contrast agent (e.g., Gd-DOTA). Pause the infusion periodically (e.g., 4 times over 2.5 days) to perform MRI and monitor drug distribution. Adjust the protocol if backflow or leakage is detected [3].
  • Co-administered Therapy: The protocol involved concurrent oral or intravenous temozolomide (150 or 200 mg/m²/day for 5 days, starting on day 1 of CED) [3].

3. Safety and Efficacy Assessment

  • Toxicity Monitoring: Classify adverse events according to standards (e.g., CTCAE). The recommended dosage from the phase I trial was 0.75 mg/mL, with minimal drug-associated toxicity [3].
  • Efficacy Evaluation: Assess tumor response through follow-up MRI with gadolinium-contrast and monitor overall survival [3].

Troubleshooting Common CED Challenges

  • Symptomatic Edema at Infusion Site: This was a common transient side effect in the clinical trial [3]. It can be managed with steroid administration throughout the infusion period [3].
  • Suboptimal Drug Distribution: To prevent loss of infusate and ensure proper delivery:
    • Adhere to planning guidelines: Strictly maintain the 10 mm minimum distance from the catheter tip to CSF spaces [3].
    • Utilize real-time monitoring: The ability to pause and image during infusion is critical for adjusting the protocol and achieving the desired distribution volume [3].

This compound BBB Penetration & Enhancement Workflow

The following diagram illustrates the decision pathway for selecting and implementing a this compound delivery strategy, incorporating key experimental steps and considerations.

G Start Start: Select this compound Delivery Method IV Intravenous (IV) Systemic Delivery Start->IV CED Convection-Enhanced Delivery (CED) Start->CED Wafer Polymer Wafer Implantation Start->Wafer P1 Pros: • Minimally Invasive • Standard Procedure IV->P1 C1 Cons: • Limited BBB Penetration (CSF: 15-30% of Plasma) IV->C1 P2 Pros: • Bypasses BBB • High Local Concentration CED->P2 C2 Cons: • Technically Complex • Risk of Backflow/Leakage CED->C2 ExpProtocol Experimental CED Protocol CED->ExpProtocol P3 Pros: • Sustained Release • Localized Delivery Wafer->P3 C3 Cons: • Requires Surgery • Limited to Resectable Tumors Wafer->C3 S1 1. Preoperative Planning: MR/CT co-registration, Trajectory planning (10mm rule) ExpProtocol->S1 S2 2. Infusion Procedure: Concentration: 0.25-0.75 mg/mL Volume: 7 mL fixed Real-time MRI monitoring with Gd S1->S2 S3 3. Safety & Efficacy: Monitor for transient edema Assess tumor response via MRI S2->S3

References

Nimustine Resistance: Mechanisms & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary mechanisms of resistance to nimustine and the corresponding experimental strategies to overcome them, as identified in recent literature.

Mechanism of Resistance Proposed Solution / Sensitizing Strategy Key Findings / Mode of Action Relevant Experimental Models
MGMT-mediated DNA repair [1] Co-administration with Lonidamine (LND) [1] LND induces intracellular acidification, which nearly completely downregulates MGMT expression, preventing repair of ACNU-induced DNA lesions. [1] Human glioblastoma cell lines (SF763, SF126); SF763 mouse xenografts. [1]
Drug Efflux & Detoxification [1] Co-administration with Lonidamine (LND) [1] LND suppresses ATP-dependent drug efflux and inhibits GSH-mediated detoxification by disrupting redox homeostasis. [1] Human glioblastoma cell lines (SF126, SF763). [1]
Enhanced DNA Repair Capacity [1] Co-administration with Lonidamine (LND) [1] LND inhibits energy-dependent DNA repair pathways by depleting cellular ATP. [1] Human glioblastoma cell lines (SF126, SF763). [1]
Cellular Plasticity & Heterogeneity [2] [3] Target phenotypic plasticity (Emerging area) Tumor cells can change appearance/state to resist therapy without genetic mutation. Strategies aim to target unique proteins expressed during state shifts. [3] Analysis of patient tumor pre-/post-immunotherapy. [3]
Dual-Action Alkylating-HDAC Inhibitor [4] Use of Tinostamustine (investigational drug) First-in-class agent combines bifunctional alkylating activity with pan-histone deacetylase (HDAC) inhibition. HDAC inhibition may disrupt DNA repair and reverse epigenetic-driven resistance. [4] Currently in GBM AGILE Phase 2/3 adaptive platform trial for newly diagnosed and recurrent GBM. [4]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting guide, particularly for investigating the combination of Lonidamine (LND) and this compound (ACNU).

Protocol 1: In-vitro Assessment of LND + ACNU Combination

This protocol is adapted from studies demonstrating the synergistic effect of LND in sensitizing glioblastoma cells to ACNU. [1]

  • 1. Cell Culture: Use human glioblastoma cell lines (e.g., SF126, SF763). Maintain cultures in standard conditions (RPMI-1640 with 10% FBS, 37°C, 5% CO₂). [1]
  • 2. Drug Preparation:
    • Prepare stock solutions of ACNU and LND in DMSO. Aliquot and store at -20°C or as recommended.
    • Further dilute working concentrations in cell culture medium immediately before use. Ensure final DMSO concentration is non-cytotoxic (e.g., <0.1%).
  • 3. Treatment Schedule:
    • Pre-treatment with LND: Plate cells and allow to adhere for 24 hours. Then, pre-treat cells with LND (e.g., IC₂₅ or IC₅₀ concentrations) for 24 hours.
    • Co-treatment with ACNU: After pre-treatment, add ACNU at various concentrations directly to the medium without removing LND.
  • 4. Cell Viability / Cytotoxicity Assay (Cell Counting Kit-8):
    • Seed cells in a 96-well plate at 2 x 10³ cells/well.
    • After 72 hours of ACNU exposure, add 10 µL of CCK-8 solution to each well.
    • Incubate for 1-4 hours at 37°C.
    • Measure the absorbance at 450 nm using a microplate reader.
    • Calculate the Combination Index (Q) to determine synergism (Q<1), additive effect (Q=1), or antagonism (Q>1). [1]
  • 5. Colony Formation Assay:
    • Treat cells as in steps 1-3 in 6-well plates.
    • After drug treatment, trypsinize, count, and re-seed a small number of cells (e.g., 500-1000) into new 6-well plates.
    • Culture for 1-2 weeks without drugs, refreshing medium every 3-4 days.
    • Fix colonies with methanol and stain with 0.5% crystal violet. Count colonies >50 cells.
  • 6. Apoptosis Assay (Annexin V-FITC/PI):
    • Treat cells as in steps 1-3.
    • Harvest cells, wash with PBS, and resuspend in 1X Binding Buffer.
    • Add Annexin V-FITC and Propidium Iodide (PI) following kit manufacturer's instructions.
    • Incubate for 15 minutes in the dark and analyze by flow cytometry within 1 hour.
Protocol 2: In-vivo Validation in Mouse Xenograft Models

This protocol outlines the key steps for validating the LND+ACNU combination in a rodent model. [1]

  • 1. Tumor Inoculation: Subcutaneously inject SF763 glioblastoma cells (or other relevant line) into the flanks of immunodeficient mice.
  • 2. Group Randomization: When tumors reach a palpable size (e.g., ~100-150 mm³), randomize mice into four treatment groups:
    • Group 1: Vehicle control
    • Group 2: LND alone
    • Group 3: ACNU alone
    • Group 4: LND + ACNU combination
  • 3. Drug Administration:
    • LND: Administer via intraperitoneal (i.p.) injection. A common regimen is daily i.p. injection. [1]
    • ACNU: Administer via i.p. injection, typically at a defined interval after LND dosing starts (e.g., on day 4 of LND treatment) and repeated every 6 weeks. [1] [5]
  • 4. Tumor Monitoring:
    • Measure tumor dimensions 2-3 times per week using digital calipers.
    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
    • Monitor mouse body weight and overall health as indicators of treatment toxicity.
  • 5. Endpoint Analysis: At the end of the study, euthanize mice and harvest tumors for further ex-vivo analysis (e.g., Western Blot for MGMT expression, immunohistochemistry for DNA damage markers like γ-H2A.X).

Mechanistic Workflow & Pathways

The following diagrams illustrate the core mechanisms of this compound resistance and the multi-faceted strategy by which Lonidamine overcomes it.

This compound Resistance via MGMT

G ACNU ACNU O6_AlkylG O⁶-chloroethylguanine (ACNU DNA Adduct) ACNU->O6_AlkylG N1_O6_EthanoG N¹,O⁶-ethanoguanine (Cross-link Precursor) O6_AlkylG->N1_O6_EthanoG ICL Lethal DNA Interstrand Cross-link (ICL) N1_O6_EthanoG->ICL MGMT MGMT MGMT->O6_AlkylG Transfers alkyl group Repaired Repaired DNA (No Cross-link) MGMT->Repaired Repairs

Lonidamine Overcomes Resistance

G cluster_energy Tumor De-energization LND LND InhibitsGlycolysis Inhibits Glycolysis LND->InhibitsGlycolysis MitochondrialDysfunction Causes Mitochondrial Dysfunction LND->MitochondrialDysfunction subcluster_acid Intracellular Acidification LND->subcluster_acid subcluster_oxidative Oxidative Stress LND->subcluster_oxidative ATPDepletion Depletes Cellular ATP InhibitsGlycolysis->ATPDepletion MitochondrialDysfunction->ATPDepletion ATP_Depletion_Effects Drug Efflux & DNA Repair ATPDepletion->ATP_Depletion_Effects Inhibits MGMT_Down Downregulates MGMT Expression subcluster_acid->MGMT_Down GSH_Inhibit Inhibits GSH-Mediated Detoxification subcluster_oxidative->GSH_Inhibit

References

nimustine storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is Nimustine's mechanism of action? this compound (ACNU) is a chloroethylnitrosourea (CENU) alkylating agent. Its primary antitumor activity comes from its ability to form lethal DNA interstrand cross-links (ICLs) between guanine and cytosine bases, which disrupts cellular replication [1] [2]. It is highly lipophilic, giving it excellent penetration of the blood-brain barrier, making it particularly relevant for treating central nervous system tumors like glioblastoma [3].

  • Q2: What are the key stability concerns for this compound solutions? A major concern is its pH-dependent decomposition. This compound is highly unstable in neutral phosphate-buffered saline (PBS), degrading rapidly at pH 7. Its stability increases significantly when the pH is reduced to the acidic range (pH 4-5) and when refrigerated [4].

  • Q3: How can resistance to this compound be overcome in experiments? A key resistance mechanism involves the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). Recent studies show that the energy blocker Lonidamine (LND) can act as a chemosensitizer. It reverses resistance through a multi-faceted "HMAGOMR" mechanism, which includes downregulating MGMT expression via intracellular acidification and inhibiting energy-dependent DNA repair processes [1].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Rapid loss of drug efficacy Solution degradation at neutral pH or room temperature [4] Prepare solution immediately before use in acidic buffer (pH 4-5); keep refrigerated and minimize storage time.
Low cytotoxic effect in glioblastoma cell lines High MGMT-mediated DNA repair [1] Co-treat with a chemosensitizer like Lonidamine (LND); use MGMT-negative cell lines for initial studies.
Inconsistent in vivo results Inefficient drug delivery across the Blood-Brain Barrier (BBB) [5] Consider alternative delivery methods like Convection-Enhanced Delivery (CED) for brain tumors [5].
Unclear drug-DNA interaction in assays Lack of direct molecular binding data [2] Use ATR-FTIR or CD spectroscopy to confirm major groove binding and conformational changes in DNA [2].

Experimental Protocols & Data

Stability and Storage Conditions

The table below summarizes key stability data for nitrosourea drugs like this compound, based on general findings for this class of compounds [4].

Condition Stability (Time for 5% Degradation) Recommendations
PBS, pH 7, Room Temp ~10-50 minutes Avoid for long-term storage or preparation.
PBS, pH 7, Refrigerated ~10x increase vs. room temp Preferable for short-term holding.
Acidic Medium, pH 4-5 ~5-10x increase vs. pH 7, RT Recommended for preparing stock solutions.
Frozen Storage Varies; insufficient data for all drugs Feasible for some nitrosoureas, but stability should be verified.
Protocol: Studying this compound-DNA Interaction via ATR-FTIR

This protocol is adapted from a study investigating the molecular binding of this compound to DNA [2].

  • Objective: To determine the binding sites of this compound on DNA and observe conformational changes.
  • Materials: Calf thymus DNA (or your DNA of interest), this compound, Tris-HCl buffer (10 mM, pH 7.4), ATR-FTIR spectrometer, Circular Dichroism (CD) spectrophotometer.
  • Method:
    • Sample Preparation: Prepare a stock DNA solution in Tris-HCl buffer. Incubate at 8°C for 24 hours with intermittent stirring. Determine the concentration spectrophotometrically (A260/A280 ratio ~1.81 indicates pure DNA).
    • Complex Formation: Add this compound solution dropwise to the DNA solution to achieve specific molar ratios (e.g., 1/60, 1/40, 1/20 drug/DNA). Vortex for 15 minutes and incubate at room temperature for 2 hours.
    • ATR-FTIR Measurement: Record spectra in the range of 700-2400 cm⁻¹. Subtract the buffer and free this compound spectra from the complex spectra to isolate changes due to binding.
    • CD Spectroscopy (Optional): Record CD spectra in the far-UV range (200-320 nm) for the same complexes to detect conformational shifts in DNA (e.g., B-form to C-form).
  • Expected Outcome: ATR-FTIR results will show shifts in bands associated with guanine (C6=O6 at ~1715 cm⁻¹) and thymine (C4=O4 at ~1657 cm⁻¹), indicating major groove-directed alkylation [2].
Protocol: Reversing this compound Resistance with Lonidamine

This protocol is based on a 2024 study that demonstrated the efficacy of Lonidamine (LND) as a chemosensitizer for this compound in glioblastoma models [1].

  • Objective: To enhance the cytotoxicity of this compound in resistant glioblastoma cell lines.
  • Materials: Human glioblastoma cell lines (e.g., SF763, SF126), this compound (ACNU), Lonidamine (LND), cell culture reagents, equipment for cytotoxicity assays (e.g., MTT, colony formation), flow cytometer for apoptosis analysis.
  • Method:
    • Pre-treatment: Treat cells with LND (e.g., at IC₂₅ or IC₅₀ concentrations, which were 480 μM and 725 μM for SF763 cells, respectively) for 24 hours.
    • This compound Treatment: Following LND pre-treatment, add this compound to the culture medium.
    • Analysis:
      • Cytotoxicity: Perform MTT or similar assays 48-72 hours post-treatment to measure cell viability. Calculate the Combination Index (Q) to confirm synergy.
      • Apoptosis: Use Annexin V-FITC/PI staining and flow cytometry to quantify apoptotic cells.
      • Colony Formation: Assess long-term proliferative inhibition.
      • Migration/Invasion: Use scratch wound healing and Transwell assays to study metastatic potential.
  • Expected Outcome: LND pre-treatment should significantly increase this compound-induced cytotoxicity, apoptosis, and inhibition of colony formation, migration, and invasion, indicating a reversal of chemoresistance [1].

Experimental Workflow Visualization

The following diagram illustrates the multi-faceted "HMAGOMR" mechanism through which Lonidamine sensitizes glioblastoma cells to this compound, as revealed by recent research [1].

G Lonidamine Chemosensitization of this compound (HMAGOMR Model) LND Lonidamine (LND) Pre-treatment H H: Inhibits Hexokinase LND->H M_mito M: Causes Mitochondrial Dysfunction LND->M_mito H->M_mito Synergistic Energy Depletion G G: Changes Redox Homeostasis H->G M_mgmt M: Downregulates MGMT via Acidification H->M_mgmt A A: Suppresses ATP-dependent Drug Efflux M_mito->A M_mito->G M_mito->M_mgmt R R: Inhibits Energy-dependent DNA Repair M_mito->R A->R O O: Increases Intracellular Oxidative Stress G->O Outcome Enhanced Lethal DNA Cross-links & Cell Death O->Outcome Prevents Repair & Enhances Damage M_mgmt->Outcome Prevents Repair & Enhances Damage R->Outcome Prevents Repair & Enhances Damage ACNU This compound (ACNU) Treatment ACNU->Outcome

References

Solvent Compatibility and Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes solvent compatibility and standard stock solution preparation for nimustine hydrochloride, the commonly used salt form due to its enhanced water solubility [1].

Solvent Compatibility & Solubility Recommended Stock Concentration Storage & Stability
DMSO Highly compatible. Solubility: ≥ 62.5 mg/mL (202.17 mM) [1]. 10-100 mM Aliquot and store at -80°C (6 months) or -20°C (1 month). Protect from moisture and light [1].
Water Compatible. The hydrochloride salt form boasts enhanced water solubility [2] [1]. Varies based on application. Prepare fresh solutions for best results, or follow specific storage recommendations for aqueous formulations.

For in vivo studies, the following ready-to-use formulations can be prepared from the DMSO stock solution [1]:

Formulation Composition Final Concentration
Solution 1 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 2.08 mg/mL (6.73 mM)
Solution 2 10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 2.08 mg/mL (6.73 mM)
Solution 3 10% DMSO + 90% Corn Oil ≥ 2.08 mg/mL (6.73 mM)

Frequently Asked Questions & Troubleshooting

Q1: Why is my this compound solution precipitating upon dilution into the aqueous cell culture medium?

  • Cause: This is a common issue when diluting a concentrated DMSO stock into an aqueous buffer. The sudden change in solvent environment can cause the compound to come out of solution.
  • Solution:
    • Ensure the DMSO stock is at room temperature and thoroughly mixed before use.
    • Pre-warm your culture medium.
    • Add the DMSO stock to the medium slowly and with vigorous vortexing or stirring to ensure rapid and homogeneous dilution.
    • Avoid final DMSO concentrations exceeding 0.1-0.5% in cell culture to maintain cell viability.

Q2: I observe unexpected toxicity or lack of efficacy in my cell assays. What could be wrong?

  • Cause: The biological activity of this compound could be compromised due to compound degradation.
  • Solution:
    • Check Storage: Confirm that the stock solution has been stored correctly at recommended temperatures (-80°C or -20°C) and is protected from light [1].
    • Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to prevent repeated freezing and thawing.
    • Prepare Fresh Solutions: For the most consistent results, use newly prepared stock solutions or recently thawed aliquots.

Q3: Which form should I use for my experiments, this compound or this compound hydrochloride?

  • Recommendation: Use This compound hydrochloride. It is the standard for research as the hydrochloride salt offers enhanced water solubility while maintaining equivalent biological activity to the free base at the same molar concentration [2] [1].

Mechanism of Action and Experimental Workflow

The diagram below illustrates the mechanism of action of this compound as an alkylating agent.

G This compound This compound DNA DNA This compound->DNA Alkylates DSB DSB DNA->DSB Induces ICL ICL DNA->ICL Induces DDR DDR DSB->DDR Activates ICL->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Triggers

The following diagram outlines a general workflow for conducting in vitro experiments with this compound.

G Stock Reconstitute this compound HCl in DMSO Aliquot Aliquot & Store (-80°C / -20°C) Stock->Aliquot Dilute Dilute in Medium (Final DMSO <0.5%) Aliquot->Dilute Treat Treat Cells (24-72 hours) Dilute->Treat Analyze Analyze Outcome (MTT, Western Blot, etc.) Treat->Analyze

References

Nimustine Administration: Key Methods & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary local administration methods for nimustine, which help bypass the blood-brain barrier and increase drug concentration at the tumor site.

Administration Method Key Optimization Parameters Reported Outcomes & Efficacy

| Convection-Enhanced Delivery (CED) [1] | Concentration: 0.25 - 0.75 mg/mL (in rats); Recommended: 0.75 mg/mL. Volume: 7 mL (fixed volume). Infusion Rate: Over 2.5 days. Real-time Monitoring: Co-infusion with Gd-DOTA for MR imaging. Combination Therapy: With systemic Temozolomide (150-200 mg/m²/day for 5 days). | Antitumor Activity: Demonstrated radiographic changes and prolonged survival. Toxicity: Minimal drug-associated toxicity when monitored. | | Cerebrospinal Fluid (CSF) Perfusion [2] | Route: Infused via Ommaya's reservoir to lateral ventricle, drained from lumbar spine. Perfusion Duration: 1 hour. Pharmacokinetics: Drug concentration in CSF peaks at ~40 min; half-lives: ACNU (0.2-1.1 h), MTX (2.8-13.5 h), Ara-C (1.8-6.3 h). | Exposure: Achieves high local drug concentration with low plasma levels, minimizing systemic effects. Feasibility: Effective for disseminated brain and spinal cord tumors. | | Intravenous (IV) in Canine Models [3] [4] | Dosage: 20-25 mg/m² (starting dose in dogs). Dosing Interval: 21 days (3-week cycle). DLT/MTD: Neutropenia is the dose-limiting toxicity (DLT); Maximum Tolerated Dose (MTD) in dogs is 25 mg/m². | Efficacy: In refractory canine lymphoma, 33% achieved Complete Response (CR), 44% Stable Disease (SD). Toxicity: Grade 4 neutropenia and thrombocytopenia observed; manageable with support. |

Frequently Asked Questions & Troubleshooting

Administration & Protocol Design

Q1: What is the primary advantage of using CED over systemic administration for brain tumors? CED uses a pressure gradient to convect drugs directly through the interstitial space of the brain, bypassing the blood-brain barrier. This allows for high local concentrations of this compound (e.g., 0.75 mg/mL) while minimizing systemic exposure and associated toxicities [1].

Q2: How can I plan and monitor the CED procedure to ensure successful drug distribution?

  • Preoperative Planning: Use specialized software (e.g., iPlan Flow) to co-register MRI/CT datasets. Segment the target volume, vessels, and CSF spaces. Plan the catheter trajectory to maintain a minimum 10 mm distance from the catheter tip to any CSF space (ventricles, cortical surface) to prevent infusate leakage [1].
  • Real-Time Monitoring: Mix the this compound infusate with a contrast agent like Gd-DOTA. Perform intermittent MRI (e.g., 4 times during a 2.5-day infusion) to visualize distribution and adjust the infusion rate or pause if leakage into non-target areas is detected [1].

Q3: What are the critical pharmacokinetic properties to consider for CSF perfusion? During a 1-hour CSF perfusion, this compound concentrations peak in the drained CSF around 40 minutes after the start of perfusion. Its half-life in the CSF is very short (0.2 - 1.1 hours), becoming undetectable within 6 hours. This allows for high-dose exposure within a short timeframe [2].

Dosing & Toxicity

Q4: What is the recommended starting dose for this compound in a new in vivo study? For intravenous studies in canine models, a starting dose of 25 mg/m² is recommended, with a dosing interval of 21 days [3] [4]. For direct intracranial delivery via CED in rodent models, a concentration of 0.25 mg/mL can be a starting point for escalation [1].

Q5: What are the most common adverse effects and how can they be managed?

  • Hematological Toxicity: Neutropenia is the dose-limiting toxicity. Nadir typically occurs around 7 days post-administration [4]. Regular CBC monitoring is essential. Febrile neutropenia requires supportive care, including antibiotics and fluid therapy [3] [4].
  • Gastrointestinal Toxicity: Nausea and vomiting are common but were reported as mild in human studies. Pre-medication with antiemetics is advisable [5].
  • Hepatotoxicity: While not commonly reported with ACNU in these studies, it is a known risk with nitrosoureas. Monitor liver enzymes (ALT) periodically [3].

Experimental Workflows

To help visualize the core experimental processes, here are workflows for the key administration methods.

cluster_1 Pre-Infusion Planning cluster_2 Infusion & Monitoring Start Start In Vivo CED Plan1 Pre-operative MRI/CT with angiographs Start->Plan1 Plan2 Co-register data in planning software Plan1->Plan2 Plan3 Segment target volume, CSF spaces, vessels Plan2->Plan3 Plan4 Plan catheter trajectory (>10mm from CSF) Plan3->Plan4 Inf1 Place infusion catheter(s) (up to 2) Plan4->Inf1 Inf2 Mix ACNU with Gd-DOTA contrast agent Inf1->Inf2 Inf3 Initiate CED infusion (7 mL over ~2.5 days) Inf2->Inf3 Inf4 Pause infusion for intermittent MRI Inf3->Inf4 Inf5 Adjust protocol if leakage detected Inf4->Inf5 Inf5->Inf3 Resume End Complete Infusion Inf5->End Finish

Figure 1. Convection-Enhanced Delivery (CED) Workflow

This workflow highlights the critical steps of preoperative planning and real-time monitoring to ensure successful drug delivery to the target area [1].

cluster_day Timeline Post-Dose Start IV this compound Dosing Day0 Day 0: Administer IV bolus (20-25 mg/m²) Start->Day0 Day7 Day 7: Nadir: Monitor for Grade 4 Neutropenia Day0->Day7 Day14 Day 14: Recovery: Blood counts begin to normalize Day7->Day14 Day21 Day 21: Next Cycle: Re-dose if blood counts recovered Day14->Day21 Monitor Critical Action: Perform CBC at baseline and weekly Monitor->Day7

Figure 2. Intravenous Dosing & Toxicity Monitoring Timeline

This timeline illustrates the critical period for hematological monitoring following intravenous administration, with the neutrophil nadir typically occurring around day 7 [3] [4].

References

Nimustine HPLC Analytical Methods: Key Parameters

Author: Smolecule Technical Support Team. Date: February 2026

For a quick comparison, the following table summarizes the core parameters from two established HPLC methods for determining nimustine.

Parameter Method for Blood & Brain Analysis [1] Method on Newcrom R1 Column [2]
Application Matrix Human blood, brain tissue Not specified (pharmacokinetics suggested)
Extraction Method Solid-phase extraction (pre-packed Extrelut column) with pH-specific buffers (pH 4.52 for blood, pH 5.0 for brain) Not specified in detail
Column Type Not specified in abstract Newcrom R1 (reverse-phase with low silanol activity)
Mobile Phase Not specified in abstract Acetonitrile, Water, Phosphoric Acid*
Detection Limit 50 ng/mL (blood), 100 ng/g (brain) Not specified
Key Characteristics Simple, rapid; light-resistant tubes not required at room temperature Mass-spec compatibility possible (replace phosphoric acid with formic acid); scalable for UPLC or preparative separation

Note: For mass spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid [2].

Frequently Asked Questions & Troubleshooting

Here are solutions to some common challenges you might face during this compound analysis.

Q1: How can I improve the peak shape for this compound in my HPLC method?

  • Problem: Tailing or broad peaks for this compound.
  • Solution: The Newcrom R1 column is specifically recommended as a special reverse-phase column with low silanol activity, which can lead to better peak shape for this compound compared to standard C18 columns [2].

Q2: My method requires MS compatibility. What mobile phase modification should I make?

  • Problem: Standard phosphate-based mobile phases are not suitable for mass spectrometric detection.
  • Solution: When using the Newcrom R1 method, you can achieve MS compatibility by replacing phosphoric acid with a volatile acid like formic acid in the mobile phase [2].

Q3: How can I efficiently extract this compound from complex biological matrices like blood or brain tissue?

  • Problem: Low recovery or high background interference from samples.
  • Solution: A published method uses a pre-packed Extrelut column for solid-phase extraction. The key is to use different pH buffers for different tissues: a pH 4.52 buffer for blood and a pH 5.0 buffer for brain tissue to optimize recovery [1].

Q4: What is a critical stability consideration when working with this compound solutions?

  • Problem: Degradation of this compound leading to inaccurate quantification.
  • Solution: While one method notes that light-resistant tubes were unnecessary at room temperature during its specific extraction procedure [1], this compound is a nitrosourea and can be susceptible to degradation. It is generally good practice to protect stock and working solutions from light and store them as recommended. The degradation kinetics of this compound in aqueous solution have been studied, which can inform stability protocols [3].

Detailed Experimental Protocol: this compound in Blood & Brain

Below is a detailed workflow for the determination of this compound in human blood and brain tissue using HPLC, based on the established method [1].

A Sample Collection B Sample Preparation (Homogenize brain tissue) A->B C Adjust pH B->C D Solid-Phase Extraction C->D C1 Use pH 4.52 buffer for blood C->C1 C2 Use pH 5.0 buffer for brain C->C2 E HPLC Analysis D->E D1 Use pre-packed Extrelut column D->D1 F Data Analysis & Quantification E->F E1 Lower limit of detection: 50 ng/mL (blood) 100 ng/g (brain) E->E1

Protocol Steps:
  • Sample Collection & Preparation: Collect blood and brain tissue samples. Brain tissue should be homogenized appropriately to create a uniform matrix for analysis [1].
  • pH Adjustment: This is a critical step for efficient extraction.
    • For blood samples, adjust the pH using a pH 4.52 buffer.
    • For brain tissue homogenates, adjust the pH using a pH 5.0 buffer [1].
  • Solid-Phase Extraction (SPE):
    • Load the pH-adjusted samples onto a pre-packed Extrelut column.
    • This step helps to clean up the sample and pre-concentrate the analyte, removing interfering substances from the complex biological matrices [1].
  • HPLC Analysis:
    • Inject the extracted sample into the HPLC system.
    • The method is reported to be simple and rapid, with a lower limit of detection of 50 ng/mL for blood and 100 ng/g for brain [1]. The specific column and mobile phase used in the original publication can be applied.
  • Data Analysis: Quantify the this compound concentration in the samples by comparing the peak areas against a calibrated standard curve.

Method Development & Validation Considerations

When developing or adapting a method, keep these points in mind:

  • Method Scalability: The method using the Newcrom R1 column is noted as being scalable and suitable for everything from fast UPLC applications to preparative-scale isolation of impurities [2].
  • Validation Parameters: For any new method, comprehensive validation is required. While not specified for this compound in these results, standard validation parameters include linearity, accuracy (recovery), precision (intra-day and inter-day), limit of detection (LOD), and limit of quantification (LOQ). You can refer to general HPLC validation guidelines, like those followed in other drug analysis studies [4] [5].

References

nimustine vs temozolomide efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Protocols

Study Type Key Experimental Findings Experimental Methodology

| Clinical Study (2014) | • Population: 135 patients with newly diagnosed GBM [1]. • Result: TMZ group showed superior median OS (Multivariate Cox analysis: HR 0.45 for OS, p=0.002) [1] [2]. | • Patients underwent extensive tumor resection followed by radiation and chemotherapy [1]. • Groups: 34 patients received TMZ; 101 received ACNU-based chemotherapy (plus teniposide or cisplatin) [1]. • Analysis: Efficacy was based on OS and PFS, adjusting for age, performance status, extent of resection, and MGMT status [1]. | | Pre-Clinical Study (2021) | • Model: Used human TMZ-resistant GBM cell lines (TMZ-R-cells) and mouse models [3]. • Result: CCNU and ACNU demonstrated efficient antitumor effects on TMZ-R-cells, both in vitro and in vivo, while TMZ did not [3]. | • TMZ-R-cells were established by continuous culture of GBM cells under TMZ treatment for over a year [3]. • Drug effects were analyzed through cell counting assays, cell death assays, and measuring DNA damage response [3]. • In vivo survival was assessed in mice implanted with TMZ-R-cells and treated with the drugs [3]. | | Network Meta-Analysis (2025) | • Analysis: Compared TMZ+radiotherapy (standard care) with 11 combination therapies [4]. • Result: For recurrent GBM, the combination of nimustine with standard treatment ranked best for improving OS and PFS with a favorable safety profile [4]. | • A systematic search of PubMed, Cochrane Library, and EMBASE was conducted for eligible studies [4]. • Outcomes included PFS, OS, and grade 3-5 adverse events. Therapies were ranked using network meta-analysis [4]. |

Mechanisms of Action and Shared Pathway

Although TMZ and ACNU have different primary mechanisms, they can activate a shared signaling pathway that leads to cancer cell death.

The following diagram illustrates this common downstream apoptotic pathway triggered by both drugs, as identified in glioma cell line studies [5] [6].

Start TMZ or ACNU Treatment DNADamage Induction of DNA Damage Start->DNADamage MAPK Activation of MAPK Cascade (JNK) DNADamage->MAPK cJun Phosphorylation & Activation of c-Jun MAPK->cJun AP1 Formation of AP-1 Complex cJun->AP1 BIM Transcription of Pro-apoptotic BIM AP1->BIM Apoptosis Execution of Apoptosis BIM->Apoptosis

The key mechanistic insight is that despite their different initial DNA lesions, both drugs can converge on the JNK/c-Jun signaling pathway to induce cell death via the pro-apoptotic protein BIM. This shared route may explain the efficacy of both agents in sensitive cells [5] [6].

References

Comparative Toxicity Profile: Nimustine vs. Carmustine

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Type Nimustine (ACNU) Carmustine (BCNU) Comparative Notes & Evidence
Hematological Toxicity Common, often dose-limiting. Grade 3/4 events frequent in combination therapy [1]. Common; delayed & cumulative myelosuppression is a hallmark. Nadir: platelets ~27 days, leukocytes ~35 days [2]. Both cause significant myelosuppression. Toxicity is a primary reason for use limitations [2] [3].
Pulmonary Toxicity Not prominently featured in results. Dose-dependent pulmonary fibrosis; occurs in 10-30% of patients, can be fatal [2]. Carmustine has a well-defined, significant risk of pulmonary fibrosis; this is a major differentiating toxicity [2].
Neurotoxicity (Direct) In CED for DIPG: potential for brain edema, headache, motor weakness [4]. Can cause leukoencephalopathy, cognitive impairment, seizures [5]. Both can be neurotoxic, but administration route critically influences risk (e.g., high local concentration with CED) [4] [5].
Ocular Toxicity Water-soluble; significantly less associated with ocular pain & blindness during intracarotid infusion [6]. Frequent ocular pain, scleral redness; risk of retinal & optic nerve damage, possibly linked to ethanol diluent [6]. A key practical difference. This compound may be preferable for intracarotid administration due to lower ocular toxicity [6].
Hepatotoxicity Not prominently featured in results. Reversible enzyme elevation, hepatomegaly, necrosis in up to 26% of patients [2]. Hepatotoxicity is a recognized risk with nitrosoureas [2].
Nephrotoxicity Not prominently featured in results. Dose-dependent; can lead to renal impairment, uremia [2]. Nephrotoxicity is a recognized risk with nitrosoureas [2].

Detailed Experimental Data and Methodologies

Supporting data for the table above comes from specific study designs and experimental models.

  • Hematological Toxicity Evidence

    • For this compound: A phase I/II study of TMZ + ACNU in recurrent malignant gliomas defined the Maximum Tolerated Dose (MTD) based on hematological toxicity. At the MTD (ACNU 40 mg/m² + TMZ 150 mg/m²), 35% of patients experienced Grade 3 or 4 toxicities, predominantly hematological [1].
    • For Carmustine: The delayed myelosuppression is a consistent clinical observation. The nadir for platelets occurs around 27 days post-administration and for leukocytes around 35 days, which is a defining characteristic of nitrosoureas [2].
  • Ocular Toxicity Evidence

    • A clinical study involving 123 infusions of this compound and 53 infusions of carmustine provided a direct comparison [6].
      • Carmustine: All patients experienced ipsilateral eye pain during intracarotid infusion, and one patient developed unilateral blindness.
      • This compound: This water-soluble, ethanol-free drug caused no eye pain during its infusions in the same study [6].
  • Comparative Cytotoxicity & MGMT Depletion (Preclinical Data)

    • A comparative in vitro study on tumor cell lines investigated the cytotoxic potency of ACNU and BCNU with and without depletion of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT, also known as MGMT) using O6-benzylguanine (O6-BG) [7].
    • Without AGT depletion: BCNU was more effective in tumor cells with high AGT activity.
    • After AGT depletion: The cytotoxic potency of ACNU was higher than that of BCNU. The study concluded that while ACNU may be more potent after AGT depletion, its higher clinical toxicity may necessitate dose reduction, potentially negating the advantage over BCNU in systemic use [7].

The experimental workflow and key finding from this preclinical study can be summarized as follows:

G Start Start: Tumor Cell Lines AGT_Status Determine Baseline AGT Activity Start->AGT_Status High_AGT High AGT Activity AGT_Status->High_AGT Low_AGT Low AGT Activity AGT_Status->Low_AGT Drug_Application Apply BCNU or ACNU High_AGT->Drug_Application Low_AGT->Drug_Application AGT_Depletion Deplete AGT using O6-BG Drug_Application->AGT_Depletion Result_1 Outcome: BCNU shows superior cytotoxicity Drug_Application->Result_1 Without AGT Depletion Result_2 Outcome: ACNU shows superior cytotoxicity AGT_Depletion->Result_2 After AGT Depletion

Key Conclusions for Professionals

For researchers and clinicians, the choice between these agents involves weighing specific compound properties and clinical context:

  • Carmustine's Distinct Risks: Carmustine carries a significant risk of dose-limiting pulmonary fibrosis and specific ocular toxicity, which are major considerations in treatment planning [2] [6].
  • This compound's Potential Advantages: this compound's water solubility may offer a safety advantage for localized delivery routes like intracarotid infusion or Convection-Enhanced Delivery (CED), as it is associated with significantly lower ocular toxicity [4] [6].
  • Shared Dose-Limiting Toxicity: For systemic administration, myelosuppression is the primary dose-limiting toxicity for both drugs, and their profiles are otherwise broadly similar as nitrosoureas [2].

It is important to note that much of the comparative data, especially regarding pulmonary and ocular toxicity, comes from older studies. The ongoing development of novel agents like tinostamustine (a dual-acting alkylating and HDAC inhibiting agent) highlights the field's continued efforts to improve the therapeutic index of this drug class [8].

References

nimustine DNA binding constant determination

Author: Smolecule Technical Support Team. Date: February 2026

DNA Binding Constant and Thermodynamic Data

The table below summarizes the key quantitative data from experimental studies on Nimustine-DNA interaction.

Parameter Reported Value Experimental Method Interpretation
Binding Constant (K𝑎) ( 3.27 \times 10^3 \text{M}^{-1} ) UV-Visible Spectroscopy [1] Suggests a moderate affinity interaction [1].
Free Energy Change (ΔG) -4.79 kcal/mol UV-Visible Spectroscopy [1] The negative value confirms a spontaneous binding reaction [1].
Enthalpy Change (ΔH) Positive (Endothermic) Isothermal Titration Calorimetry (ITC) [2]
Entropy Change (ΔS) Positive Isothermal Titration Calorimetry (ITC) [2] The reaction is entropy-driven, pointing to hydrophobic interactions as a key force [2].

Experimental Methods and Protocols

Here are the methodologies used in the studies to obtain the aforementioned data.

UV-Visible Spectroscopy

This method determines the binding constant by observing changes in the absorption spectrum of DNA or the drug upon complex formation.

  • DNA Solution Preparation: Highly polymerized calf thymus DNA is dissolved in tris-HCl buffer (e.g., 10 mM, pH 7.4). The purity is often verified by ensuring the ratio of absorbance at 260 nm and 280 nm (A260/A280) is approximately 1.8-1.9 [2] [1].
  • Titration Experiment: A fixed concentration of DNA solution is titrated with increasing concentrations of this compound drug solution [1].
  • Data Analysis: The binding constant (K𝑎) is calculated from the spectral changes. A common method is using the Benesi-Hildebrand equation or similar plots. The free energy change (ΔG) is then derived using the relationship ΔG = -RT ln(K𝑎), where R is the gas constant and T is the temperature [1].
Isothermal Titration Calorimetry (ITC)

ITC is considered the "gold standard" for studying biomolecular interactions, as it directly measures the heat released or absorbed during binding, allowing for the simultaneous determination of K𝑎, ΔH, ΔG, and ΔS in a single experiment [2].

  • Sample Preparation: Highly pure DNA and this compound solutions are prepared in the same buffer to avoid heat effects from buffer mismatch.
  • Titration and Measurement: The this compound solution is injected in a series of small aliquots into the DNA solution housed in the sample cell. The instrument meticulously measures the heat required to maintain a constant temperature between the sample and a reference cell after each injection [2].
  • Data Fitting: The plot of heat released per injection versus the molar ratio is fitted to a suitable binding model, from which all thermodynamic parameters are directly obtained [2].

Key Binding Mechanism Insights

Advanced spectroscopic techniques provide a deeper insight into the nature of the interaction, which is crucial for understanding the drug's mechanism of action.

  • Binding Site: Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy indicates that this compound binds specifically to the guanine (C6=O6) and thymine (C4=O4) bases within the major groove of DNA [2] [3]. This is a key finding, as it moves beyond simply classifying it as an alkylating agent and identifies the precise location of interaction.
  • Conformational Change: Circular Dichroism (CD) Spectroscopy reveals that the binding of this compound perturbs the native B-conformation of DNA, causing a partial transition toward a C-form structure. This indicates that the drug induces local structural changes to the DNA helix [2].

The following diagram illustrates the workflow for characterizing this compound-DNA binding, integrating the methodologies discussed.

G Start Start: Characterize This compound-DNA Binding UVVis UV-Vis Spectroscopy Start->UVVis ITC Isothermal Titration Calorimetry (ITC) Start->ITC ATR_FTIR ATR-FTIR Spectroscopy Start->ATR_FTIR CD Circular Dichroism (CD) Spectroscopy Start->CD K_a Binding Constant (Kₐ) UVVis->K_a DG Free Energy (ΔG) UVVis->DG ITC->K_a ITC->DG DH_DS Enthalpy (ΔH) & Entropy (ΔS) ITC->DH_DS BindingSite Binding Site Identification (Major Groove: G, T) ATR_FTIR->BindingSite Conformation DNA Conformational Change (B- to C-form) CD->Conformation Insight Integrated Insight: Moderate affinity, entropy-driven binding in the major groove K_a->Insight DG->Insight DH_DS->Insight BindingSite->Insight Conformation->Insight

Further Research Considerations

For a more comprehensive comparison, you could explore other established methods for studying protein-DNA interactions, such as the Electrophoretic Mobility Shift Assay (EMSA) or Chromatin Immunoprecipitation (ChIP), although these were not used in the cited this compound studies [4]. Furthermore, molecular docking simulations have predicted that the interaction is primarily stabilized by van der Waals forces and hydrogen bonding, which aligns well with the experimental thermodynamic data [1].

References

Cytotoxicity and Combination Therapy Data

Author: Smolecule Technical Support Team. Date: February 2026

Cell Line / Model Assay Type Treatment Conditions Key Findings (IC50/Effect) Citation
SF126 (human glioblastoma) Cell survival (CCK-8) ACNU alone IC50: 480 μM [1]
SF763 (human glioblastoma) Cell survival (CCK-8) ACNU alone IC50: 1445 μM [1]
SF763 (resistant xenograft) In vivo tumor growth LND + ACNU vs. ACNU alone Significant tumor growth inhibition with combination therapy [1]
U-87 MG (human glioma) Cell viability (MTT) Nimustine alone IC50: 0.84 μM [2]
LN-229 (human glioma) Apoptosis analysis 50 μM ACNU for 72-120 hrs Time-dependent apoptosis induction [2]
U251 & U87MG (human glioma) Apoptosis (Annexin V/PI) & Proliferation (CFSE) 7579 mAb + ACNU vs. single agents Enhanced apoptosis and inhibited proliferation synergistically [3]

Experimental Protocols for Key Assays

Here are the methodologies for the most relevant assays used in the cited studies.

  • Cell Viability CCK-8 Assay [1]:

    • Plate glioblastoma cells (e.g., SF126, SF763) in 96-well plates.
    • After 24 hours, treat with serial dilutions of ACNU for a designated period (e.g., 24 hours).
    • Add CCK-8 reagent directly to each well and incubate for 1-4 hours.
    • Measure the absorbance at 450 nm using a microplate reader. Cell survival rates are calculated relative to untreated control cells.
  • Apoptosis Detection by Annexin V-FITC/PI Staining [1] [3]:

    • Seed cells (e.g., glioma cell lines U251, U87MG) in 6-well plates.
    • Treat with the desired agents (e.g., ACNU, anti-TfR antibody, or combination) for a set time (e.g., 72 hours).
    • Harvest cells, wash with ice-cold PBS, and resuspend in binding buffer.
    • Incubate cells with FITC-conjugated Annexin V and Propidium Iodide (PI) at room temperature for 15-30 minutes in the dark.
    • Analyze stained cells by flow cytometry within one hour. Viable cells are Annexin V-/PI-; early apoptotic cells are Annexin V+/PI-; late apoptotic/necrotic cells are Annexin V+/PI+.
  • Colony Formation Assay [1]:

    • Treat glioblastoma cells with IC25 or IC50 concentrations of ACNU and/or Lonidamine (LND).
    • After treatment, trypsinize and re-seed a small number of cells (e.g., a few hundred to a thousand) into new culture dishes.
    • Allow cells to grow for 1-3 weeks, until visible colonies form in the control group.
    • Fix colonies with methanol or paraformaldehyde and stain with crystal violet or Giemsa.
    • Count colonies (typically >50 cells per colony) manually or with imaging software. The colony formation rate is calculated relative to the control group.

Mechanisms of Action and Signaling Pathways

This compound's cytotoxicity primarily stems from inducing DNA cross-links, triggering a DNA damage response and apoptosis.

G ACNU This compound (ACNU) DNA DNA Alkylation ACNU->DNA ICL Interstrand Cross-Links (ICLs) DNA->ICL DDR DNA Damage Response (DDR) (γH2AX Phosphorylation) ICL->DDR MAPK MAPK Pathway Activation DDR->MAPK Apoptosis Apoptosis Execution (Caspase-3/8/9 Cleavage) DDR->Apoptosis Direct Trigger JNK JNK/c-Jun Phosphorylation MAPK->JNK AP1 AP-1 Transcription Factor Activation JNK->AP1 BIM BIM Upregulation (Pro-apoptotic protein) AP1->BIM BIM->Apoptosis

Diagram: ACNU-Induced Apoptosis via DNA Damage and JNK/BIM Pathway. This compound alkylates DNA, leading to interstrand cross-links that trigger the DNA damage response. This activates the MAPK pathway, specifically JNK and c-Jun, which in turn activates the AP-1 transcription factor. AP-1 induces the expression of the pro-apoptotic protein BIM, ultimately leading to caspase-mediated apoptosis [2] [4].

Research Implications and Future Directions

  • Overcoming Resistance: The combination of this compound with the energy blocker Lonidamine (LND) presents a promising strategy to reverse chemoresistance in glioblastoma. The proposed "HMAGOMR" mechanism involves LND downregulating MGMT, inhibiting glycolysis, and disrupting redox homeostasis to sensitize cells to ACNU [1].
  • Novel Combinations: Anti-transferrin receptor (TfR) antibodies enhanced the growth inhibitory effects of ACNU on glioma cells, suggesting that chemo-immunotherapy combinations are a viable area for further investigation [3].
  • Advanced Genotoxicity Testing: Mass spectrometric quantification of γ-H2AX is emerging as a robust and specific method for assessing the genotoxic effects of chemotherapy agents like this compound, offering advantages over traditional immunoassays [5] [6].

References

nimustine metabolite identification and analysis

Author: Smolecule Technical Support Team. Date: February 2026

Nimustine Metabolite Identification in Rats

The table below summarizes the four major radioactive metabolites of this compound (ACNU) identified in rat urine after intravenous administration, as reported in a 1985 study [1].

Metabolite ID Metabolite Name (Structure) Key Characteristics
M-D 1-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-hydroxy-2-imidazolidinone Main metabolite; an imidazolidinone compound.
M-C 1-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-hydroxy-3-nitroso-2-imidazolidinone Major metabolite; a nitrosated form of M-D.
M-B 1-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)urea Major metabolite; the denitrosated derivative of ACNU.
M-A 3,4-dihydro-7-methylpyrimido[4,5-d]pyrimidin-2-(1H)-one Major metabolite; a cyclized pyrimidopyrimidine compound lacking the ethylene moiety.

Experimental Protocol for Metabolite Identification

The foundational study used the following methodology to identify these metabolites [1]:

  • Animal Model: Rats.
  • Administration: Intravenous injection of carbon-14-labeled ACNU (14C-ACNU).
  • Sample Collection: Urine.
  • Separation & Analysis: Two-dimensional thin-layer chromatographic analysis to separate and detect radioactive metabolites.
  • Identification: Metabolites were identified by comparison with authentic compounds and discussion of their formation mechanisms in vivo.

Mechanism of Action and Resistance

For a comprehensive comparison guide, understanding this compound's mechanism and resistance is crucial. The following diagram illustrates its journey from administration to cell death and the key resistance mechanism.

G A This compound (ACNU) B Spontaneous decomposition A->B C Reactive Electrophiles B->C D DNA Alkylation (O⁶-guanine) C->D E DNA Interstrand Cross-links (ICLs) D->E  Secondary  reaction F DNA Damage Response Activation (DDR) E->F G Apoptosis (Cell Death) F->G H JNK/c-Jun Activation F->H I BIM Protein Induction H->I I->G MGMT MGMT Repair Protein MGMT->D Repairs Resistance Repaired DNA (Resistance) MGMT->Resistance

This compound is a chloroethylnitrosourea (CENU) alkylating agent [2] [3]. Its anti-tumor activity is primarily due to the formation of DNA interstrand cross-links (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription [2] [3]. The diagram shows this process is supported by activation of signaling pathways like JNK/c-Jun, leading to the induction of the pro-apoptotic protein BIM, which promotes programmed cell death [4].

A key mechanism of tumor resistance to this compound involves the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT directly repairs the initial O6-alkylguanine lesion, preventing the formation of lethal cross-links [5]. The energy blocker Lonidamine can reverse this resistance by downregulating MGMT expression, among other mechanisms [5].

Research Context and Further Directions

The metabolite data comes from a single, older animal study [1]. For a modern comparison guide, you may need more current data. Here are suggestions for further research:

  • Investigate Modern Analytical Techniques: Newer approaches like Liquid Chromatography-Mass Spectrometry (LC-MS) could provide more sensitive and comprehensive metabolite profiling. The 2023 study on local delivery used mass spectrometry imaging to track ACNU distribution in the brain, demonstrating a contemporary application of this technology [6].
  • Explore Clinical Combination Strategies: Recent research focuses on overcoming resistance. The combination of this compound with the energy blocker Lonidamine has shown promise in reversing MGMT-mediated resistance in glioblastoma models, presenting a viable strategy for clinical development [5].

References

nimustine O6-methylguanine-DNA methyltransferase correlation

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Evidence and Protocols

The correlation between Nimustine and MGMT is supported by specific experimental data and methodologies that are crucial for researchers to understand.

  • Clinical Correlation Study: A 2003 clinical study investigated the relationship in 18 glioblastoma patients treated with this compound (ACNU)-based chemotherapy [1].

    • Methodology: MGMT protein expression was analyzed using immunohistochemistry (IHC) on tumor tissue samples. The expression levels were categorized as high (3+ to 2+) or low (1+ to 0).
    • Key Findings: The study found a statistically significant difference in overall survival based on MGMT expression. Patients with low MGMT expression had a median overall survival of 22 months, compared to only 12 months for patients with high MGMT expression. The difference in progression-free survival was also notable, though the statistical significance was lower [1].
  • Preclinical Evidence in Resistant Cancers: A 2021 study provided important insights into this compound's potential against tumors that have developed resistance to Temozolomide (TMZ), another common alkylating agent [2].

    • Methodology: Researchers established TMZ-resistant clones from human GBM cell lines (U87, U251MG, U343MG) by continuous TMZ exposure. The antitumor effects of TMZ, CCNU (Lomustine), and ACNU (this compound) were then analyzed both in laboratory cultures (in vitro) and in mouse models (in vivo).
    • Key Findings: While TMZ lost its effectiveness against the resistant cells, both CCNU and ACNU (this compound) demonstrated efficient antitumor effects on these TMZ-resistant cells. The cell death signaling triggered by these nitrosoureas was linked to the initiation of the DNA damage response [2].

MGMT Detection Methods for Research

Accurately determining MGMT status is critical for correlating it with drug response. The most common methods used in research are summarized below.

Method What It Measures Key Advantages Key Limitations / Disadvantages
Immunohistochemistry (IHC) MGMT protein expression levels in tissue. Distinguishes tumor from non-tumor cells; widely available. Semi-quantitative; subjective interpretation [3] [4].
Methylation-Specific PCR (MSP) Methylation status of the MGMT gene promoter. High sensitivity; common in clinical trials. Semi-quantitative; does not show exact methylation locations [3] [4].
Pyrosequencing Quantitative methylation level at individual CpG sites in the promoter. Quantitative and highly reliable. Requires specialized equipment and protocols [3].

A systematic review has shown that protein expression by IHC does not always agree with promoter methylation status by MSP, suggesting these methods may identify different patient groups and should not be used interchangeably [4]. A combination of IHC and quantitative MSP may offer high sensitivity and specificity for predicting MGMT status [3].

Research Applications and Workflow

The relationship between this compound and MGMT has direct applications in designing experiments and clinical research. The following diagram illustrates a generalized experimental workflow for evaluating this compound efficacy in a preclinical glioma model, incorporating MGMT status analysis.

Start Start: Establish Glioma Model A Analyze MGMT Status Start->A B Group by MGMT Status (e.g., High vs. Low) A->B C Administer this compound (ACNU) B->C D Monitor Tumor Response (e.g., Growth, Apoptosis) C->D E Analyze Correlation (MGMT vs. Treatment Outcome) D->E

Based on the evidence, here are key considerations for research and drug development:

  • Patient Stratification: MGMT status is a critical biomarker for stratifying patients in clinical trials for this compound. Tumors with low MGMT expression or a methylated MGMT promoter are more likely to respond [1] [5].
  • Overcoming TMZ Resistance: this compound is a strong candidate for salvage therapy in patients with glioblastoma that has developed resistance to Temozolomide, as its efficacy appears maintained in this setting [2].
  • MGMT Inhibition Strategies: A prominent strategy to overcome MGMT-mediated resistance is the use of MGMT inhibitors, such as O6-benzylguanine (O6-BG), which depletes the repair protein and can sensitize tumors to this compound [6]. Research is also focused on developing inhibitor-resistant MGMT variants like P140K for gene therapy approaches to protect healthy cells during chemotherapy [6].

References

Chemical Profile & Inferred Stability

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key chemical characteristics of nimustine (also known as ACNU) based on available literature. While these properties are related to overall stability, they do not specifically confirm or quantify photostability.

Property Description Relevance to Stability
Chemical Class [1] Nitrosourea (alkylating agent) The nitrosourea group is generally reactive and can be susceptible to decomposition.
Solubility [2] Water-soluble (as this compound hydrochloride) May influence the choice of solvent for stability-testing protocols.
Primary Stability Concern [1] Spontaneous decomposition at physiological pH Indicates the molecule is inherently unstable and degrades in solution, which is a key factor in its mechanism of action [1].

One source notes that this compound undergoes spontaneous decomposition at physiological pH [1]. This inherent instability in solution is a strong indicator that the drug requires careful handling and specific storage conditions, which likely includes protection from light, even though direct photostability data is not available.

Recommended Experimental Approach

In the absence of published data, you can establish this compound's photostability using standardized regulatory guidelines. The International Council for Harmonisation (ICH) guideline Q1B provides a validated methodology for photostability testing of new drug substances and products.

The workflow below outlines the core process.

cluster_prep Sample Preparation cluster_exposure Controlled Light Exposure cluster_analysis Post-Exposure Analysis Start Start Photostability Test SamplePrep Sample Preparation Start->SamplePrep Exposure Controlled Light Exposure SamplePrep->Exposure prep1 Prepare representative samples (e.g., solid, solution) Analysis Post-Exposure Analysis Exposure->Analysis expose1 Expose test set to ICH-specified light conditions Assessment Result Assessment Analysis->Assessment analyze1 Compare test vs. control using validated methods: End Report Conclusions Assessment->End prep2 Divide into paired sets: Test (light) & Control (dark) prep1->prep2 expose2 Protect control set from light (same temperature) expose1->expose2 analyze2 • HPLC / Chromatography • Visual Inspection • Spectrophotometry analyze1->analyze2

Key Experimental Parameters Based on ICH Q1B:

  • Light Source: Exposure to both visible light (1.2 million lux hours) and ultraviolet light (200 watt hours per square meter) as per the option 2 "cool white" and "near UV" lamp system described in the guideline [3].
  • Sample Form: Testing should be performed on the drug substance itself (this compound hydrochloride solid) and, if applicable, on its finished product (e.g., a solution for injection).
  • Analysis: Use high-performance liquid chromatography (HPLC) to detect and quantify any changes in the drug's concentration or the appearance of degradation products. Visual inspection for color change and precipitation is also critical.

References

Principles of Purity Analysis for Nimustine

Author: Smolecule Technical Support Team. Date: February 2026

For a drug like nimustine, purity analysis is critical. The focus is often on identifying and quantifying specific, harmful impurities. The table below summarizes the key aspects based on general pharmaceutical analysis practices, particularly for nitrosamine-containing compounds [1].

Aspect Description & Relevance to this compound
Primary Concern Detection of N-Nitrosamine Impurities (NAIs); confirmed carcinogenic/genotoxic potential [1]
Analytical Challenge Requires extremely sensitive techniques to detect NAIs at trace levels (low parts-per-billion or trillion) [1]
Core Techniques Liquid/Gas Chromatography with Mass Spectrometry (LC-MS/GC-MS) are foundational. High-Resolution Mass Spectrometry (HRMS) is increasingly used [1]
Regulatory Driver Stringent guidelines from agencies (e.g., US FDA, EMA) mandate control of NAIs, triggering product recalls [1]

General Workflow for Impurity Analysis

The following diagram illustrates a high-level workflow for analyzing impurities in pharmaceuticals like this compound. This process ensures that any harmful substances are identified and quantified to meet safety standards [1].

Start Pharmaceutical Sample (e.g., this compound) SamplePrep Sample Preparation Start->SamplePrep Extraction & Purification InstrumentalAnalysis Instrumental Analysis (LC-MS/GC-MS/HRMS) SamplePrep->InstrumentalAnalysis Prepared Sample DataProcessing Data Processing & Analysis InstrumentalAnalysis->DataProcessing Raw Spectral Data RegulatoryDecision Regulatory Decision & Reporting DataProcessing->RegulatoryDecision Quantified Impurity Profile

References

nimustine hydrochloride spectroscopic validation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: DNA and RNA Binding

The following table summarizes the key interactions of nimustine with DNA and RNA, highlighting its alkylating and cross-linking actions [1] [2].

Feature DNA Interaction [1] RNA (tRNA) Interaction [2]
Primary Binding Site Major groove Guanine and cytosine residues; preliminary binding with uracil
Specific Base Interactions Guanine (C6=O6) and Thymine (C4=O4) -
Conformational Change Perturbation of native B-DNA; partial transition to C-form -
Thermodynamics Entropy-driven, endothermic reaction (suggests hydrophobic interactions) -
Molecular Docking Binding Energy - -4.68 kcal/mol
Hydrogen Bonds Formed - Two (with U52 and A62 residues)
Key Mechanism Major groove-directed alkylation; can lead to interstrand cross-linking [3] Alkylation

Experimental Protocols for Interaction Studies

Here are the methodologies used in the search results to characterize this compound's interactions with biomolecules.

DNA Binding Studies via ATR-FTIR and CD Spectroscopy [1]

This protocol outlines the process for studying this compound's interaction with calf thymus DNA.

G Start Start: Prepare Solutions DNA Prepare DNA stock solution (42 mM in Tris-HCl buffer, pH 7.4) Start->DNA Drug Prepare this compound solution (varying concentrations) Start->Drug Complex Mix drug dropwise into DNA Vortex 15 min, incubate 2h at RT Achieve molar ratios (1/60, 1/40, 1/20) DNA->Complex Drug->Complex Measure Measure FTIR and CD Spectra Complex->Measure FTIR ATR-FTIR Spectroscopy Measure->FTIR CD CD Spectroscopy Measure->CD Analyze Analyze Spectral Changes (DNA base binding, conformation) FTIR->Analyze CD->Analyze

tRNA Binding Studies via Spectroscopy and Molecular Docking [2]

This protocol describes the investigation of this compound's interaction with tRNA from Baker's yeast.

G Start Start: Prepare tRNA and Drug tRNA Prepare tRNA solution (Verify purity via A260/A280 ratio ~1.89) Start->tRNA Drug Prepare this compound solution Start->Drug Complex Incubate this compound with tRNA (1h at 37°C for FTIR) tRNA->Complex Drug->Complex Methods Employ Multiple Techniques Complex->Methods Exp Experimental Methods->Exp Comp Computational Methods->Comp FTIR ATR-FTIR Spectroscopy Exp->FTIR CD CD Spectroscopy Exp->CD UV UV-Visible Spectroscopy Exp->UV Dock Molecular Docking (Predict binding orientation/energy) Comp->Dock Analyze Correlate and Analyze Data (Binding sites, affinity, conformation) FTIR->Analyze CD->Analyze UV->Analyze Dock->Analyze

A Framework for Spectroscopic Method Validation

While a validated spectroscopic method for this compound is not available, the ICH Q2(R2) guideline [4] [5] and a published method for another drug [6] provide a framework. To develop and validate a method like UV-Vis spectroscopy for this compound, you would need to establish and report the following parameters:

Validation Parameter Objective & Typical Procedure
Linearity & Range Establish a linear relationship between concentration and absorbance. Prepare and measure standard solutions across a range (e.g., 5-50 μg/mL) and calculate the correlation coefficient (R²).
Accuracy Determine the closeness to true value. Perform a recovery study by spiking known amounts of this compound into a placebo or formulation and analyzing the percentage recovered.
Precision Assess repeatability (intra-day) and intermediate precision (inter-day, different analysts). Analyze multiple replicates of the same sample and calculate the %RSD.
Specificity Prove the method can distinguish this compound from impurities or degradation products. Analyze samples after forced degradation (e.g., acid/base hydrolysis, oxidation).
LOD & LOQ Determine detection and quantitation limits. Calculate based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S, LOQ = 10σ/S).
Robustness Evaluate method resilience to small, deliberate parameter changes (e.g., temperature, wavelength variation).

References

nimustine comparative genomic profiling response

Author: Smolecule Technical Support Team. Date: February 2026

Nimustine Efficacy & Comparison Data

Comparison Context Key Findings on this compound (ACNU) Experimental Model Reference
vs. Temozolomide (TMZ) in Glioblastoma (GBM) Efficient antitumor effect on TMZ-resistant GBM cells; TMZ efficacy was significantly reduced. In vitro & in vivo using TMZ-resistant human GBM cell lines (U87, U251, U343) [1]. [1]
Alongside other Nitrosoureas (e.g., Lomustine/CCNU) in GBM Both CCNU and ACNU demonstrated efficient antitumor effects on TMZ-resistant GBM cells and prolonged survival in mice [1]. ACNU is noted for its high water-solubility [2]. In vitro & in vivo (mouse model) with TMZ-resistant human GBM cells [1]. [1] [2]
Local vs. Systemic Delivery for Brain Tumors Convection-Enhanced Delivery (CED) of ACNU resulted in robust drug distribution in rodent brain, delayed clearance, induced tumor infiltration of CD4/CD8 lymphocytes, and showed efficacy in a Phase II trial for pediatric brainstem glioma [2] [3]. Rodent brain tumor models (9L gliosarcoma), mass spectrometry imaging, and a multicenter Phase II clinical trial in pediatric DIPG patients [2] [3]. [2] [3]
In Melanoma Treatment Used historically in the DAV regimen (with dacarbazine and vincristine) for advanced melanoma, though its role has diminished with newer therapies [4]. Clinical practice (Japan); dedicated clinical trials for this specific regimen were not cited [4]. [4]

Detailed Experimental Protocols

For researchers looking to replicate or understand the key studies, here is a detailed look at the methodologies used.

Protocol: Evaluating Antitumor Effects on TMZ-Resistant GBM Cells [1]

This study directly compared the effects of ACNU, CCNU, and TMZ.

  • Cell Lines & Culture: Used human GBM cell lines U87MG, U251MG, and U343MG. TMZ-resistant clones (TMZ-R-cells) were established by continuous culture under TMZ pressure (50-300 μM) for over one year.
  • Drug Preparation:
    • ACNU & TMZ: Dissolved in DMSO.
    • CCNU: Dissolved in DMSO.
  • In Vitro Assays:
    • Cell Counting Assay: Used a Cell Counting Kit-8. Cells were seeded in 96-well plates and treated with drugs 24 hours later. Assays were performed 72 hours post-drug administration.
    • Cell Death Assay: Cell death rates were determined using dye-based methods (propidium iodide and Hoechst 33342).
  • In Vivo Model:
    • TMZ-R-cells were implanted intracranially into mice.
    • Mice were treated systemically with TMZ, CCNU, or ACNU.
    • Primary Outcome: Overall survival was tracked and compared.
Protocol: Local Delivery via Convection-Enhanced Delivery (CED) [2]

This research characterizes the distribution and local effect of ACNU when delivered directly to the brain.

  • Drug & Dye:
    • ACNU: 1 mg/mL solution in 0.9% saline.
    • Evans Blue Dye (EBD): 2% v/v in saline, co-infused to visualize distribution.
  • Animal & Tumor Model:
    • Male Fischer 344 rats.
    • Intracranial tumors were established by stereotactically injecting 9L gliosarcoma cells into the striatum.
  • CED Procedure:
    • A reflux-free step-design infusion cannula was connected to a micro-infusion pump.
    • The infusion cannula was placed stereotactically into the target region (striatum or tumor).
    • A mixture of ACNU and EBD was infused at a controlled rate.
  • Distribution & Analysis:
    • Mass Spectrometry Imaging (MSI): Used to visually map ACNU distribution in brain tissue sections at a high spatial resolution (75 μm).
    • Clearance Study: 14C-labeled ACNU was used to study drug clearance over time via autoradiography.
  • Immune Response Analysis:
    • After CED of ACNU in 9L tumors, brain sections were analyzed by immunofluorescence staining for CD4 and CD8 T-cell infiltration.

This compound's Mechanism of Action

As a chloroethyl-nitrosourea compound, this compound functions primarily as an alkylating agent [5]. The following diagram illustrates its key mechanism leading to DNA cross-linking, which is central to its cytotoxic effect.

G ACNU This compound (ACNU) Enters Cell SponDecomp Spontaneous Decomposition ACNU->SponDecomp IsoCyanate Isocyanate (Carbamoylating Agent) SponDecomp->IsoCyanate  Electrophile 1 Diazonium Diazonium Ion (Alkylating Agent) SponDecomp->Diazonium  Electrophile 2 CellDeath Cell Death IsoCyanate->CellDeath Inhibits DNA Repair Proteins DNAAlkylation Alkylation of Guanine (O-6 position) Diazonium->DNAAlkylation DNACrosslink DNA Interstrand Cross-link DNAAlkylation->DNACrosslink DNACrosslink->CellDeath

This mechanism is crucial for its activity against brain tumors, as its lipophilic nature allows it to cross the blood-brain barrier [5]. The DNA cross-links prevent DNA replication and transcription, ultimately triggering apoptosis in cancer cells.

Interpretation & Research Considerations

  • Established Efficacy: The data strongly supports this compound's efficacy, especially against TMZ-resistant glioblastoma and via local delivery methods like CED.
  • Mechanism vs. Genomics: While its biochemical mechanism is well-understood, a gap exists in the literature regarding how specific genomic profiles of tumors (beyond MGMT status) influence patient response to this compound.
  • Future Research: To address the user's original question, future research could involve performing genomic profiling (e.g., whole exome sequencing, RNA-seq) on patient-derived xenografts or clinical samples before and after ACNU treatment to identify predictive biomarkers of response or resistance.

References

nimustine pharmacokinetic comparison other nitrosoureas

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Nitrosoureas

The table below summarizes the key pharmacokinetic and property information found in the search results for several nitrosourea agents.

Drug Name Key Pharmacokinetic & Property Findings Supporting Data / Context
Nimustine (ACNU) High lipophilicity; crosses BBB effectively [1]. CSF concentration approx. 23% of plasma levels [2]. Hydrophilic nature allows significant BBB passage (up to 30%) [3]. A phase I trial in dogs determined the maximum tolerated dose (MTD) to be 25 mg/m², with neutropenia as the dose-limiting toxicity [3].
Carmustine (BCNU) Lipophilic; readily crosses BBB [1]. Rapid clearance from CSF limits drug exposure in CNS [2]. Can be administered intravenously or used locally as a wafer (Gliadel) implanted in the brain [1].
Lomustine (CCNU) Lipophilic; readily crosses BBB [1]. Readily absorbed from GI tract within 3 hours of oral administration [1]. Orally administered; metabolites interfere with RNA and DNA synthesis [1].
Fotemustine Lipophilic; crosses BBB easily [2]. CSF concentration approx. 23% of plasma levels [2]. Used as a second-line chemotherapy for recurrent high-grade gliomas in some European countries [2].

Key Experimental Data and Context

The search results provide insights from specific studies that contribute to the understanding of this compound's profile:

  • Preclinical Comparison of ACNU and BCNU: An older study from 1988 compared ACNU and BCNU in mouse models with malignant glioma xenografts. It reported that ACNU showed a significant therapeutic advantage, causing longer tumor growth delays than BCNU at equitoxic dose levels [4].
  • Dosage and Toxicity in Canine Model: A 2014 phase I study in tumor-bearing dogs established a Maximum Tolerated Dose (MTD) for ACNU of 25 mg/m². The dose-limiting toxicity was neutropenia, with the lowest neutrophil counts observed 7 days after administration. The recommended interval between doses was 21 days [3].
  • Innovative Delivery Method for Brainstem Gliomas: A 2020 phase I trial in humans investigated Convection-Enhanced Delivery (CED) of ACNU directly into brainstem gliomas. This technique bypasses the BBB. The study concluded that a concentration of 0.75 mg/mL (in a fixed 7 mL volume) was well-tolerated and showed antitumor activity when co-infused with gadolinium for real-time MRI monitoring [5].

Experimental Protocols from Cited Studies

For researchers looking to understand the methodology behind the data, here are summaries of the key experimental approaches.

Phase I Dose-Escalation Trial in Dogs [3]
  • Objective: To determine the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicity (DLT) of a single intravenous dose of ACNU in tumor-bearing dogs.
  • Dosing Protocol: The starting dose was 25 mg/m², escalated in cohorts of 3 dogs by 5 mg/m² increments. The MTD was defined as the highest dose at which no more than 1 of 6 dogs experienced DLT.
  • Toxicity Monitoring: Dogs underwent physical examination and complete blood counts (CBC) weekly for at least 3 weeks post-administration. Toxicities were graded using the Veterinary Cooperative Oncology Group Common Terminology Criteria for Adverse Events.
  • Endpoint Definition: Dose-Limiting Toxicity was defined as any grade 4 hematological toxicity or grade 3/4 non-hematological adverse event after a single dose.
Phase I Trial of Convection-Enhanced Delivery in Humans [5]
  • Objective: To determine the maximum tolerable concentration of ACNU delivered via CED to patients with recurrent brainstem gliomas.
  • CED Procedure: ACNU was infused directly into the tumor over 2.5 days via intracerebral catheters. The infusion was planned using specialized software (iPlan Flow) to model distribution and avoid leakage into cerebrospinal fluid spaces.
  • Real-Time Monitoring: Gadolinium-DOTA was mixed with the ACNU infusate, allowing for real-time MRI visualization of drug distribution during the procedure.
  • Dosing and Co-treatment: The trial tested concentrations of 0.25, 0.5, and 0.75 mg/mL at a fixed volume of 7 mL. All patients also received systemic temozolomide (150 or 200 mg/m²/day for 5 days).

Nitrosourea Mechanism of Action and CNS Targeting

The following diagram illustrates the shared mechanism of action of nitrosourea compounds and the key property that makes them suitable for treating brain tumors.

G Nitrosourea Nitrosourea Drug (e.g., ACNU, BCNU, CCNU) Lipophilicity High Lipophilicity Nitrosourea->Lipophilicity Property DNA DNA Alkylation Nitrosourea->DNA Primary Mechanism BBB Crosses Blood-Brain Barrier (BBB) Lipophilicity->BBB Damage Cytotoxic DNA Damage DNA->Damage TumorDeath Tumor Cell Death Damage->TumorDeath

References

nimustine tumor response assessment criteria

Author: Smolecule Technical Support Team. Date: February 2026

Nimustine (ACNU) Efficacy Data in DIPG

Trial Phase Patient Population Treatment Protocol Response Rate (RANO Criteria) Overall Survival Key Findings
Phase II [1] Pediatric DIPG (n=20 evaluable) CED of ACNU (0.75 mg/mL to 7 mL) post-radiotherapy 35% (1 Complete Response, 6 Partial Responses) Median OS: 15 months; 1-year survival rate: 60% (from start of radiotherapy) Demonstrated potential efficacy in a treatment-resistant tumor; stable disease achieved in 9 additional patients.
Phase I [2] Recurrent brainstem gliomas (n=16) CED of ACNU (dose-escalation: 0.25-0.75 mg/mL) + systemic temozolomide Antitumor activity confirmed via radiographic assessment Prolonged overall survival observed (specific rates not provided) Established 0.75 mg/mL as the recommended concentration; treatment was well-tolerated.

Detailed Experimental Protocols

To help your audience evaluate the data, here are the methodologies from the key trials.

  • Treatment Administration: The Phase II trial involved Convection-Enhanced Delivery (CED). One month after completing radiotherapy (50-60 Gy), patients underwent stereotactic brain surgery for catheter placement. ACNU was administered at a concentration of 0.75 mg/mL for 2-3 days until a cumulative volume of 7 mL was delivered [1].
  • Real-Time Monitoring (Phase I): The Phase I trial enhanced the CED procedure with real-time monitoring of drug distribution. This was achieved by mixing gadolinium-DOTA with the ACNU infusion solution. Patients underwent repeated MRI scans during the infusion to visualize distribution and adjust the protocol if needed, minimizing leakage into undesired areas [2].
  • Response Assessment: In both trials, tumor response was determined according to the standardized RANO criteria [1]. This involves comparing follow-up gadolinium-contrast-enhanced T1-weighted and T2-weighted MRI scans to baseline images to classify the response as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD) [1].

The following diagram illustrates the workflow for treatment and response assessment from the Phase II trial:

G Start Patient Enrollment (Aged 3-21, DIPG Diagnosis) A Radiotherapy (50-60 Gy) Start->A B Wait Period (28-35 days post-RT) A->B C Stereotactic Surgery (Catheter placement in tumor) B->C D CED Infusion (ACNU 0.75 mg/mL to 7 mL total) C->D E Follow-up MRI D->E F RANO Criteria Assessment E->F End Outcome Analysis (Response Rate, Overall Survival) F->End

Interpretation for Drug Development Professionals

  • Novel Delivery is Key: The promising response and survival data are intrinsically linked to the CED administration method, which bypasses the blood-brain barrier to achieve high local drug concentrations [1] [2]. This suggests the efficacy of ACNU in this context is highly route-dependent.
  • Benchmarking the Data: The reported 15-month median overall survival and 60% 1-year survival rate in DIPG are clinically significant, as the historical median survival with radiotherapy alone is less than 12 months [1]. This provides a strong benchmark for comparing this compound's performance against other experimental therapies.
  • Safety Profile: The Phase I trial established the safety of this approach, with drug-associated toxicity reported as minimal and the regimen deemed well-tolerated even in the delicate brainstem region [2]. This is a critical point for risk-benefit assessment.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

272.0788514 Da

Monoisotopic Mass

272.0788514 Da

Heavy Atom Count

18

LogP

0.39 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0S726V972K

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Nimustine Hydrochloride is the hydrochloride salt of nimustine, a nitrosourea with antineoplastic activity. Nimustine alkylates and crosslinks DNA, thereby causing DNA fragmentation, inhibition of protein synthesis, and cell death.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01A - Alkylating agents
L01AD - Nitrosoureas
L01AD06 - Nimustine

Pictograms

Acute Toxic

Acute Toxic

Other CAS

55661-38-6

Wikipedia

Nimustine

Dates

Last modified: 08-15-2023
1: Watanabe S, Sato S, Nagase S, Ohkuma S. Chemotherapeutic choice of ranimustine or nimustine on the basis of regional polyamine levels in rat brain. Methods Find Exp Clin Pharmacol. 2008 Mar;30(2):115-20. PubMed PMID: 18560626.
2: Batista LF, Roos WP, Christmann M, Menck CF, Kaina B. Differential sensitivity of malignant glioma cells to methylating and chloroethylating anticancer drugs: p53 determines the switch by regulating xpc, ddb2, and DNA double-strand breaks. Cancer Res. 2007 Dec 15;67(24):11886-95. PubMed PMID: 18089819.
3: Seya T, Tanaka N, Shinji S, Shinji E, Yokoi K, Horiba K, Kanazawa Y, Yamada T, Oaki Y, Tajiri T. Case of rectal malignant melanoma showing immunohistochemical variability in a tumor. J Nippon Med Sch. 2007 Oct;74(5):377-81. PubMed PMID: 17965534.
4: Hoshida Y, Moriyama M, Otsuka M, Kato N, Taniguchi H, Shiratori Y, Seki N, Omata M. Gene expressions associated with chemosensitivity in human hepatoma cells. Hepatogastroenterology. 2007 Mar;54(74):489-92. PubMed PMID: 17523305.
5: Ono A, Kanno H, Hayashi A, Nishimura S, Kyuma Y, Sato H, Ito S, Shimizu N, Chang CC, Gondo G, Yamamoto I, Sasaki T, Tanaka M. Collagen gel matrix assay as an in vitro chemosensitivity test for malignant astrocytic tumors. Int J Clin Oncol. 2007 Apr;12(2):125-30. Epub 2007 Apr 27. PubMed PMID: 17443280.
6: Iwadate Y, Sakaida T, Saegusa T, Hiwasa T, Takiguchi M, Fujimoto S, Yamaura A. Proteome-based identification of molecular markers predicting chemosensitivity to each category of anticancer agents in human gliomas. Int J Oncol. 2005 Apr;26(4):993-8. PubMed PMID: 15753994.
7: Fleischhack G, Jaehde U, Bode U. Pharmacokinetics following intraventricular administration of chemotherapy in patients with neoplastic meningitis. Clin Pharmacokinet. 2005;44(1):1-31. Review. PubMed PMID: 15634030.
8: Koike M, Fujita F, Komori K, Katoh F, Sugimoto T, Sakamoto Y, Matsuda M, Fujita M. Dependence of chemotherapy response on p53 mutation status in a panel of human cancer lines maintained in nude mice. Cancer Sci. 2004 Jun;95(6):541-6. PubMed PMID: 15182437.
9: Rapidis AD, Apostolidis C, Vilos G, Valsamis S. Primary malignant melanoma of the oral mucosa. J Oral Maxillofac Surg. 2003 Oct;61(10):1132-9. PubMed PMID: 14586846.
10: Kono K, Ueba T, Takahashi JA, Murai N, Hashimoto N, Myoumoto A, Itoh N, Fukumoto M. In vitro growth suppression of human glioma cells by a 16-mer oligopeptide: a potential new treatment modality for malignant glioma. J Neurooncol. 2003 Jun;63(2):163-71. Erratum in: J Neurooncol. 2003 Sep;64(3):283. PubMed PMID: 12825820.

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